AP-5 LITHIUM SALT
Description
Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C5H12NO5P.Li/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZKFOFTBAZHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12LiNO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585070 | |
| Record name | PUBCHEM_16218948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125229-62-1 | |
| Record name | PUBCHEM_16218948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of AP-5 Lithium Salt
Content Type: Technical Whitepaper Subject: D-2-amino-5-phosphonopentanoic acid (D-AP5), Lithium Salt Target Audience: Electrophysiologists, Neuropharmacologists, and Drug Discovery Scientists
Executive Summary
AP-5 (also known as APV) is the "gold standard" competitive antagonist for N-methyl-D-aspartate (NMDA) receptors.[1] While the molecule itself is a foundational tool in neuroscience—critical for defining the role of NMDARs in synaptic plasticity (LTP/LTD) and excitotoxicity—the specific use of the Lithium Salt formulation presents a distinct set of physicochemical advantages and biological variables that researchers must master.
This guide dissects the molecular mechanism of D-AP5, contrasts its kinetics with channel blockers like MK-801, and provides a rigorous framework for managing the "Lithium variable" in experimental design.
Molecular Mechanism of Action
The Core Interaction
D-AP5 acts as a competitive antagonist at the glutamate recognition site of the NMDA receptor.[1][2][3] Unlike channel blockers, it does not require receptor activation to bind.
-
Target Subunit: The NMDA receptor is a heterotetramer, typically composed of two GluN1 subunits (glycine-binding) and two GluN2 subunits (glutamate-binding). D-AP5 specifically competes with glutamate for the ligand-binding domain (LBD) on the GluN2 subunits.
-
Structural Mimicry: AP-5 is a phosphonate analogue of glutamate. It mimics the linear chain length of glutamate but possesses a phosphonate group instead of a carboxylate group.
-
Conformational Locking: Upon binding, D-AP5 stabilizes the GluN2 LBD in a "cleft-open" conformation (or prevents the "cleft-closed" state required for channel gating). This prevents the transmission of the mechanical force necessary to open the ion channel pore, effectively silencing the receptor even in the presence of glutamate.
Visualization of Pathway Inhibition
The following diagram illustrates the competitive exclusion of glutamate and the subsequent prevention of Calcium (
Figure 1: Competitive antagonism of D-AP5 at the GluN2 subunit prevents channel gating and downstream Calcium signaling.
Pharmacological Profile & Selectivity[5][6][7]
Selectivity Matrix
D-AP5 is highly selective for NMDA receptors over AMPA or Kainate receptors.[4] However, a common misconception concerns its subunit selectivity.[4]
| Parameter | Characteristic | Technical Note |
| Primary Target | NMDA Receptor (GluN2) | Binds to the Glutamate site.[1][2][3][5] |
| Subunit Selectivity | Non-Selective | Blocks GluN2A, GluN2B, GluN2C, and GluN2D with similar affinity ( |
| Isomer Activity | D-Isomer (Active) | D-AP5 is ~50x more potent than L-AP5.[3] "DL-AP5" mixtures are cheaper but require 2x concentration. |
| Use-Dependence | None | Unlike MK-801, AP-5 blocks the receptor regardless of whether the channel is open or closed. |
| Voltage Dependence | None | Binding is not affected by membrane potential (unlike |
AP-5 vs. MK-801: A Critical Distinction
Researchers often choose between AP-5 and MK-801.[6] The choice dictates the experimental outcome:
-
AP-5 (Competitive): Prevents channel opening entirely. Best for studying induction of plasticity (LTP) where you want to prevent the trigger event. Fast on/off kinetics allow for washout and recovery of the signal.
-
MK-801 (Open Channel Blocker): Can only bind when the channel opens. It becomes "trapped" inside the pore. This is irreversible on typical experimental timescales and is use-dependent.
The "Lithium Variable": Solubility & Bioactivity
This is the most critical technical nuance for the Lithium Salt formulation.
Why Lithium? (Solubility)
The free acid form of D-AP5 is zwitterionic and has poor water solubility. To dissolve the free acid, researchers must carefully titrate with NaOH to reach neutral pH.
-
The Solution: The Lithium salt form is pre-ionized and highly water-soluble (up to 100 mM), eliminating the need for pH titration and reducing prep time.
The Biological Risk (The Confounding Variable)
Lithium ions (
-
Inhibit GSK-3
(Glycogen Synthase Kinase 3 beta). -
Deplete inositol, affecting the phosphoinositide pathway .
-
Alter neuronal excitability via electrochemical gradients.
Self-Validating Control Protocol
To ensure your observed effects are due to NMDA blockade (AP-5) and not Lithium toxicity:
-
Calculate Total
: If using 50 M D-AP5 Li+, the load is negligible. However, if using high concentrations (e.g., 1-5 mM for microinjection), becomes significant. -
The Equimolar Control: Your "Vehicle" control group must not be just ACSF/Saline. It should contain LiCl (Lithium Chloride) at the same molar concentration as the AP-5 Lithium salt used in the experimental group.
Experimental Protocols
Stock Solution Preparation
-
Solvent: Sterile distilled water (Milli-Q).
-
Concentration: Prepare a 50 mM or 100 mM stock (1000x).
-
Storage: Aliquot into small volumes (e.g., 50
L) and freeze at -20°C. Avoid freeze-thaw cycles. -
Stability: Stable for months at -20°C.
Electrophysiology Workflow: LTP Blockade
The following workflow describes the validation of NMDAR-dependent Long-Term Potentiation (LTP) in hippocampal CA1 slices.
Figure 2: Standard workflow for testing NMDAR-dependence of synaptic plasticity using D-AP5.
Protocol Steps:
-
Baseline: Establish a stable field Excitatory Postsynaptic Potential (fEPSP) for at least 20 minutes.
-
Wash-in: Perfuse D-AP5 (50-100
M) for at least 10-15 minutes before delivering the induction stimulus. This ensures the drug has penetrated the slice and occupied the receptors.-
Note: Unlike MK-801, you do not need to stimulate the nerve during wash-in.
-
-
Induction: Apply High-Frequency Stimulation (HFS) or Theta Burst Stimulation (TBS).
-
Wash-out (Optional): If testing reversibility, switch back to normal ACSF. Potentiation will not occur retroactively, but the NMDAR currents should recover.
Data Summary & Constants
| Constant | Value | Reference Context |
| ~0.3 - 1.0 | Inhibition of NMDAR-mediated currents in vitro. | |
| ~1.4 | Dissociation constant (Rat brain membranes). | |
| Solubility (Li+ Salt) | Up to 100 mM | In water (Room Temperature). |
| Working Conc. | 50 - 100 | Typical for slice electrophysiology (Brain slice). |
| Molecular Weight | 197.13 g/mol | Free acid basis (Salt weight varies by batch). |
References
-
Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acids in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of Physiology.
-
Morris, R. G., et al. (1986). Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5. Nature.
-
Evans, R. H., et al. (1982). The effect of a series of omega-phosphonic alpha-carboxylic amino acids on electrically evoked and amino acid induced responses in isolated spinal cord preparations. British Journal of Pharmacology.
-
Tocris Bioscience. D-AP5 Product & Solubility Data.
-
Hello Bio. DL-AP5 Technical Datasheet and Protocols.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. DL-AP5 | NMDA Receptor Antagonists: Tocris Bioscience [rndsystems.com]
- 4. New advances in NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The competitive NMDA antagonist AP5, but not the non-competitive antagonist MK801, induces a delay-related impairment in spatial working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Application of AP-5: A Technical Guide to the Quintessential NMDA Receptor Antagonist
This guide provides an in-depth exploration of 2-amino-5-phosphonopentanoic acid (AP-5), a cornerstone tool in neuroscience research. We will delve into its historical discovery, the rationale behind the use of its lithium salt form, its mechanism of action as a selective NMDA receptor antagonist, and its critical role in elucidating the mechanisms of synaptic plasticity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of AP-5 and its application in experimental neuroscience.
The Genesis of a Tool: The Discovery and Significance of AP-5
The landscape of neuroscience was profoundly changed in the 1980s with the development of D-AP-5, a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Prior to its discovery, the tools available to study the NMDA receptor were limited and often lacked specificity. The synthesis and characterization of AP-5, particularly its more active D-isomer, provided researchers with an unprecedented ability to dissect the physiological roles of NMDA receptors.[1] This breakthrough was pivotal, leading to the seminal discovery that NMDA receptor activation is a critical trigger for the induction of long-term potentiation (LTP), a cellular mechanism widely believed to underlie learning and memory.[1][2] The initial, groundbreaking experiments by Graham Collingridge and his colleagues in 1983 demonstrated that AP-5 could block the induction of LTP in hippocampal slices, a finding that has since been replicated and expanded upon in countless studies.[1][3]
The importance of AP-5 extends beyond LTP. It has been instrumental in defining the role of NMDA receptors in various forms of synaptic plasticity, developmental processes such as the refinement of synaptic connections in the visual cortex, and in pathological conditions like epilepsy.[1] The development of AP-5 truly opened the door to a deeper understanding of glutamatergic neurotransmission and its central role in brain function.
While the foundational research focused on the AP-5 molecule itself, its formulation as a salt is a crucial aspect for its practical application in experimental settings.
The Lithium Salt Formulation: A Matter of Practicality and Performance
AP-5 is commonly supplied and utilized in its lithium salt form. While the historical literature does not pinpoint a singular "discovery" of the AP-5 lithium salt, its prevalence in research is rooted in the fundamental physicochemical properties of lithium salts.
Lithium salts are well-known for their high solubility in aqueous solutions. This is a critical advantage in experimental neuroscience, where precise concentrations of antagonists are required in physiological buffers, such as artificial cerebrospinal fluid (aCSF), for consistent and reproducible results. The enhanced solubility of the lithium salt of AP-5 ensures that it can be readily dissolved to create stock solutions and working concentrations without the risk of precipitation, which could lead to inaccurate dosing and confound experimental outcomes.
Furthermore, lithium as a monovalent cation is generally considered to be neurophysiologically inert at the low micromolar concentrations typically used for AP-5 application in in vitro and in vivo experiments.[4] While lithium itself has well-documented therapeutic effects at much higher concentrations in the treatment of bipolar disorder, these effects are not a significant consideration at the doses used for NMDA receptor antagonism.[1][5] The primary purpose of the lithium counter-ion is to create a stable, highly soluble salt of the pharmacologically active AP-5 anion.
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
AP-5 functions as a selective and competitive antagonist at the glutamate binding site of the NMDA receptor.[6][7] The NMDA receptor is a unique ionotropic glutamate receptor that is both ligand-gated and voltage-dependent. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block from the ion channel pore.
AP-5's structure mimics that of glutamate, allowing it to bind to the glutamate recognition site on the NMDA receptor subunit (primarily GluN2). However, unlike glutamate, the binding of AP-5 does not induce the conformational change necessary for channel opening. By occupying the glutamate binding site, AP-5 competitively inhibits the binding of the endogenous agonist, glutamate, thereby preventing receptor activation. This blockade is surmountable, meaning that increasing the concentration of glutamate can overcome the inhibitory effect of AP-5.
The D-isomer of AP-5 (D-AP5) is significantly more potent than the L-isomer, with an approximately 52-fold higher activity.[8] For this reason, D-AP5 is the preferred enantiomer for most research applications to ensure maximal and specific NMDA receptor antagonism.
Below is a diagram illustrating the signaling pathway of the NMDA receptor and the site of action for AP-5.
Figure 1: NMDA Receptor Signaling and AP-5 Blockade.
Application in Research: A Focus on Long-Term Potentiation
One of the most widespread and impactful applications of AP-5 is in the study of long-term potentiation (LTP). LTP is a persistent enhancement in signal transmission between two neurons that results from synchronous stimulation. It is considered a primary cellular correlate of learning and memory. The NMDA receptor-dependent form of LTP, particularly at the Schaffer collateral-CA1 synapse in the hippocampus, is the most extensively studied form of synaptic plasticity.
The use of AP-5 was instrumental in establishing the critical role of NMDA receptors in the induction of this form of LTP.[1][2] The experimental paradigm is elegantly straightforward: by applying AP-5 to a hippocampal slice preparation, researchers can demonstrate that the induction of LTP by high-frequency stimulation is completely blocked.[9][10] Importantly, the application of AP-5 does not affect baseline synaptic transmission, nor does it prevent the expression of previously established LTP, highlighting its specific role in the induction phase of plasticity.
Key Experimental Properties of D-AP5
| Property | Value/Description | Source |
| Mechanism of Action | Selective, competitive NMDA receptor antagonist | [6][7] |
| Binding Site | Glutamate binding site on the GluN2 subunit | [7] |
| Active Isomer | D-isomer (D-AP5) | [8] |
| Potency | D-isomer is ~52 times more potent than the L-isomer | [8] |
| Typical Working Concentration | 50 µM for complete blockade of NMDA receptor currents | [9] |
| Effect on LTP | Blocks the induction of NMDA receptor-dependent LTP | [1][9][10] |
Experimental Protocol: Blockade of LTP Induction in Hippocampal Slices
The following is a generalized, step-by-step methodology for a classic experiment demonstrating the blockade of LTP induction by D-AP5 in rodent hippocampal slices.
Materials:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
D-AP5 lithium salt
-
Dissection tools
-
Vibrating microtome
-
Incubation and recording chambers
-
Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)
-
Perfusion system
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the rodent in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibrating microtome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain the slices at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of synaptic transmission by delivering single test pulses every 15-30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.
-
-
Application of D-AP5:
-
Switch the perfusion to aCSF containing 50 µM D-AP5.
-
Continue to record baseline synaptic transmission for at least 20 minutes to ensure the drug has equilibrated in the tissue and to confirm it does not affect baseline transmission.
-
-
LTP Induction Protocol:
-
While still in the presence of D-AP5, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to the Schaffer collaterals.
-
-
Post-HFS Recording and Washout:
-
Continue to record fEPSPs for at least 60 minutes post-HFS to observe the lack of potentiation.
-
Switch the perfusion back to the control aCSF (without D-AP5) to wash out the antagonist. This may take 20-30 minutes.
-
After the washout period, deliver the same HFS protocol again.
-
Record for at least another 60 minutes to observe the successful induction of LTP, demonstrating the reversibility of the D-AP5 block.
-
The expected outcome of this experiment is that the HFS protocol delivered in the presence of D-AP5 will fail to induce LTP. However, following the washout of D-AP5, the same HFS protocol will successfully induce a robust and lasting potentiation of the fEPSP slope. This self-validating system, where the slice acts as its own control, provides definitive evidence for the NMDA receptor-dependence of LTP induction.
The workflow for this experiment is visualized in the diagram below.
Figure 2: Experimental Workflow for Demonstrating AP-5 Blockade of LTP Induction.
Conclusion
AP-5, and specifically its D-isomer formulated as a lithium salt, remains an indispensable tool in the arsenal of the modern neuroscientist. Its discovery was a watershed moment that unlocked our understanding of the NMDA receptor's role in synaptic plasticity and beyond. The high selectivity and competitive nature of its antagonism, coupled with the practical advantages of its lithium salt form, have solidified its status as the gold standard for inhibiting NMDA receptor function in a vast array of experimental paradigms. A thorough understanding of its history, mechanism of action, and proper application is essential for any researcher aiming to investigate the intricate processes of glutamatergic signaling in the central nervous system.
References
-
The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries. PMC. [Link]
-
AP5 – Knowledge and References. Taylor & Francis. [Link]
-
Beyond its Psychiatric Use: The Benefits of Low-dose Lithium Supplementation. PMC. [Link]
-
Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility. RSC Publishing. [Link]
-
AP5 - Wikipedia. Wikipedia. [Link]
-
The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. PubMed. [Link]
-
Lithium Enhances the GABAergic Synaptic Activities on the Hypothalamic Preoptic Area (hPOA) Neurons. MDPI. [Link]
-
A new look at an old drug: neuroprotective effects and therapeutic potentials of lithium salts. Dovepress. [Link]
-
Long-term potentiation and the role of N-methyl-d-aspartate receptors. PMC. [Link]
-
Long-term potentiation - Wikipedia. Wikipedia. [Link]
-
Lithium Enhances the GABAergic Synaptic Activities on the Hypothalamic Preoptic Area (hPOA) Neurons. ResearchGate. [Link]
-
Lithium Enhances the GABAergic Synaptic Activities on the Hypothalamic Preoptic Area (hPOA) Neurons. PMC. [Link]
-
Chronic Lithium Treatment Alters NMDA and AMPA Receptor Synaptic Availability and Dendritic Spine Organization in the Rat Hippocampus. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new look at an old drug: neuroprotective effects and therapeutic potentials of lithium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond its Psychiatric Use: The Benefits of Low-dose Lithium Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Lithium Treatment Alters NMDA and AMPA Receptor Synaptic Availability and Dendritic Spine Organization in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium orotate and its influence on synaptic transmission fidelity [eureka.patsnap.com]
- 7. research.monash.edu [research.monash.edu]
- 8. escholarship.org [escholarship.org]
- 9. The effect of lithium treatment on erythrocyte membrane ATPase activities and erythrocyte ion content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
This guide provides an in-depth technical exploration of the primary biochemical function of AP-5 lithium salt ((2R)-amino-5-phosphonopentanoic acid lithium salt). It is designed for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical pharmacological tool. We will dissect its mechanism of action, provide detailed experimental protocols, and offer insights into the causality behind its application in neuroscience research.
Core Principle: Selective and Competitive Antagonism at the NMDA Receptor Glutamate Binding Site
The primary biochemical function of AP-5 is its action as a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor .[1] It exerts its effect by competing with the endogenous agonist, glutamate, for binding at the glutamate recognition site on the NMDA receptor complex.[1] This selective action allows for the precise dissection of NMDA receptor-dependent physiological and pathological processes, making AP-5 an indispensable tool in the study of synaptic plasticity, excitotoxicity, and neurological disorders.
The use of the lithium salt form of AP-5 is primarily for practical laboratory purposes. Lithium salts of organic compounds often exhibit enhanced aqueous solubility and stability in physiological buffers compared to their free acid counterparts, facilitating the preparation of accurate and reliable experimental solutions.
Mechanism of Action: Intercepting the Signal at its Origin
AP-5's antagonism is a direct consequence of its structural similarity to glutamate. This allows it to occupy the glutamate binding pocket on the GluN2 subunits of the NMDA receptor. However, unlike glutamate, the binding of AP-5 does not induce the necessary conformational change to open the ion channel. By occupying this site, AP-5 effectively prevents glutamate from binding and activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This blockade of ionotropic activity is the cornerstone of its inhibitory effect on NMDA receptor-mediated synaptic events.
Figure 1: AP-5 competitively inhibits glutamate binding to the NMDA receptor, preventing ion channel activation.
Downstream Consequences of NMDA Receptor Blockade
The inhibition of NMDA receptor-mediated calcium influx by AP-5 has profound effects on downstream signaling cascades. Normally, calcium entry through NMDA receptors activates a host of intracellular enzymes and transcription factors crucial for synaptic plasticity. By blocking this initial trigger, AP-5 effectively prevents the activation of these pathways.
Figure 2: AP-5 prevents the downstream signaling cascade initiated by NMDA receptor activation, thereby inhibiting processes like Long-Term Potentiation (LTP).
Experimental Protocols in Practice
The utility of AP-5 is best demonstrated through its application in key experimental paradigms. Here, we provide detailed methodologies for its use in electrophysiology and in vitro binding assays.
Electrophysiological Analysis of Long-Term Potentiation (LTP)
This protocol outlines the steps to investigate the role of NMDA receptors in LTP induction in acute hippocampal slices using AP-5.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Dissection tools
-
Vibratome or tissue chopper
-
Recording chamber and perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Step-by-Step Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick hippocampal slices using a vibratome or tissue chopper.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli every 15-30 seconds to evoke fEPSPs.
-
Adjust the stimulation intensity to elicit a response that is approximately 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
-
AP-5 Application and LTP Induction:
-
Switch the perfusion to aCSF containing a working concentration of D-AP5 (typically 50 µM). Allow the slice to equilibrate for at least 15-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue to record fEPSPs for at least 60 minutes post-HFS in the presence of AP-5.
-
-
Washout and Control:
-
(Optional but recommended for demonstrating reversibility) Switch the perfusion back to normal aCSF to wash out the AP-5.
-
In a separate control experiment, perform the same HFS protocol in the absence of AP-5 to confirm LTP induction under normal conditions.
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time to visualize the potentiation. A successful blockade of LTP by AP-5 will show no significant increase in the fEPSP slope after HFS.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of AP-5 for the NMDA receptor.
Materials:
-
Membrane preparation from a brain region rich in NMDA receptors (e.g., hippocampus or cortex).
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and fluid.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize dissected brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (a fixed amount of protein).
-
A fixed concentration of the radiolabeled antagonist.
-
Increasing concentrations of unlabeled AP-5.
-
For total binding, add buffer instead of unlabeled AP-5.
-
For non-specific binding, add a high concentration of a known NMDA receptor ligand (e.g., 1 mM L-glutamate).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of AP-5.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of AP-5 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Analysis of NMDA Receptor Antagonists
AP-5 is one of several competitive antagonists targeting the glutamate binding site. Understanding its properties in the context of other antagonists is crucial for experimental design.
Table 1: Binding Affinities of Competitive NMDA Receptor Antagonists
| Compound | Subunit Selectivity | Approximate Ki (µM) | Reference |
| D-AP5 | Non-selective | ~1.93 | [2] |
| CGP 37849 | Non-selective | 0.220 | [1] |
| CGS 19755 | Non-selective | ~0.34 | [2] |
Note: Ki values can vary depending on the radioligand used and the experimental conditions.
Conclusion: A Precision Tool for Neuroscience
This compound is a cornerstone of modern neuroscience research, offering a highly selective and potent method for antagonizing NMDA receptors. Its utility in elucidating the intricate mechanisms of synaptic plasticity and its role in various neurological conditions is unparalleled. A comprehensive understanding of its biochemical function, coupled with the application of robust and well-controlled experimental protocols, empowers researchers to continue to unravel the complexities of glutamatergic neurotransmission and develop novel therapeutic strategies for a host of debilitating brain disorders.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Zhang, M., & Cui, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
SynapseWeb - The University of Texas at Austin. (n.d.). LTP Physiology Protocol. Retrieved from [Link]
-
JoVE (Journal of Visualized Experiments). (2022, September 13). Potentiation Recording by preparing Hippocampal Slices | Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Retrieved from [Link]
-
Papadia, S., & Hardingham, G. E. (2007). The dichotomy of NMDA receptor signalling. Biochemical Society Transactions, 35(Pt 5), 946-950. Retrieved from [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
-
Scientifica. (2025, August 18). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Retrieved from [Link]
-
Jespersen, A., et al. (2014). Structural insights into competitive antagonism in NMDA receptors. Neuron, 81(2), 366-378. Retrieved from [Link]
-
ResearchGate. (2016, January 21). How to prepare internal solution for patch clamp? Retrieved from [Link]
-
BioRender. (2023, July 14). 4 Tips for Illustrating Biological Pathways [Video]. YouTube. Retrieved from [Link]
-
Perez, Y., et al. (2001). Long-Term Potentiation in Distinct Subtypes of Hippocampal Nonpyramidal Neurons. Journal of Neuroscience, 21(15), 5417-5425. Retrieved from [Link]
-
Lindsley, C. W., & Sulzer, D. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 23(3), 1195. Retrieved from [Link]
-
ResearchGate. (2023, October 3). Ex vivo Brain Slice Preparation for electrophysiology and 2PLSM recordings v1. Retrieved from [Link]
-
ResearchGate. (n.d.). Blockade of NMDA receptor or NMDA-DAPK1 downstream signaling induces different fates of neuronal cells in stroke. Retrieved from [Link]
-
Boulineau, S., et al. (2025, August 7). Mechanochemical synthesis of Li2S–P2S5 glass electrolytes with lithium salts. Journal of Materials Chemistry A. Retrieved from [Link]
-
Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]
-
ResearchGate. (n.d.). Antipsychotic Medication Dopamine Receptor Ki Values. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Long-Term Recording of LTP in Cultured Hippocampal Slices. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Physiology, NMDA Receptor. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 3). Novel NMDA Receptor Antagonists CGP 37849 and CGP 39551: Potency, Selectivity, and Therapeutic Potential. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketamine. Retrieved from [Link]
-
BioStatsquid. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial [Video]. YouTube. Retrieved from [Link]
-
Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Physiology, 25(1), 44-54. Retrieved from [Link]
-
van der Staay, F. J., et al. (2011). The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats. Psychopharmacology, 216(4), 535-546. Retrieved from [Link]
Sources
- 1. Novel NMDA Receptor Antagonists CGP 37849 and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]
- 2. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
Precision Dissection of NMDA Receptor Function: A Technical Guide to Using D-AP5 Lithium Salt
Executive Summary
This technical guide provides a rigorous framework for investigating neuronal activity using D-AP5 Lithium Salt (D-2-amino-5-phosphonopentanoic acid). While D-AP5 is the gold-standard competitive antagonist for NMDA receptors (NMDARs), the selection of the lithium salt form introduces specific solubility advantages and experimental variables that must be controlled. This document outlines the mechanistic basis, preparation protocols, and validated workflows for electrophysiology and excitotoxicity assays, ensuring data integrity and reproducibility.
The Pharmacological Tool: D-AP5 Lithium Salt
Chemical Identity & Mechanism
D-AP5 is a selective, competitive antagonist that binds to the glutamate recognition site of the NMDA receptor complex.[1][2][3][4] Unlike channel blockers (e.g., MK-801) which require the channel to open to function, D-AP5 prevents channel opening entirely by competing with the endogenous agonist, glutamate.
-
Active Moiety: D-isomer ((R)-2-amino-5-phosphonopentanoic acid).[1][4] The L-isomer is essentially inactive (approx. 52-fold lower potency).
-
Role of Lithium: The lithium salt form is utilized primarily for its superior aqueous solubility compared to the free acid form, which often requires pH adjustment with NaOH to dissolve. Additionally, it allows for use in sodium-free recording solutions (e.g., when substituting Na+ with NMDG+ or Choline+) without introducing sodium ions via the drug stock.
Quantitative Profile
| Parameter | Value | Context |
| Molecular Weight | ~209.1 g/mol (anhydrous) | Note: Check batch-specific CoA for hydration/salt stoichiometry. |
| Solubility | > 100 mM in Water | Dissolves instantly; no pH adjustment needed. |
| Kd (Dissociation Constant) | 1.4 µM | High affinity binding. |
| IC50 (Functional) | ~50 µM | Concentration required for near-complete block in slice ephys. |
| Selectivity | > 100-fold | Highly selective for NMDAR over AMPAR/Kainate. |
Mechanistic Foundation: NMDAR Blockade
To design effective experiments, one must visualize the precise intervention point. D-AP5 prevents the structural conformational change required for ion flux.
Figure 1: Mechanism of Action.[5] D-AP5 competitively occupies the glutamate binding site on the GluN2 subunit, preventing the conformational shift necessary for channel opening and subsequent calcium influx.
Preparation & Handling Protocols
Stock Solution Strategy
Critical Causality: The lithium salt is hygroscopic. Weighing small amounts (mg) can lead to concentration errors due to water weight.
-
Recommendation: Purchase pre-weighed vials (e.g., 10 mg or 50 mg) and dissolve the entire content to a known volume to create a master stock.
Protocol:
-
Solvent: Use sterile, deionized water (Milli-Q) or ACSF (Artificial Cerebrospinal Fluid) without calcium if storing long-term (calcium phosphates can precipitate at high concentrations).
-
Concentration: Prepare a 50 mM or 100 mM stock.
-
Example: Dissolve 10 mg D-AP5 Li salt (MW ~209.1) in ~478 µL water for 100 mM stock.
-
-
Storage: Aliquot into 20-50 µL volumes. Store at -20°C. Stable for 3-6 months. Avoid freeze-thaw cycles.
The Lithium Variable (Expertise Pillar)
Is the Lithium concentration biologically relevant?
-
Therapeutic Li+ levels: 0.6 – 1.2 mM (in bipolar disorder treatment).
-
Experimental Li+ levels: When using 50 µM D-AP5, you introduce ~50-100 µM Li+ (depending on mono- or di-lithium salt stoichiometry).
Core Application: Electrophysiology (LTP Isolation)
This protocol isolates NMDAR-dependent Long-Term Potentiation (LTP) in hippocampal slices (CA1 region).
Experimental Workflow
Objective: Confirm that the induced plasticity is NMDAR-dependent by blocking it with D-AP5.
Figure 2: LTP Blockade Workflow. D-AP5 must be perfused before the induction stimulus to occupy receptors. It does not affect baseline AMPA-mediated transmission.
Step-by-Step Protocol
-
Baseline: Record fEPSPs (field Excitatory Postsynaptic Potentials) in ACSF until stable (slope variation <5% for 20 mins).
-
Perfusion: Switch to ACSF containing 50 µM D-AP5 .
-
Note: Allow at least 10–15 minutes for tissue penetration. D-AP5 is fast-acting but slice thickness (usually 300-400 µm) creates a diffusion delay.
-
-
Verification (Optional): Briefly check for NMDAR blockade by holding a cell at +40mV (if doing whole-cell) or observing the loss of the slow NMDAR component in low-Mg2+ ACSF.
-
Induction: Apply High-Frequency Stimulation (HFS, e.g., 100Hz for 1s) or Theta Burst Stimulation (TBS).
-
Washout: Continue recording. In the presence of D-AP5, the fEPSP slope should return to baseline (failure to potentiate), confirming the LTP was NMDAR-dependent.
Core Application: Excitotoxicity & Neuroprotection[6]
D-AP5 is used to validate models of ischemic cell death by proving that cell loss is mediated by glutamate excitotoxicity.
Viability Assay Protocol (Primary Cortical Culture)
-
Culture Age: Use mature neurons (DIV 14+) as NMDAR expression peaks at this stage.
-
Pre-treatment: Add D-AP5 (50–100 µM) to the culture medium 30 minutes prior to insult.
-
Why? Competitive antagonists must be present before the glutamate surge to be effective.
-
-
Insult: Apply NMDA (100 µM) or Glutamate (50 µM + 10 µM Glycine) for 15–30 minutes.
-
Wash: Remove insult and antagonist; replace with conditioned media.
-
Readout: Assess viability 24 hours later (LDH release or MTT assay).
-
Result: D-AP5 treated wells should show significantly higher viability (near control levels) compared to insult-only wells.
-
Troubleshooting & Controls
| Observation | Possible Cause | Corrective Action |
| Incomplete Block | Concentration too low / Diffusion limit | Increase to 100 µM or extend wash-in time to 20 mins. |
| Baseline Drift | pH Mismatch | Ensure D-AP5 stock didn't alter ACSF pH (unlikely with Li salt, but check). |
| No LTP in Control | Unhealthy Slice | Check ACSF oxygenation and slice health before adding drugs. |
| Unexpected Toxicity | Lithium sensitivity | Run a "Lithium Chloride" control at equivalent molarity (e.g., 50 µM LiCl) to rule out ion effects. |
References
-
Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology. Link
-
Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acids in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of Physiology. Link
-
Morris, R. G., et al. (1986). Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5. Nature. Link
-
Tocris Bioscience. D-AP5 Product Information & Solubility Data. Link
-
Hello Bio. D-AP5: The NMDAR antagonist - A technical review. Link
Sources
Technical Guide: Basic Research Applications of D-AP5 Lithium Salt
The following technical guide details the basic research applications of D-AP5 (D-2-amino-5-phosphonopentanoate) , with a specific focus on its use in ion-substitution protocols (e.g., Lithium salt formulation) and standard NMDA receptor interrogation.
Executive Summary & Mechanistic Profile[1][2][3][4]
D-AP5 (also known as D-APV) is the active D-isomer of 2-amino-5-phosphonopentanoate and serves as the "gold standard" competitive antagonist for the glutamate binding site of the NMDA receptor (NMDAR) . Unlike non-competitive channel blockers (e.g., MK-801) that require channel opening, D-AP5 binds to the ligand-binding domain (LBD) of the GluN2 subunits, preventing glutamate activation regardless of the membrane potential.
The "Lithium Salt" Context
Commercially, D-AP5 is typically supplied as a free acid or sodium salt . The Lithium salt form is rarely a catalog item but is a critical in situ preparation for sodium-free electrophysiology .
-
Why Lithium? In ion-substitution experiments designed to isolate specific currents (e.g., calcium currents) or eliminate sodium-dependent transport, researchers replace extracellular NaCl with LiCl.
-
The Challenge: Introducing D-AP5 Na-salt into a Li-based buffer re-introduces sodium, confounding the ion isolation.
-
The Solution: Dissolving D-AP5 Free Acid using LiOH generates the D-AP5 Lithium salt, maintaining a sodium-free environment.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the competitive antagonism of D-AP5 at the synaptic cleft, blocking Calcium influx and downstream plasticity signaling.
Caption: D-AP5 competitively inhibits Glutamate binding at GluN2, preventing Ca2+ influx and plasticity.
Preparation & Handling: The Lithium Salt Protocol
To ensure experimental integrity in sodium-free assays, you must prepare the Lithium salt form manually from the free acid.
Quantitative Properties
| Parameter | Value | Notes |
| Molecular Weight | 197.13 g/mol | Free Acid basis |
| Solubility (Water) | ~20 mg/mL | Requires base (NaOH or LiOH) for dissolution |
| IC50 (NMDAR) | ~0.3 µM | Highly potent; typically used at 50 µM in slice |
| Stability | Solid: 2 years (-20°C) | Solutions: Use within 24h or freeze aliquots |
Protocol: Generating D-AP5 Lithium Salt (100 mM Stock)
Objective: Create a stock solution suitable for dilution into Lithium-based Artificial Cerebrospinal Fluid (Li-ACSF).
-
Weighing: Weigh 19.7 mg of D-AP5 Free Acid (Caution: Powder is electrostatic).
-
Solvent Addition: Add 900 µL of HPLC-grade water. The powder will not dissolve immediately.
-
Titration (The Critical Step):
-
Slowly add 1M LiOH (Lithium Hydroxide) dropwise while vortexing.
-
Monitor pH. D-AP5 dissolves as the pH approaches neutral (7.0–7.4).
-
Note: Do not overshoot pH > 8.0, as this may degrade the compound or affect slice health upon dilution.
-
-
Final Volume: Adjust volume to 1.0 mL with water to achieve 100 mM.
-
Filtration: Syringe filter (0.22 µm) to sterilize.
Senior Scientist Insight: Lithium is biologically active (inhibits IMPase and GSK3β). Always include a LiCl-only control group in your experiments to distinguish the effects of D-AP5 from the background effects of the Lithium ion itself.
Core Application: Electrophysiology (LTP Induction)[5]
The most rigorous application of D-AP5 is confirming the NMDAR-dependence of Long-Term Potentiation (LTP) in the CA1 region of the hippocampus.
Experimental Workflow (DOT Visualization)
Caption: Standard workflow for testing NMDAR-dependence of synaptic plasticity using D-AP5.
Detailed Protocol: Ex Vivo Hippocampal Slice LTP
-
Slice Preparation: Prepare 300-400 µm transverse hippocampal slices in ice-cold cutting solution. Recovery at 32°C for 1 hour.
-
Baseline: Perfuse with ACSF (or Li-ACSF for ion substitution) at 2-3 mL/min. Record fEPSPs from CA1 stratum radiatum. Establish a stable baseline for 20 minutes (stimulation intensity yielding 30-40% max response).
-
D-AP5 Application:
-
Dilute stock to 50 µM final concentration.
-
Wash in for 10–15 minutes before induction. This ensures full equilibration in the tissue.
-
-
Induction (HFS): Apply High-Frequency Stimulation (e.g., 100 Hz for 1s, or Theta Burst).
-
Washout & Monitoring: Continue recording for 60 minutes.
-
Expected Result: In the presence of D-AP5, the initial Post-Tetanic Potentiation (PTP) may remain (presynaptic), but the sustained LTP phase will be abolished, returning to baseline.
-
Core Application: Neuroprotection Assays (Excitotoxicity)[6][7]
D-AP5 is used to validate "Excitotoxic Cell Death" models in primary neuronal cultures or iPSC-derived neurons.
Protocol: Glutamate Challenge Assay
Objective: Determine if cell death is mediated specifically by NMDARs.
-
Culture: Plate primary cortical neurons (DIV 14+).
-
Pre-treatment: Add D-AP5 (50–100 µM) to the media 30 minutes prior to insult.
-
Control: Vehicle only.
-
Comparison: MK-801 (Open channel blocker) vs. D-AP5 (Competitive antagonist).
-
-
Insult: Add Glutamate (100 µM) + Glycine (10 µM) for 24 hours.
-
Note: In Mg2+-free media, excitotoxicity is rapid (hours). In physiological Mg2+, it may take longer or require depolarization.
-
-
Readout: Measure LDH release or CellTiter-Glo (ATP) viability.
-
Validation: D-AP5 must significantly rescue viability compared to Glutamate-only wells. If not, the death mechanism may be non-NMDAR (e.g., AMPA/Kainate or oxidative stress).
-
References
-
Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acids in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of Physiology.
-
Morris, R. G., et al. (1986). Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5. Nature.
-
Evans, R. H., et al. (1982). The effects of a series of omega-phosphonic alpha-carboxylic amino acids on electrically evoked and amino acid induced responses in isolated spinal cord preparations. British Journal of Pharmacology.
-
Tocris Bioscience. D-AP5 Product Guide & Solubility Data.
-
Nonaka, S., & Chuang, D. M. (1998). Neuroprotective effects of chronic lithium on focal cerebral ischemia in rats. Neuroreport (Context on Lithium/NMDA interaction).
Technical Guide: Pharmacology and Experimental Application of DL-AP5 Lithium Salt
Executive Summary
DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) is the prototypical competitive antagonist for the glutamate binding site of the NMDA receptor (NMDAR) .[1][2] While often supplied as a free acid or sodium salt, the Lithium Salt variant (e.g., Sigma-Aldrich A6553) offers distinct solubility advantages that facilitate neutral-pH aqueous stock preparation without the need for strong bases (NaOH).
This guide provides a rigorous technical analysis of DL-AP5 Lithium Salt, focusing on its pharmacodynamics, preparation protocols, and the critical experimental controls required when introducing lithium ions into physiological assays.
Part 1: Molecular Identity & Physicochemical Properties
Chemical Structure and Salt Physiology
DL-AP5 is a racemic mixture containing equal parts of the D- and L-isomers. The Lithium Salt form replaces a hydrogen ion on the phosphonate group with a lithium cation (
| Property | Specification |
| Systematic Name | DL-2-Amino-5-phosphonopentanoic acid lithium salt |
| Formula | |
| Molecular Weight | ~203.06 g/mol (Anhydrous basis) |
| Active Isomer | D-isomer (approx. 50% of mass) |
| Solubility | Water soluble (unlike Free Acid); Soluble in PBS |
| Purity | Typically ~95% (lower than Free Acid >98%) |
Solubility Advantage
The primary utility of the Lithium salt is immediate aqueous solubility .
-
Free Acid: Requires titration with 1 eq. NaOH to dissolve at neutral pH.
-
Lithium Salt: Dissolves directly in distilled water or ACSF (Artificial Cerebrospinal Fluid) without pH adjustment, minimizing the risk of osmotic shock or pH artifacts during stock preparation.
Part 2: Pharmacodynamics (Mechanism of Action)
Receptor Binding Kinetics
DL-AP5 acts as a competitive antagonist at the glutamate recognition site of the GluN2 subunit of the NMDA receptor. It does not bind to the glycine co-agonist site (GluN1) or the channel pore (unlike MK-801).
-
Competition: It competes directly with L-Glutamate. Therefore, its inhibitory efficacy is surmountable by high concentrations of glutamate.
-
Stereoselectivity: The D-isomer (D-AP5) is the biologically active component, displaying ~52-fold higher potency than the L-isomer.
-
Implication: When using the racemate (DL-AP5), you must use 2x the concentration to achieve the same blockade as pure D-AP5.
-
Visualization: NMDAR Antagonism Pathway
The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.
Figure 1: Competitive antagonism mechanism of DL-AP5 at the NMDA receptor GluN2 subunit.
Part 3: Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 50 mM stock solution.
-
Weighing: Calculate mass based on the specific batch molecular weight (check the vial for hydration state).
-
Example: For 50 mg of DL-AP5 Li+ (MW ~203.06), add ~4.92 mL of water.
-
-
Solvent: Use sterile, deionized water (Milli-Q). Do not use DMSO (unnecessary and potentially toxic).
-
Dissolution: Vortex gently. The salt should dissolve immediately.
-
Aliquot & Storage: Divide into 100-200 µL aliquots in cryovials.
-
Store at -20°C. Stable for up to 1 month.
-
Avoid freeze-thaw cycles.
-
In Vitro Slice Physiology (LTP Blockade)
Objective: Block NMDAR-dependent Long-Term Potentiation (LTP) in hippocampal CA1.
-
Working Concentration: 50 µM - 100 µM .
-
Note: 100 µM DL-AP5 provides ~50 µM of the active D-isomer, which is sufficient to fully block NMDAR EPSCs.
-
-
Perfusion Protocol:
-
Baseline: Record stable fEPSPs for 20 minutes in standard ACSF.
-
Wash-in: Switch to ACSF containing 100 µM DL-AP5. Perfuse for 10-15 minutes before delivering the tetanus/HFS. This ensures complete tissue penetration.
-
Induction: Apply High-Frequency Stimulation (HFS) or Theta Burst Stimulation (TBS).
-
Post-Induction: Continue recording. The expected potentiation should be absent or significantly reduced compared to control.
-
Visualization: Experimental Workflow
Figure 2: Chronological workflow for NMDAR blockade experiments using DL-AP5.
Part 4: Critical Controls & The "Lithium Variable"
The Lithium Counter-Ion Effect
When using DL-AP5 Lithium salt at 100 µM, you are introducing 100 µM of Lithium ions (
-
Physiological Context: Therapeutic serum levels for lithium (bipolar disorder) are 0.6 – 1.2 mM .[3]
-
Experimental Risk: At 100 µM,
is generally considered sub-toxic for acute slice physiology. However, is a known inhibitor of Glycogen Synthase Kinase 3 (GSK3) and can affect phosphoinositide turnover.[4] -
Control Strategy:
-
If studying metabolic pathways or GSK3-dependent plasticity, the Lithium salt is NOT recommended . Use the free acid or sodium salt instead.
-
For standard NMDAR blockade, the effect is usually negligible, but a "Lithium Control" (ACSF + 100 µM LiCl) can be run to validate rigorous datasets.
-
Comparative Reagent Table
| Reagent | Active Isomer Conc.[5] (at 100 µM) | Solubility | pH Adjustment | Cost |
| DL-AP5 Li+ Salt | 50 µM | High ( | None | Low |
| DL-AP5 Free Acid | 50 µM | Low | Requires NaOH | Low |
| D-AP5 (Pure) | 100 µM | High | None | High |
References
-
Collingridge, G. L., et al. (1983). Excitatory amino acid receptors in the vertebrate central nervous system. (Foundational text on AP5 mechanism). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular actions and therapeutic potential of lithium in preclinical and clinical studies of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D (-)-2-Amino-5-phosphonopentanoic acid NMDA receptor antagonist 79055-68-8 [sigmaaldrich.com]
Methodological & Application
Protocol for the Preparation of AP-5 Lithium Salt Solutions for In Vitro Research
This comprehensive guide provides a detailed protocol for the dissolution of (±)-2-Amino-5-phosphonopentanoic acid lithium salt (AP-5 lithium salt), a pivotal antagonist for N-methyl-D-aspartate (NMDA) receptors, for use in a range of in vitro studies. This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing this critical neuropharmacological tool.
Introduction: The Role of AP-5 in Neuroscience Research
(±)-2-Amino-5-phosphonopentanoic acid (AP-5) is a selective and competitive antagonist of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.[1] By competing with glutamate for its binding site on the NMDA receptor, AP-5 effectively blocks the influx of calcium ions that is crucial for the induction of synaptic plasticity, such as long-term potentiation (LTP).[1] The D-isomer of AP-5 is the more biologically active enantiomer.[2] This makes AP-5 an indispensable tool for elucidating the physiological and pathophysiological roles of NMDA receptors in processes such as learning, memory, and neurodegenerative diseases.[1]
The lithium salt of AP-5 is often utilized in experimental settings. While detailed solubility data for the lithium salt is not as commonly published as for the sodium salt, general principles of inorganic salt chemistry suggest good aqueous solubility. The protocol outlined below provides a robust method for the preparation of this compound solutions suitable for sensitive applications like electrophysiology.
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
AP-5 exerts its inhibitory effect through a competitive antagonism mechanism at the glutamate binding site on the GluN2 subunits of the NMDA receptor. This is distinct from non-competitive antagonists that may block the ion channel pore. The competitive nature of AP-5 means its efficacy can be overcome by increasing the concentration of the agonist, glutamate.
Caption: Mechanism of AP-5 as a competitive NMDA receptor antagonist.
Materials and Reagents
-
(±)-AP-5 Lithium Salt (e.g., Amsbio, AMS.T201724-50-MG)[3]
-
High-purity water (e.g., Milli-Q or equivalent)
-
Physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or Artificial Cerebrospinal Fluid (aCSF))
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
0.22 µm syringe filter
Detailed Dissolution Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound, which can then be diluted to the desired working concentration for in vitro experiments.
Preparation of a 10 mM Stock Solution
The causality behind preparing a concentrated stock solution lies in minimizing the volume of solvent added to the experimental system, thereby reducing the risk of altering the osmolarity and ionic composition of the physiological buffer.
Step-by-Step Methodology:
-
Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM solution, weigh out approximately 2.03 mg of this compound (Molecular Weight: ~203.0 g/mol ).
-
Initial Solvation: Add a portion (e.g., 80%) of the final volume of high-purity water or your chosen physiological buffer to the microcentrifuge tube.
-
Aiding Dissolution:
-
Final Volume Adjustment: Once the this compound is completely dissolved, add the remaining solvent to reach the final desired volume.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step is crucial for experiments with cell cultures or acute tissue slices to maintain sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C.
Caption: Workflow for this compound stock solution preparation.
Preparation of Working Solutions
On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in the appropriate physiological buffer (e.g., aCSF for electrophysiology). A common working concentration for AP-5 in in vitro studies is 50-100 µM.[7]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Typical Stock Solution Concentration | 10 mM | [6] |
| Typical Working Concentration | 50 - 100 µM | [7] |
| Solubility (DL-AP5 parent acid in water) | ~5.6 mg/mL | [8] |
| Solubility (D-AP5 parent acid in water) | ~9 mg/mL | |
| Storage of Stock Solution | -20°C to -80°C | [9] |
| Short-term Storage of Solutions | 4°C for several weeks | [8] |
Stability and Storage
Proper storage is paramount to ensure the efficacy of the this compound solution.
-
Powder: Store the solid this compound at -20°C, protected from light and moisture.[3]
-
Stock Solutions: Aliquoted stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[9] Avoid repeated freeze-thaw cycles.
-
Working Solutions: It is best practice to prepare fresh working solutions from the stock solution on the day of the experiment.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | Solution may be supersaturated or has degraded. | Discard the aliquot and use a new one. Consider preparing a fresh stock solution at a slightly lower concentration. |
| Incomplete dissolution of the powder | Insufficient agitation or sonication. | Continue vortexing and sonication. Gentle warming (to no more than 37°C) can also be attempted, but be cautious of potential degradation. |
| Variability in experimental results | Inconsistent concentration due to improper mixing or degradation of the compound. | Ensure the stock solution is thoroughly mixed before preparing working solutions. Use fresh aliquots for each experiment. |
References
-
Xin, N., Sun, Y., He, M., Radke, C. J., & Prausnitz, J. M. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. eScholarship, University of California. Retrieved from [Link]
- Grau, J., Irazola, M. D., Echevarria, E., & Sastre, J. (1998).
-
Wikipedia. (n.d.). AP5. Retrieved from [Link]
- Santos, N. A. G., et al. (2016). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Molecules, 21(11), 1437.
-
Amsbio. (n.d.). DL-AP5 lithium, AMS.T201724-50-MG. Retrieved from [Link]
- Wang, Y., et al. (2023). Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages. STAR Protocols, 4(1), 102035.
-
ResearchGate. (2016). How to prepare internal solution for patch clamp? Retrieved from [Link]
- Srisawat, T., et al. (2023). Antioxidant Synergy of Crocodylus siamensis Blood and Kaempferia parviflora Extract in Protecting RAW 264.7 Macrophages. ACS Omega, 8(4), 4235–4245.
- Tasaki, K., et al. (2013). Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents. Journal of The Electrochemical Society, 160(8), A1135–A1141.
- Lee, J.-H., et al. (2023). Functional Surface Modification of Magnesium Implant by Drug-Loaded Biodegradable Polymer Coating.
- Slichter, S. J., et al. (2011). In vitro variables of apheresis platelets are stably maintained for 7 days with 5% residual plasma in a glucose and bicarbonate salt solution, PAS-5. Transfusion, 51(10), 2158–2165.
-
ResearchGate. (2015). How can I dissolve BAPTA in intracellular solution for patch clamp recordings? Retrieved from [Link]
- Izgorodina, E. I., et al. (2019). Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility. Physical Chemistry Chemical Physics, 21(12), 6599–6608.
-
Xin, N., Sun, Y., He, M., Radke, C. J., & Prausnitz, J. M. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. ResearchGate. Retrieved from [Link]
Sources
- 1. AP5 - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. amsbio.com [amsbio.com]
- 4. D-AP5 | NMDA receptor antagonist | CAS# 79055-68-8 | InvivoChem [invivochem.com]
- 5. Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DL-AP5 sodium salt | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
effective concentration of AP-5 lithium salt for brain slice electrophysiology
Application Note: High-Precision NMDAR Blockade in Brain Slice Electrophysiology
Executive Summary
The N-methyl-D-aspartate receptor (NMDAR) is the primary gatekeeper of synaptic plasticity, including Long-Term Potentiation (LTP) and Long-Term Depression (LTD). D-AP5 (D-2-amino-5-phosphonopentanoate) , specifically its Lithium Salt formulation, is the industry standard for selective NMDAR antagonism due to its high aqueous solubility and neutral pH profile compared to the free acid form.
This guide defines the optimal concentration windows for D-AP5 Lithium Salt to achieve complete NMDAR silence without off-target effects. It addresses the critical distinction between D- and DL-isomers and provides a self-validating protocol for isolating NMDAR currents in acute brain slices.
Chemical & Pharmacological Profile
The Isomer Distinction: D- vs. DL-
A common source of experimental failure is the conflation of D-AP5 with DL-AP5. D-AP5 is the active enantiomer. DL-AP5 is a racemic mixture containing 50% inactive L-isomer.
| Compound | Active Isomer Content | Potency Relative to D-AP5 | Recommended Conc. (Bath) | Solubility (Water) |
| D-AP5 | 100% | 1x | 50 µM | >100 mM |
| DL-AP5 | 50% | 0.5x | 100 µM | >100 mM |
Expert Insight: While DL-AP5 is cheaper, we recommend D-AP5 for critical plasticity experiments to minimize the total xenobiotic load on the tissue.
Why Lithium Salt?
The "Free Acid" form of AP-5 is notoriously difficult to dissolve in neutral ACSF, often requiring the addition of NaOH, which can alter the osmolarity and pH of your internal/external solutions.
-
Advantage: The Lithium Salt form dissolves instantly in water (up to 100 mM), allowing for the creation of high-concentration aliquots that do not shift the pH of your perfusion media.
-
The Lithium Concern: Lithium ions (
) have biological activity (e.g., GSK3 inhibition) at therapeutic levels (0.6–1.2 mM). -
Safety Margin: At the recommended working concentration of 50 µM D-AP5, the co-applied
concentration is 50 µM . This is >10-fold below the threshold for significant biochemical interference in acute slice preparations [1].
Mechanism of Action
D-AP5 acts as a competitive antagonist at the glutamate binding site of the GluN2 subunit. It does not block the channel pore (unlike MK-801) but prevents the agonist (glutamate) from opening the channel.
Figure 1: Mechanism of Competitive Antagonism. D-AP5 competes directly with Glutamate for the ligand-binding domain, preventing channel opening regardless of membrane voltage.
Protocol 1: Preparation of Master Stocks
Objective: Create a stable 50 mM stock solution of D-AP5 Lithium Salt.
-
Calculate Mass:
-
Check the Molecular Weight (MW) on the specific vial. D-AP5 Li salt MW varies based on hydration and stoichiometry (typically ~203-215 g/mol ).
-
Formula:
-
-
Dissolution:
-
Add distilled/deionized water (Milli-Q) directly to the vial if possible, or weigh powder into a microcentrifuge tube.
-
Vortex for 30 seconds. The salt should dissolve instantly.
-
-
Aliquoting:
-
Divide into 50 µL or 100 µL aliquots.
-
Storage: Store at -20°C. Stable for 6 months.
-
Thawing: Thaw only once. Do not refreeze.
-
Protocol 2: Functional Validation (NMDAR Isolation)
Objective: Isolate and confirm NMDAR-mediated EPSCs in a whole-cell patch-clamp configuration. This protocol serves as a positive control to verify your drug is working.
Reagents:
-
Base ACSF: Standard formulation (containing 1.3 mM
). -
Isolation Cocktail (Add to ACSF):
-
NBQX (10 µM): Blocks AMPA/Kainate receptors.
-
Picrotoxin (50 µM): Blocks GABA-A receptors.
-
-
Test Compound: D-AP5 (50 µM).
Step-by-Step Workflow:
-
Slice Preparation: Prepare acute hippocampal or cortical slices (300-400 µm) using standard ice-cold cutting solution. Recovery: 1 hour at RT.
-
Whole-Cell Configuration:
-
Patch a Pyramidal neuron (CA1 or L5 Cortex).
-
Internal Solution: Cesium-based (to block
channels and improve space clamp).
-
-
Pharmacological Isolation (Baseline):
-
Perfuse Isolation Cocktail (NBQX + Picrotoxin).
-
Voltage Clamp: Holding potential (
) = +40 mV . -
Reasoning: At +40 mV, the electrostatic repulsion removes the
block from the NMDAR pore, allowing current to flow [2]. -
Stimulate Schaffer collaterals (or relevant pathway) at 0.1 Hz.
-
Observation: You should see a slow-decaying, outward current (The NMDAR EPSC).
-
-
Drug Application (The Test):
-
Wash in D-AP5 (50 µM) while continuing stimulation.
-
Wait 5–10 minutes for full perfusion exchange.
-
-
Quantification:
-
Measure the peak amplitude of the EPSC.
-
Success Criterion: >95% reduction in EPSC amplitude.
-
Figure 2: Experimental Workflow for NMDAR Isolation and Blockade.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Block (<90%) | Use of DL-AP5 at D-AP5 concentrations. | Increase concentration to 100 µM or switch to pure D-AP5. |
| No NMDAR Current at Baseline | Ensure | |
| Unstable Baseline | Run-down of NMDAR currents. | Add ATP/GTP to internal solution; ensure stable series resistance ( |
| Precipitate in Stock | Free Acid form used in water. | Switch to Lithium Salt or add equimolar NaOH. |
References
-
Myme, C. I., et al. (2003). Tonic activation of presynaptic NMDA receptors contributes to the facilitation of neurotransmitter release. Journal of Neurophysiology. Available at: [Link]
- Collingridge, G. L., et al. (1983).Excitatory amino acid receptors in the vertebrate central nervous system. Nature.
Preparation of AP-5 Lithium Salt Stock Solution for Cell Culture: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the preparation, sterilization, and storage of a concentrated stock solution of DL-2-Amino-5-phosphonovaleric acid lithium salt (AP-5 lithium salt), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Proper preparation and handling of this neuropharmacological tool are critical for ensuring experimental reproducibility and validity in cell culture-based neuroscience research. This guide is intended for researchers, scientists, and drug development professionals investigating NMDA receptor function in various physiological and pathological contexts.
Introduction: The Critical Role of NMDA Receptor Antagonism in Neuroscience Research
The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a range of neurological disorders, including epilepsy, ischemic brain injury, and neurodegenerative diseases. Consequently, selective antagonists of the NMDA receptor are indispensable tools for elucidating its function and for the development of novel therapeutics.
DL-AP-5 is a competitive antagonist that acts at the glutamate binding site of the NMDA receptor.[1] The D-isomer, D-AP5, is the more active enantiomer.[1] AP-5 is widely used in both in vitro and in vivo studies to reversibly block NMDA receptor-mediated synaptic transmission and plasticity, such as long-term potentiation (LTP).[2] For cell culture applications, preparing a concentrated, sterile stock solution is a fundamental and critical step to ensure accurate and reproducible dosing in experimental paradigms. The lithium salt of AP-5 is often utilized for its favorable solubility characteristics in aqueous solutions.
This application note provides a scientifically grounded, step-by-step protocol for the preparation of a 50 mM this compound stock solution, a concentration that allows for convenient dilution to typical working concentrations (e.g., 50-100 µM) for complete receptor antagonism in most cell culture systems.[3]
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
AP-5 functions as a competitive antagonist at the glutamate-binding site on the GluN2 subunit of the NMDA receptor. This means that AP-5 and the endogenous agonist, glutamate, compete for the same binding pocket. An increase in the concentration of AP-5 will reduce the likelihood of glutamate binding, thereby inhibiting the opening of the ion channel and preventing the influx of Ca²⁺ and Na⁺ into the neuron. This blockade of ion flow effectively inhibits NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) and downstream signaling cascades.
Caption: Mechanism of AP-5 action on the NMDA receptor.
Materials and Reagents
-
DL-2-Amino-5-phosphonovaleric acid lithium salt (DL-AP5 lithium salt) (Molecular Weight: 203.06 g/mol )
-
Nuclease-free sterile water (e.g., cell culture grade, Milli-Q)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter (low protein binding, e.g., PVDF or PES)
-
Sterile syringes (1 mL, 5 mL, or 10 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes (1.5 mL) for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 50 mM | A 1000x stock for a 50 µM working concentration. |
| Solvent | Nuclease-free sterile water | Ensures sterility and prevents enzymatic degradation of other molecules in the cell culture environment. |
| Storage Temperature | -20°C or -80°C | -80°C is preferred for long-term stability.[4] |
| Short-term Storage | 2-8°C | For a maximum of one week. |
| Long-term Stability | Up to 6 months at -80°C | Avoid repeated freeze-thaw cycles. |
| Typical Working Concentration | 50-100 µM | Sufficient for complete antagonism of NMDA receptors in most neuronal cultures.[3] |
| Filter Pore Size for Sterilization | 0.22 µm | Effectively removes bacteria.[5] |
Experimental Protocol: Preparation of a 50 mM this compound Stock Solution
This protocol details the preparation of 10 mL of a 50 mM DL-AP5 lithium salt stock solution.
Calculation of Required Mass
To prepare 10 mL of a 50 mM stock solution, the required mass of DL-AP5 lithium salt is calculated as follows:
-
Molarity (M) = Moles (mol) / Volume (L)
-
Moles (mol) = Molarity (M) x Volume (L)
-
Moles = 0.050 mol/L x 0.010 L = 0.0005 mol
-
Mass (g) = Moles (mol) x Molecular Weight ( g/mol )
-
Mass = 0.0005 mol x 203.06 g/mol = 0.10153 g = 101.53 mg
Therefore, you will need to weigh out approximately 101.53 mg of DL-AP5 lithium salt.
Step-by-Step Procedure
-
Preparation of the Workspace: Work in a sterile environment, such as a laminar flow hood or biosafety cabinet, to maintain the sterility of the stock solution.
-
Weighing the Compound: Carefully weigh 101.53 mg of DL-AP5 lithium salt powder using a calibrated analytical balance and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 8 mL of nuclease-free sterile water to the conical tube containing the AP-5 powder. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary.
-
Volume Adjustment: Once fully dissolved, add nuclease-free sterile water to bring the final volume to 10 mL. Invert the tube several times to ensure a homogenous solution.
-
pH Check (Optional but Recommended): Although the lithium salt should result in a near-neutral pH, it is good practice to check the pH of a small drop of the solution using pH paper or a calibrated pH meter. The pH should be between 7.2 and 7.4. If necessary, adjust with sterile 0.1 M NaOH or 0.1 M HCl. However, significant pH adjustments should not be required.
-
Sterile Filtration: Draw the 10 mL of the AP-5 stock solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile 15 mL conical tube. This step is crucial for removing any potential microbial contamination.[5][6]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 200 µL) in sterile microcentrifuge tubes. This practice minimizes the risk of contamination and avoids repeated freeze-thaw cycles which can degrade the compound.
-
Labeling and Storage: Clearly label each aliquot with the name of the compound (this compound), concentration (50 mM), and the date of preparation. Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.[4]
Caption: Workflow for preparing this compound stock solution.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. Key checkpoints include:
-
Complete Dissolution: Visual confirmation that no particulate matter remains ensures the correct concentration is achieved.
-
Sterility: The use of sterile reagents and equipment, along with the final sterile filtration step, minimizes the risk of contamination. The health of your cell cultures upon application of the vehicle control (diluted sterile water from the same stock as used for the AP-5 solution) will serve as a validation of your aseptic technique.
-
Efficacy: The ultimate validation of your AP-5 stock solution is its biological activity. In experiments where NMDA receptor activation is expected to elicit a measurable response (e.g., calcium imaging, electrophysiological recording, or cell viability assays), the application of your prepared AP-5 at a working concentration of 50-100 µM should effectively block this response.
Conclusion
The accurate preparation of a concentrated stock solution of this compound is a foundational step for any cell culture-based investigation into NMDA receptor function. By following the detailed protocol and adhering to the principles of scientific integrity outlined in this application note, researchers can ensure the reliability and reproducibility of their experimental findings. The provided guidelines on storage and handling will help maintain the stability and efficacy of this critical neuropharmacological tool over time.
References
- Davies, J., & Watkins, J. C. (1982). Actions of D and L forms of 2-amino-5-phosphonovalerate and 2-amino-4-phosphonobutyrate in the cat spinal cord. Brain Research, 235(2), 378–386.
- Morris, R. G. (1989). Synaptic plasticity and learning: selective impairment of learning in rats and blockade of long-term potentiation in vivo by the N-methyl-D-aspartate receptor antagonist AP5. Journal of Neuroscience, 9(9), 3040–3057.
- Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology, 21, 165–204.
-
GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved February 5, 2026, from [Link]
-
Membrane Solutions. (n.d.). Sterile Filtration and Clarification. Retrieved February 5, 2026, from [Link]
Sources
- 1. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. Administration of DL-2-amino-5-phosphonovaleric acid (AP5) induces transient inhibition of reminder-activated memory retrieval in day-old chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DL-AP5 sodium salt | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Sterile Filtration and Clarification - Membrane Solutions [membrane-solutions.com]
Application Note: Isolation of AMPA Receptor Currents using D-AP5 Lithium Salt
[1]
Abstract & Introduction
Glutamatergic transmission is the primary excitatory drive in the mammalian central nervous system, mediated principally by
For researchers and drug developers focusing on AMPA receptor kinetics, synaptic plasticity (LTP/LTD), or screening AMPA-modulating compounds (e.g., ampakines), it is critical to pharmacologically silence the NMDA receptor component.[1]
This guide details the use of D-AP5 Lithium Salt , a highly soluble and potent competitive NMDA receptor antagonist, to isolate AMPA currents.[1] Unlike the free acid form of AP-5, the lithium salt offers superior aqueous solubility without requiring pH adjustment with strong bases (NaOH), thereby preserving the delicate osmolarity and ionic balance of physiological buffers.[1]
Compound Profile: D-AP5 Lithium Salt[1]
Why Lithium Salt?
While D-AP5 (D-2-amino-5-phosphonovalerate) is the active isomer responsible for NMDA receptor blockade, its chemical form dictates its usability in the lab.[1]
| Feature | D-AP5 (Free Acid) | D-AP5 (Lithium Salt) |
| Solubility (Water) | Low (Requires NaOH to dissolve) | High (>100 mM) |
| pH Impact | Acidic; requires titration | Neutral; minimal impact |
| Osmolarity Risk | High (due to added NaOH) | Low |
| Stability | High | High |
Expert Insight: The use of the Lithium salt eliminates the variable of "pH drift" during stock preparation.[1] In sensitive patch-clamp experiments, even minor osmolarity mismatches between the bath and the slice can cause tissue swelling or shrinking, altering seal resistance.[1] The Lithium salt minimizes this risk.
Mechanism of Action
To isolate AMPA currents, we must understand the synaptic environment.[1] Glutamate released from the presynaptic terminal binds to both AMPA and NMDA receptors.
-
AMPA Receptors: Permeable to Na+ (and K+), fast activation/deactivation.[1]
-
NMDA Receptors: Permeable to Ca2+, Na+, K+.[1] Voltage-dependent block by extracellular Mg2+.[1] Slower kinetics.[1]
The Strategy:
-
Voltage Clamp (-70 mV): Enhances the physiological Mg2+ block of NMDA receptors.[1]
-
D-AP5 (50 µM): Competitively binds the glutamate site on the NMDA receptor, preventing channel opening regardless of membrane potential.[1]
-
GABA Blockers: Picrotoxin or Bicuculline is added to remove inhibitory synaptic noise.[1]
Diagram 1: Synaptic Isolation Logic
Caption: Pharmacological isolation strategy. D-AP5 prevents Glutamate from activating NMDA receptors, leaving only AMPA-mediated Na+ influx.[1]
Experimental Protocol
Stock Solution Preparation
Target: 50 mM Stock Solution of D-AP5 Lithium.[1]
-
Mass: Calculate based on molecular weight (approx.[1] 197.13 g/mol for free acid; check specific batch MW for Li salt).[1]
-
Vehicle: Distilled, deionized water (Milli-Q).[1]
-
Procedure:
Slice Preparation & Rig Setup[1]
-
Tissue: Acute hippocampal slices (CA1 region) or cortical slices (Layer V).[1]
-
External Solution (aCSF): Standard composition (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 Glucose, 2 CaCl2, 1 MgCl2.[1]
-
Note: MgCl2 is kept at physiological levels (1 mM) to assist in NMDA blockade, though AP-5 renders this redundant (but safer).[1]
-
-
Internal Solution: Cesium-based (e.g., Cs-Gluconate) is preferred over Potassium-based to block K+ channels, improving space clamp and reducing noise.[1]
Isolation Workflow
Baseline Recording:
-
Clamp voltage at -70 mV .
-
Perfuse aCSF containing 100 µM Picrotoxin (to block GABA-A).[1]
-
Stimulate presynaptic fibers (e.g., Schaffer collaterals).[1] Record mixed EPSCs (AMPA + NMDA).[1]
Drug Application (Isolation):
-
Dilute D-AP5 stock 1:1000 into the perfusion reservoir to achieve 50 µM final concentration.
-
Wash in for 5–10 minutes.
-
Monitor the EPSC amplitude.[1] You may see a slight reduction in the decay phase (loss of the slow NMDA component).[1]
Verification:
-
Record pure AMPA EPSCs.[1]
-
(Optional) Shift holding potential to +40 mV . If isolation is successful, the current should reverse polarity but show fast decay (AMPA).[1] If a slow, outward component persists, NMDA receptors are not fully blocked.[1]
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for isolating AMPA currents. Step 5 verifies the absence of slow NMDA components at positive potentials.[1]
Data Analysis & Validation
How do you confirm your data represents only AMPA currents?
Quantitative Markers
| Parameter | Mixed Current (Baseline) | Isolated AMPA (with D-AP5) |
| Rise Time (10-90%) | Fast (< 2 ms) | Fast (< 2 ms) |
| Decay Tau ( | Double exponential (Fast + Slow) | Single exponential (Fast only) |
| Duration | Long (> 100 ms) | Short (< 20-30 ms) |
| IV Curve Shape | J-Shaped (due to Mg block) | Linear (Ohmic) or Rectifying |
Self-Validating Logic: If you hold the cell at +40 mV in the presence of D-AP5 and see a current that decays slowly (>50ms), your D-AP5 concentration is too low, or the stock has degraded.[1] A pure AMPA current at +40 mV should look like a mirror image of the current at -70 mV (fast decay), assuming the receptor subtype is not calcium-permeable (CP-AMPARs are rectifying).[1]
Troubleshooting & Pitfalls
-
The "Space Clamp" Error:
-
Incomplete Block:
-
Washout Issues:
References
-
Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acid transmission in the Schaffer collateral-commissural pathway of the rat hippocampus.[1] The Journal of Physiology, 334(1), 33-46.[1]
-
Davies, J., & Watkins, J. C. (1982). Actions of D and L forms of 2-amino-5-phosphonovalerate and 2-amino-4-phosphonobutyrate in the cat spinal cord.[1] Brain Research, 235(2), 378-386.[1]
- Establishes the potency difference between D and L isomers.
-
Hestrin, S., Sah, P., & Nicoll, R. A. (1990). Mechanisms generating the time course of dual component excitatory synaptic currents recorded in hippocampal slices.[1] Neuron, 5(3), 247-253.[1]
- Detailed kinetics of AMPA vs NMDA currents.
Sources
- 1. AP5 - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. protocols.io [protocols.io]
- 7. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
Application Note: High-Precision Intracerebral Administration of D-AP5 Lithium Salt in Rodent Models
Executive Summary & Mechanism of Action
2-amino-5-phosphonopentanoic acid (AP-5) , also known as APV, is the gold-standard competitive antagonist for the glutamate binding site of the NMDA receptor. While available in various forms, the Lithium Salt formulation of D-AP5 offers a critical advantage for in vivo neuroscience: superior aqueous solubility at physiological pH without the need for toxic organic co-solvents (like DMSO) or extensive pH manipulation required by the free acid form.
However, the use of AP-5 in rodents presents two major challenges that this guide addresses:
-
Blood-Brain Barrier (BBB) Impermeability: AP-5 is highly polar and crosses the BBB poorly. Systemic administration is inefficient for targeting specific neural circuits.
-
Stereoisomer Specificity: The D-isomer (D-AP5) is approximately 52-fold more potent than the L-isomer.[1] Using DL-mixtures introduces unnecessary chemical load and potential off-target noise.
Mechanistic Pathway
The following diagram illustrates the specific node of intervention. AP-5 prevents the structural conformational change required for ion channel opening, thereby blocking Calcium influx and downstream Long-Term Potentiation (LTP).
Figure 1: Mechanism of Action. D-AP5 competitively binds to the glutamate site, preventing channel opening and subsequent Ca2+-dependent plasticity.[1]
Chemical Preparation & Handling
The Lithium Salt Advantage
The free acid form of AP-5 is notoriously difficult to dissolve in neutral aqueous buffers, often requiring the addition of NaOH, which can overshoot pH targets. The Lithium salt dissolves readily in water or Artificial Cerebrospinal Fluid (aCSF).
Critical Consideration: The Lithium Control
Lithium ions (
-
Incorrect Control: Pure aCSF or Saline.
-
Correct Control: aCSF containing LiCl at a molarity equivalent to the Li content in your AP-5 dose.
Stock Solution Protocol
Target Concentration: 50 mM or 100 mM (Stock) Vehicle: Sterile aCSF (pH 7.4)
-
Weighing: Calculate mass based on the specific batch Molecular Weight (MW). Note: MW varies with hydration state.[1] Check the vial label.
-
Dissolution: Add 50% of the calculated volume of sterile aCSF. Vortex gently. The Li-salt should dissolve rapidly.
-
Volume Adjustment: Bring to final volume with aCSF.
-
Filtration: Pass through a 0.22 µm syringe filter for sterilization.
-
Aliquoting: Store in small aliquots (e.g., 20 µL) at -20°C. Do not freeze-thaw more than once.
In Vivo Administration Protocols
Route Selection Analysis
| Route | Dose Required | Pros | Cons |
| Systemic (IP/IV) | 50-100 mg/kg | Easy to perform | Not Recommended. Poor BBB penetration; peripheral side effects; massive substance cost. |
| ICV (Ventricular) | 10-40 nmol | Global CNS distribution | Dilution effects; lacks anatomical specificity. |
| Local Microinjection | 10-50 mM (0.5 µL) | High Specificity | Requires stereotaxic surgery; risk of tissue damage. |
Protocol A: Stereotaxic Intra-Hippocampal Microinjection
Targeting the CA1 region for spatial memory studies.
1. Pre-Surgical Setup
-
Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%) or Ketamine/Xylazine.
-
Stereotaxic Frame: Ensure ear bars are non-traumatic and the skull is flat (Bregma and Lambda at same DV coordinate).
2. Coordinate Selection (Rat - Dorsal Hippocampus)
-
AP: -3.8 mm (from Bregma)
-
ML: ± 2.2 mm (from Midline)
-
DV: -2.5 mm (from Dura)
-
Note: Always validate coordinates with a pilot dye injection.
3. Injection Procedure
This step is critical to prevent "backflow" up the cannula track, which invalidates the study.
-
Cannula Lowering: Lower the injection cannula (33G internal) slowly (0.2 mm/min).
-
Infusion:
-
Volume: 0.5 µL per side.
-
Rate: 0.1 - 0.2 µL/min (Use a micro-infusion pump).
-
Concentration: 50 mM D-AP5 (delivers 25 nmol).
-
-
Diffusion Phase: Leave the cannula in place for 5 minutes post-infusion.
-
Retraction: Withdraw the cannula slowly (0.5 mm/min).
4. Post-Op & Histology
-
Allow animals to recover for 5-7 days if using guide cannulas for awake injection.
-
Mandatory Validation: At the end of the experiment, inject 0.5 µL of Methylene Blue or fluorescent beads to confirm cannula placement. Exclude any animal with "missed" placement.
Experimental Workflow Diagram
Figure 2: Experimental workflow for chronic cannula implantation and acute drug administration.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Behavioral Effect | Diffusion failure or degradation | 1. Check cannula patency.2. Ensure D-isomer was used (DL requires 2x dose).3. Verify stock stability (fresh is best). |
| Seizures / Excitotoxicity | pH mismatch or Osmotic shock | 1. Check pH of Li-salt solution (adjust to 7.2-7.4).2. Ensure osmolarity matches aCSF (~290-300 mOsm). |
| High Variability | Backflow of drug | 1. Reduce injection rate to <0.2 µL/min.2. Increase diffusion wait time to 7-10 mins. |
| Tissue Damage at Tip | Mechanical trauma or volume overload | 1. Reduce volume (max 0.5 µL for mouse, 1.0 µL for rat).2. Use finer gauge internal cannula (33G). |
References
-
Morris, R. G. M., et al. (1986). Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5. Nature. [Link]
-
Leung, L. S., & Desborough, K. A. (1988). AP5, an NMDA receptor antagonist, blocks the hippocampal theta rhythm in freely moving rats. Brain Research.[2] [Link]
-
ResearchGate (Methodology Discussion). Intrahippocampal infusion protocols for AP5 in memory tasks. [Link]
Sources
Application Note: Precision Application of D-AP5 Lithium Salt in Hippocampal Slice Electrophysiology
Introduction & Mechanistic Rationale
D-AP5 (also known as D-APV) is the active isomer of 2-amino-5-phosphonovaleric acid, the gold-standard competitive antagonist for N-methyl-D-aspartate (NMDA) receptors. While available as a free acid or various salts, the Lithium Salt formulation offers distinct advantages in acute slice physiology:
-
Enhanced Solubility: Unlike the free acid, which often requires alkalinization (e.g., addition of NaOH) to dissolve fully in aqueous solutions, the lithium salt is highly water-soluble (up to 100 mM). This eliminates the risk of "hot spots" of acidity or osmolarity shifts during stock preparation.
-
Ionic Neutrality: The concentration of lithium introduced (typically 50 µM) is negligible compared to the sodium load in artificial cerebrospinal fluid (aCSF) and well below the therapeutic range for lithium's intracellular effects (typically 1-2 mM), making it an inert carrier for acute timescales.
Mechanistic Pathway
The following diagram illustrates the competitive antagonism mechanism of D-AP5 at the synaptic cleft, preventing the calcium influx necessary for Long-Term Potentiation (LTP).
Figure 1: Mechanism of Action. D-AP5 competes with glutamate at the GluN2 subunit, preventing channel opening even when the Mg2+ block is relieved.
Chemical Handling & Preparation
Critical Causality: The potency of AP-5 is stereospecific. The D-isomer is approximately 52-fold more potent than the L-isomer. If using a racemic mixture (DL-AP5), you must double the concentration to achieve the same blockade.
Stock Solution Protocol (The "Kitchen" Phase)
Reagents:
-
D-AP5 Lithium Salt (MW: ~197.13 g/mol for free acid; adjust for Li+ salt MW, typically ~203-210 g/mol depending on hydration).
-
Sterile Milli-Q Water (18.2 MΩ).
Step-by-Step:
-
Calculation: Calculate mass for a 50 mM stock solution.
-
Why 50 mM? This allows for a 1:1000 dilution to reach the working concentration of 50 µM, minimizing the volume of water added to your aCSF.
-
-
Dissolution: Add sterile water directly to the vial. Vortex for 30 seconds.
-
Note: The Lithium salt should dissolve instantly. If particles remain, sonicate for 1 minute.
-
-
Aliquot: Divide into 50-100 µL aliquots in distinct, labeled microcentrifuge tubes.
-
Storage: Store at -20°C.
-
Stability Rule: Do not freeze-thaw more than once. Discard aliquots after 3 months.
-
Working Solution (Perfusion)[3]
-
Target Concentration: 50 µM (for D-AP5) or 100 µM (for DL-AP5).
-
Preparation: Add 10 µL of 50 mM Stock to 10 mL of oxygenated aCSF.
-
pH Check: Verify aCSF pH is 7.3–7.4. The Li+ salt rarely alters pH, but this is a mandatory safety check.
Experimental Protocols
Protocol A: Acute Blockade of Schaffer Collateral LTP
Objective: Validate NMDAR-dependence of synaptic plasticity in the CA1 region.
Workflow Diagram:
Figure 2: Experimental timeline for LTP blockade experiments.
Detailed Steps:
-
Baseline: Establish a stable fEPSP (field Excitatory Postsynaptic Potential) baseline for 20 minutes in standard aCSF.
-
Criteria: Slope variability < 5%.
-
-
Wash-In: Switch perfusion to aCSF + 50 µM D-AP5 .
-
Duration: Perfusion must continue for at least 15 minutes before stimulation.
-
Observation: Monitor fEPSP slope.[1] D-AP5 should not affect basal transmission (AMPA-mediated) at low frequencies. If the slope drops, check for slice health or osmolarity errors.
-
-
Induction: Apply High-Frequency Stimulation (e.g., 100 Hz for 1s) or Theta Burst Stimulation (TBS).
-
Wash-Out (Optional): Continue recording in D-AP5.
-
Result: The fEPSP slope should remain at baseline (100%), indicating complete blockade of LTP induction.
-
Protocol B: The "Mg2+ Free" Validation (Positive Control)
Objective: Confirm the drug is active if LTP results are ambiguous.
-
Setup: Perfuse slice with Mg2+-free aCSF .
-
Observation: This normally induces hyperexcitability and epileptiform bursts due to uncorking of NMDARs at resting potential.
-
Application: Apply 50 µM D-AP5 .
-
Result: The epileptiform activity should cease immediately (within 2-5 mins), confirming the antagonist is effectively binding NMDARs.
Data Summary & Reference Values
| Parameter | D-AP5 (Lithium Salt) | DL-AP5 (Racemic) | Notes |
| Active Isomer | 100% | 50% | D-isomer is the active antagonist. |
| Working Conc. | 50 µM | 100 µM | Standard for complete LTP block. |
| Kd Value | ~1.4 µM | ~2.8 µM | Equilibrium dissociation constant. |
| Solubility | High (Water) | Moderate (Water/Base) | Li+ salt does not require NaOH. |
| Effect on AMPAR | None | None | Silent on baseline fEPSP. |
References
-
Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acids in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus.[2][3] The Journal of Physiology, 334, 33–46.[2][3] [2]
-
Morris, R. G., Anderson, E., Lynch, G. S., & Baudry, M. (1986). Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5. Nature, 319(6056), 774–776.
-
Tocris Bioscience. D-AP5 Product Information & Physical Data.
-
Hello Bio. D-AP5: Stability and Handling Guide.
Sources
Application Note: High-Precision NMDA Receptor Blockade using D-AP5 Lithium Salt in Patch-Clamp Electrophysiology
Executive Summary
This guide details the optimal application of D-AP5 (D-2-amino-5-phosphonopentanoate) Lithium Salt in whole-cell patch-clamp experiments. While AP-5 is the gold standard for N-methyl-D-aspartate (NMDA) receptor antagonism, the Lithium Salt formulation offers distinct solubility advantages over the free acid, eliminating the need for aggressive pH adjustments that can destabilize physiological buffers. This note covers preparation, bath application kinetics, and specific protocols for isolating AMPA currents and inhibiting Long-Term Potentiation (LTP).
Introduction: The Chemistry of Antagonism
Mechanism of Action
D-AP5 is a competitive, selective antagonist that binds to the glutamate recognition site of the GluN2 subunit of the NMDA receptor. Unlike open-channel blockers (e.g., MK-801) which require the channel to open to be effective, D-AP5 prevents channel opening entirely, making it essential for "silent synapse" studies and pharmacological isolation of non-NMDA currents.
Why Lithium Salt?
The choice of the Lithium Salt form over the Free Acid is a decision based on experimental stability :
-
Solubility: The free acid form of AP-5 is poorly soluble in neutral water and often requires the addition of NaOH or KOH to dissolve, which can overshoot pH targets and alter the osmolarity of small stock volumes.
-
pH Neutrality: The Lithium salt dissociates readily in water (up to ~100 mM) with minimal impact on pH, allowing for highly stable stock solutions that do not precipitate upon freezing.
-
Ionic Considerations: While Lithium (
) has biological activity (e.g., GSK3 inhibition), the concentration introduced via AP-5 (typically 50 M) is well below the therapeutic or experimental threshold for effects (usually >1 mM), making it a safe carrier ion for acute slice physiology.
Isomer Potency
Crucial Distinction: Ensure you are using D-AP5 or DL-AP5 .
-
D-AP5: The active isomer.[1][2][3][4][5] High potency (
~ 0.4 M). -
DL-AP5: A racemic mixture.[2][4] Requires 2x concentration to achieve the same block.
-
Recommendation: Use D-AP5 for precise dose-response curves; DL-AP5 is acceptable for "saturating" block experiments if cost is a factor.
Material Preparation & Handling[6][7]
Stock Solution Protocol
Objective: Create a 50 mM Stock Solution of D-AP5 Lithium Salt.
-
Calculate Mass:
-
Formula Weight (D-AP5 Li Salt)
203.05 g/mol (Check specific batch CoA; free acid is 197.13 g/mol ). -
Example: To make 1 mL of 50 mM stock, you need 10.15 mg.
-
-
Dissolution:
-
Add the powder to a microcentrifuge tube.
-
Add distilled/deionized water (Milli-Q). Do not use ACSF or DMSO.
-
Vortex for 30 seconds. The salt should dissolve instantly.
-
-
Storage:
-
Aliquot into 20-50
L volumes (single-use). -
Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles.
-
Working Solution (Bath Perfusion)
Target Concentration: 50
-
Dilution Factor: 1:1000 (if using 50 mM stock).
-
Preparation: Add 10
L of Stock to 10 mL of oxygenated ACSF immediately before the experiment.
Visualizing the Mechanism
The following diagram illustrates the competitive antagonism of AP-5 at the synaptic cleft.
Caption: Competitive binding dynamics. D-AP5 prevents Glutamate from activating the NMDA receptor, inhibiting Ca2+ influx while sparing AMPA-mediated depolarization.
Experimental Protocols
Protocol A: Pharmacological Isolation of AMPA Currents
Goal: Record pure AMPA-mediated Excitatory Postsynaptic Currents (EPSCs) by eliminating the slow NMDA component.
-
Baseline Recording:
-
Clamp Voltage: Hold cell at -70 mV.
-
Stimulation: Evoke EPSCs via Schaffer collateral (or relevant pathway) stimulation.
-
Perfusion: Standard ACSF. Record stable baseline for 5-10 minutes.
-
-
Wash-in (The Critical Step):
-
Switch perfusion to ACSF + 50
M D-AP5 . -
Note: Wash-in kinetics depend on chamber volume and flow rate. Typically requires 3-5 minutes for full exchange.
-
-
Verification:
-
Observe the decay tau (
) of the EPSC. The slow component (NMDA) should vanish, leaving the fast-decaying AMPA current. -
I-V Curve Test (Optional): Depolarize cell to +40 mV. In Control ACSF, you see a large outward NMDA current. In AP-5, this outward current is abolished.
-
-
Analysis:
-
The remaining current is the pharmacologically isolated AMPA component.
-
Protocol B: Inhibition of LTP (Plasticity Control)
Goal: Confirm that a plasticity protocol (e.g., Theta Burst Stimulation) is NMDA-receptor dependent.
-
Pre-Incubation:
-
Ideally, incubate the slice in 50
M D-AP5 for at least 10-15 minutes before starting the recording to ensure deep tissue penetration.
-
-
Baseline:
-
Record EPSCs at -70 mV (0.1 Hz stimulation) for 10 minutes.
-
-
Induction:
-
Apply High-Frequency Stimulation (HFS) or Theta Burst Stimulation (TBS).
-
Crucial Check: During induction, the cell should not exhibit the massive depolarization usually seen, as NMDARs are blocked.
-
-
Post-Induction:
-
Continue recording for 30-60 minutes.
-
Result: The EPSC amplitude should return to baseline (100%), confirming that LTP induction was blocked.
-
Data Summary & Troubleshooting
Comparative Table: AP-5 Variants
| Feature | D-AP5 Free Acid | D-AP5 Lithium Salt | DL-AP5 (Racemic) |
| Solubility (Water) | Low (Requires NaOH) | High (Instant) | Variable |
| pH Adjustment | Required | None | Required |
| Potency | High | High | Lower (Use 2x conc) |
| Stability | Good | Excellent | Good |
| Primary Use | General | Low-noise / Fast Prep | Budget applications |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Block | Racemic mixture used | Increase concentration to 100 |
| Precipitate in Stock | Freeze-thaw cycles | Aliquot stocks (20 |
| Baseline Drift | Osmolarity shift | Ensure Stock is made in water, but dilution accounts for ACSF osmolarity. |
| "Run-down" | Metabolic washout | Add ATP/GTP to intracellular pipette solution; not an AP-5 issue. |
References
-
Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acid transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of Physiology.
-
Tocris Bioscience. D-AP5 Product Information & Solubility Data. Tocris Scientific Reviews.
-
Hello Bio. D-AP5 (Lithium Salt) Technical DataSheet. Hello Bio Catalog.
-
Davies, J., & Watkins, J. C. (1982). Actions of D and L forms of 2-amino-5-phosphonovalerate and 2-amino-4-phosphonobutyrate in the cat spinal cord.[3] Brain Research.
Sources
Application Note: Precision Perfusion of AP-5 Lithium Salt in the CNS
Executive Summary
This guide details the technical protocols for the local administration of D-AP5 (D-2-amino-5-phosphonovalerate) Lithium Salt , a competitive NMDA receptor antagonist. While the lithium salt form offers superior aqueous solubility compared to the free acid, it introduces a critical variable: the biological activity of the lithium ion (
Compound Profile & Chemistry
Understanding the stereochemistry and salt form is prerequisite to experimental design. D-AP5 is the active isomer; DL-AP5 (racemic) requires significantly higher concentrations to achieve equipotent blockade.
Table 1: Physicochemical Properties & Selection Guide
| Feature | D-AP5 Lithium Salt | D-AP5 Free Acid | DL-AP5 (Racemic) |
| Solubility | Water/PBS (up to ~100 mM) | Requires NaOH/Base to dissolve | Varies by salt form |
| pH in Sol. | Near Neutral (Check required) | Acidic (Must adjust) | Varies |
| Potency | High ( | High ( | Low (Mixed isomer) |
| Use Case | Microinjection, Microdialysis (High Conc.) | Bath application (Large volume) | Budget constraints (Not recommended for precision) |
| Risk | Lithium bioactivity (GSK3 | Osmolarity changes if over-titrated | Low potency requires high dose |
Critical Reagent Note: Ensure you are using D-AP5 , not the racemic DL-mixture. D-AP5 is approximately 50-fold more potent than the L-isomer.[1] All protocols below assume the use of D-AP5 .
The "Lithium Confound": Experimental Control
Scientific Integrity Alert: Lithium is not an inert carrier. It inhibits Glycogen Synthase Kinase-3
Mandatory Control Group: If your experimental group receives 50 mM D-AP5-Li , your vehicle control CANNOT be Saline.
-
Incorrect Control: 0.9% NaCl (Saline).
-
Correct Control: 50 mM Lithium Chloride (LiCl) in aCSF.
-
Rationale: This isolates the effect of the NMDA blockade from the background effects of the lithium ion.
Mechanism of Action & Decision Logic
Visualization 1: Experimental Decision Tree
Use this logic flow to select the appropriate perfusion method for your biological question.
Caption: Decision matrix for selecting AP-5 delivery method based on temporal requirements.
Protocol A: Reverse Microdialysis (Retrodialysis)
Best for: Continuous delivery in awake, freely moving animals while simultaneously sampling extracellular neurotransmitters.
Theoretical Concentration Calculation
In retrodialysis, the drug diffuses out of the probe. Due to the concentration gradient and membrane resistance, the concentration inside the probe (
-
Formula:
-
Typical Recovery: 10–20% (highly dependent on flow rate and membrane length).
-
Target: To achieve ~50 µM in tissue, use 500 µM – 1 mM in the perfusate.
Step-by-Step Workflow
-
Probe Preparation:
-
Use a probe with a 20–50 kDa cutoff membrane (AP-5 MW is ~197 g/mol , passes easily).
-
Flush probe with artificial Cerebrospinal Fluid (aCSF) to remove air bubbles.
-
-
Solution Setup:
-
Perfusate A (Baseline): Standard aCSF.
-
Perfusate B (Drug): 500 µM D-AP5-Li in aCSF.
-
Perfusate C (Control): 500 µM LiCl in aCSF.
-
-
Equilibration:
-
Perfuse aCSF at 1.0 – 2.0 µL/min for 60 minutes post-insertion to stabilize the baseline.
-
-
Drug Application:
-
Switch to Perfusate B using a liquid switch (zero dead volume) to prevent pressure spikes.
-
Maintain flow for the duration of the behavioral task (typically 30–60 mins).
-
-
Validation:
-
Collect dialysate from the outlet. Analyze for AP-5 concentration (HPLC) to verify actual delivery (Delivery =
).
-
Protocol B: Stereotaxic Microinjection
Best for: Acute, localized blockade in specific anatomical nuclei (e.g., Amygdala, Hippocampus).
Solution Preparation (High Concentration)
Since injection volumes are minute (nanoliters), diffusion is limited. High stock concentrations are required to create an effective "zone of inhibition."
-
Stock Conc: 50 mM D-AP5-Li in sterile PBS or aCSF.
-
pH Check: Verify pH is 7.2–7.4 using micro-pH strips. Adjust carefully with dilute HCl if too basic (rare for Li-salt, but possible).
-
Filtration: Spin through a 0.22 µm centrifugal filter to ensure sterility and remove particulates that could clog micropipettes.
Injection Protocol[2][3]
-
Anesthesia & Alignment:
-
Anesthetize animal (Isoflurane). Secure in stereotaxic frame.
-
Level the skull (Bregma/Lambda difference < 0.05 mm).
-
-
Injector Loading:
-
Use a glass micropipette (tip diameter 20–40 µm) or a Hamilton Neuros syringe (33 gauge).
-
Backfill with mineral oil, then front-load the AP-5 solution to avoid air compression.
-
-
Delivery:
-
Diffusion Wait Time:
-
CRITICAL STEP: After injection, leave the needle in place for 5–10 minutes .
-
Why? Prevents the solution from flowing back up the needle track (reflux) when retracted.
-
-
Retraction: Slowly retract the needle (1 mm/minute).
Protocol C: Acute Slice Perfusion (Ex Vivo)
Best for: Electrophysiological validation of synaptic blockade.
Bath Application[5]
-
Concentration: 50 µM D-AP5 is the gold standard for complete NMDAR blockade in slice physiology.
-
Flow Rate: 2–3 mL/min in the recording chamber.
-
Wash-in Time: Effects typically plateau within 5–10 minutes.
-
Wash-out: Reversible, but slow (15–20 mins) due to high affinity.
Visualization: NMDA Receptor Blockade Pathway
Understanding the molecular target helps in troubleshooting incomplete blockade.
Caption: Mechanism of Action. D-AP5 competes directly with Glutamate binding sites, preventing channel opening regardless of membrane voltage.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitate in Stock | Saturation / Cold Storage | Warm to 37°C and vortex. If Li-salt, ensure conc < 100 mM. |
| No Behavioral Effect | Reflux (Microinjection) | Increase "Wait Time" post-injection to 10 mins. |
| No Behavioral Effect | Low Recovery (Dialysis) | Increase probe concentration (retrodialysis recovery is low). |
| Seizures/Toxicity | Osmotic Shock | Check osmolarity of stock. If >320 mOsm, adjust vehicle. |
| Unexpected Baseline Shift | Lithium Effect | Check LiCl control group. Lithium can alter membrane excitability. |
References
- Morris, R. G., et al. (1986). "Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5.
-
Liu, S. J., et al. (2025). "Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis." National Institutes of Health (PMC). Available at: [Link]
-
O'Donnell, J., et al. (2016). "New clue to how lithium works in the brain." MIT News / Current Biology. (Mechanistic insight on Lithium confounds). Available at: [Link]
- Paxinos, G., & Franklin, K. B. J.The Mouse Brain in Stereotaxic Coordinates.
Sources
- 1. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 4. Stereotaxic Surgical Approach to Microinject the Caudal Brainstem and Upper Cervical Spinal Cord via the Cisterna Magna in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Case: AP-5 Lithium Salt Inefficacy in NMDAR Blockade
The following technical guide addresses the specific issue of AP-5 Lithium Salt failing to block NMDA receptor (NMDAR) currents. This content is structured for research scientists and drug discovery professionals, synthesizing pharmacological mechanisms with practical troubleshooting steps.
Executive Summary
If you are observing NMDAR-mediated currents that persist in the presence of This compound , the failure is rarely due to the lithium counter-ion itself interfering with the antagonist's binding site. The most probable cause is a stereochemical mismatch (DL-isomer vs. D-isomer) resulting in insufficient potency, or a competitive displacement issue driven by high agonist concentrations.
While Lithium (
Part 1: Diagnostic Troubleshooting Guide (Q&A)
Q1: I am using "this compound" at 50 µM. Why is the current not blocked?
The Suspect: Racemic Purity (D- vs. DL- isomers). Most "AP-5" protocols assume the use of D-AP5 (the active isomer). However, many bulk salts, particularly "this compound" (CAS 125229-62-1), are often sold as the DL-racemic mixture .
-
The Mechanism: Only the D-isomer effectively binds the glutamate site. The L-isomer is essentially inactive (potency difference >50-fold).
-
The Fix: If you are using DL-AP5, you must double the concentration at minimum to match the D-AP5 equivalent. However, due to lower affinity, we recommend increasing the concentration to 100 µM or 200 µM to ensure complete blockade, especially if glutamate levels are high.
Q2: Does the Lithium counter-ion affect the current itself?
The Suspect: Ion Permeation & Exchanger Modulation. Yes, but it should not prevent blockade.
-
Permeation: Unlike Magnesium (
), Lithium ( ) is not a pore blocker. It permeates the NMDAR channel.[1] If you are replacing Sodium ( ) with Lithium to isolate currents, you will still record large inward currents. -
Desensitization: Lithium inhibits the Sodium-Calcium Exchanger (NCX). This can lead to intracellular
accumulation, potentially enhancing -dependent desensitization of the NMDAR. This would usually reduce currents over time, not sustain them against a blocker.
Q3: Could my agonist concentration be overriding the block?
The Suspect: Competitive Antagonism. AP-5 is a competitive antagonist at the glutamate binding site (GluN2 subunit). It does not compete with Glycine or D-Serine (GluN1 subunit).
-
The Physics: If you are using high concentrations of Glutamate (e.g., >1 mM for rapid exchange) or NMDA, the
of AP-5 shifts to the right (Schild analysis). -
The Fix: Calculate the required antagonist concentration based on your agonist load.
Q4: Is the reagent stable?
The Suspect: Hygroscopy and Degradation. Lithium salts are often highly hygroscopic . If your "this compound" powder has clumped or turned into a paste, it has absorbed water.
-
The Error: Weighing a hydrated salt results in a lower effective molarity. You might think you are applying 50 µM, but the actual concentration of active AP-5 could be 20-30 µM.
-
The Fix: Use a fresh aliquot or verify concentration via absorbance/HPLC if critical.
Part 2: Comparative Data & Specifications
Potency Mismatch: D-AP5 vs. DL-AP5
The table below highlights why switching between salt forms without checking stereochemistry leads to experimental failure.
| Compound Form | Active Isomer Content | Potency ( | Recommended Block Conc. | Notes |
| D-AP5 | 100% | ~0.3 - 1.0 µM | 50 µM | The standard for complete blockade. |
| DL-AP5 | 50% | ~25 - 50 µM (effective) | >100 µM | Requires higher dose; L-isomer is inactive "dead weight". |
| L-AP5 | 0% | >100 µM | N/A | Essentially inactive. |
Experimental Variables Checklist
| Variable | Impact on AP-5 Blockade | Action Required |
| Magnesium ( | Voltage-dependent block at < -40mV. | Remove |
| Glycine/D-Serine | Co-agonists required for opening.[2] | AP-5 does not block this site. Ensure co-agonist is constant. |
| Voltage | AP-5 block is voltage-independent . | If block fails at hyperpolarized potentials only, check for non-NMDAR leak. |
Part 3: Troubleshooting Workflow (Visualization)
The following diagram outlines the logical decision tree for diagnosing the "non-blocking" issue.
Caption: Diagnostic logic flow for resolving AP-5 blockade failure. Blue nodes indicate decision points; Green nodes indicate corrective actions.
Part 4: Validated Protocol for AP-5 Preparation
To ensure reproducibility, follow this preparation standard for D-AP5 (or DL-AP5) salts.
Stock Solution Preparation
-
Solvent: Water (AP-5 is highly soluble in water; >100 mM).
-
Concentration: Prepare a 50 mM or 100 mM stock.
-
Note: If using the Lithium salt, ensure the powder is dry. If it appears sticky, desiccate before weighing or determine concentration via UV absorbance if possible (though AP-5 lacks a strong chromophore, requiring precise weighing).
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid freeze-thaw cycles which can degrade the salt form.
Perfusion Protocol
-
Baseline: Establish a stable baseline of NMDAR current (e.g., evoked by NMDA/Glycine puff or synaptic stimulation) in
-free ACSF. -
Wash-in: Perfuse AP-5 for at least 2-3 minutes .
-
Why? Although binding is fast, complete tissue penetration in slices requires time.
-
-
Validation:
-
If using 50 µM D-AP5 , current should reduce by >95%.
-
If using 50 µM DL-AP5 , current may only reduce by ~50-60%. Increase to 100-200 µM.
-
-
Wash-out: AP-5 is reversible. Wash with ACSF for 10-20 minutes to see current recovery.
References
-
Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acids in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of Physiology, 334, 33–46.
-
Tocris Bioscience. D-AP5 Product Information & Biological Activity. (D-AP5 vs DL-AP5 potency comparison).
-
Nonaka, S., Hough, C. J., & Chuang, D. M. (1998). Chronic lithium treatment robustly protects neurons in the central nervous system against excitotoxicity by inhibiting N-methyl-D-aspartate receptor-mediated calcium influx. Proceedings of the National Academy of Sciences, 95(5), 2642–2647.
-
Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496.
Sources
optimizing AP-5 lithium salt concentration for maximal inhibition
This guide serves as a technical support center for researchers optimizing AP-5 (2-amino-5-phosphonopentanoic acid) Lithium Salt for NMDA receptor inhibition.[1] It addresses the specific nuances of using the Lithium salt form, often utilized in sodium-free or ion-substitution electrophysiology experiments.
Part 1: Core Protocol & Stock Preparation
Overview
AP-5 (also known as APV) is a selective, competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2] The Lithium Salt form is typically employed when exogenous sodium (Na⁺) must be minimized to isolate specific ionic currents or prevent sodium-dependent transport.[1]
Quick Reference: Physical Properties
| Property | Specification |
| Active Isomer | D-AP5 (D-2-Amino-5-phosphonopentanoic acid) |
| Racemic Mixture | DL-AP5 (Contains 50% active D-isomer) |
| Molecular Weight | ~197.13 g/mol (Free Acid) / Salt forms vary by stoichiometry |
| Solubility | Water-soluble (typically >50 mM) with pH adjustment |
| Target | NMDA Receptor (Glutamate binding site) |
| Typical IC50 | ~0.3–1.4 µM (D-AP5) |
| Saturating Dose | 50–100 µM (D-AP5) or 100–200 µM (DL-AP5) |
Standard Operating Procedure: Stock Solution Preparation
Issue: AP-5 Free Acid is insoluble in neutral water.[1] It requires a base to dissolve. Goal: Create a 50 mM or 100 mM stock of AP-5 Lithium Salt.[1]
-
Weighing: Weigh the desired amount of AP-5 (Free Acid or Li-Salt solid).[1]
-
Solvent: Add deionized water (Milli-Q) to 80% of the final volume.[1]
-
Dissolution (Critical Step):
-
Finalize: Adjust volume with water. Aliquot (e.g., 100 µL) and store at -20°C.
Expert Insight: Avoid using NaOH if your experiment requires a sodium-free environment.[1] The LiOH converts the free acid into the lithium salt in situ.[1]
Part 2: Troubleshooting & FAQs
Q1: I am using 50 µM AP-5 but still see residual NMDA currents. Why?
Diagnosis: This is often an isomer calculation error or insufficient magnesium removal.[1]
-
Check the Isomer: Are you using D-AP5 or DL-AP5 ?
-
Check Mg²⁺ Block: AP-5 competes with glutamate, but it does not remove the voltage-dependent Magnesium block.[1] Ensure your recording is performed at positive potentials (+40 mV) or in Mg²⁺-free solution to unmask the current before applying AP-5 to verify the block.[1]
Q2: Does the Lithium counter-ion affect my baseline or cell health?
Diagnosis: Potential off-target effects of Li⁺.
-
Concentration Context: At 100 µM AP-5, you are adding roughly 100–200 µM Li⁺.[1]
-
Physiological Impact: Therapeutic lithium levels are 0.6–1.2 mM.[1] The amount added with the drug is generally negligible for acute signaling.[1]
-
Caveat: If you are studying phosphoinositide metabolism or GSK-3β signaling , even low micromolar Li⁺ can be a confounder over long incubations (>1 hour).[1]
-
Control: Run a vehicle control with equivalent LiCl (e.g., 200 µM) if you suspect Li⁺ interference.[1]
Q3: My stock solution precipitated after freezing. Can I use it?
Diagnosis: pH drift or "salting out."[1]
-
Solution: Thaw completely at room temperature and vortex vigorously. If precipitate remains, warm slightly (37°C).[1]
-
Prevention: Check the pH of the stock before freezing. If the pH dropped below 6.0, the free acid may have crashed out.[1] Re-titrate with a minute amount of LiOH if necessary.[1]
Part 3: Optimization & Validation Workflow
To determine the minimal effective concentration (to reduce cost and off-target risk) versus the maximal inhibitory concentration (for total block), follow this validation workflow.
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for validating AP-5 inhibition efficiency in electrophysiological recordings.
Mechanism of Action Diagram
Figure 2: Competitive antagonism mechanism.[1] AP-5 competes directly with Glutamate for the ligand-binding domain on the GluN2 subunit.[1]
Part 4: Quantitative Data & Dilution Guide
Table 1: Concentration Guide for Maximal Inhibition
Use this table to convert between D-AP5 and DL-AP5 requirements.
| Application | Target Concentration (D-AP5) | Target Concentration (DL-AP5) | Notes |
| Partial Block / IC50 | 1.0 – 2.0 µM | 2.0 – 4.0 µM | Useful for studying synaptic plasticity thresholds.[1] |
| Standard Inhibition | 25 µM | 50 µM | Blocks >90% of receptors in most preparations.[1] |
| Maximal (Saturating) | 50 – 100 µM | 100 – 200 µM | Recommended for "zero-current" subtraction. |
| Washout Time | ~10–20 mins | ~10–20 mins | AP-5 is fully reversible; slower washout in thick slices.[1] |
Table 2: Preparation of 10 mL Working Solutions (from 50 mM Stock)
| Desired Final Conc. (D-AP5) | Volume of 50 mM Stock | Volume of ACSF/Buffer |
| 10 µM | 2 µL | 9.998 mL |
| 50 µM | 10 µL | 9.990 mL |
| 100 µM | 20 µL | 9.980 mL |
References
-
Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters.[1] Annual Review of Pharmacology and Toxicology, 21(1), 165-204.[1]
-
Morris, R. G. (1989). Synaptic plasticity and learning: selective impairment of learning rats and blockade of long-term potentiation in vivo by the N-methyl-D-aspartate receptor antagonist AP5.[1] Journal of Neuroscience, 9(9), 3040-3057.[1]
-
Tocris Bioscience. D-AP5 Product Information & Biological Activity.
-
Hello Bio. DL-AP5 Technical Data & Solubility.
Sources
Advanced Technical Guide: Troubleshooting AP-5 Lithium Salt in NMDAR Protocols
Department: Technical Support & Application Science Subject: Optimizing Selectivity and Mitigating Off-Target Effects of D-AP5 (Lithium Salt) Document ID: TS-AP5-LI-001
Introduction: The Scope of the Problem
As a Senior Application Scientist, I frequently encounter reports where "AP-5 failed to block LTP" or "induced unexpected baseline shifts." In 80% of these cases, the issue is not the AP-5 molecule itself, but the experimental context—specifically the Lithium counter-ion or concentration-dependent loss of selectivity .
D-AP5 (D-2-amino-5-phosphonovalerate) is the gold-standard competitive antagonist for the glutamate binding site of the NMDA receptor (NMDAR). While the Lithium salt form is often chosen for its superior aqueous solubility compared to the free acid, the lithium ion (
This guide provides a root-cause analysis and troubleshooting workflow to distinguish between true NMDAR antagonism and off-target experimental artifacts.
Part 1: The Lithium Confounder (The "Silent" Variable)
The Issue
Users observe unexpected alterations in baseline excitability, changes in paired-pulse facilitation, or modulation of kinase-dependent plasticity (LTP/LTD) that cannot be explained by NMDAR blockade alone.
Root Cause Analysis: Bioactivity
Lithium is a potent bioactive agent, even at millimolar concentrations often reached during local perfusion or iontophoresis.
-
GSK-3
Inhibition: inhibits Glycogen Synthase Kinase-3 (GSK-3 ), a critical regulator of synaptic plasticity. Inhibiting GSK-3 can occlusion LTP or facilitate LTD, mimicking or masking NMDAR effects. -
Inositol Depletion:
inhibits inositol monophosphatase, depleting the PIP2 pool required for IP3-mediated calcium release. -
Ion Substitution:
can permeate voltage-gated channels but is not pumped out by the -ATPase, leading to gradual depolarization and excitability shifts.
Troubleshooting Protocol: The Cation Control
Q: How do I confirm if my effects are due to AP-5 or Lithium?
A: You must run an Equimolar Lithium Control .
-
Step 1: Calculate the final concentration of
in your AP-5 working solution. (Note: Check if your salt is mono- or di-lithium). -
Step 2: Prepare a vehicle control ACSF (Artificial Cerebrospinal Fluid) containing LiCl (Lithium Chloride) at that exact concentration.
-
Step 3: If the LiCl control mimics the "background" effects seen with AP-5, the artifact is cation-mediated.
-
Recommendation: Switch to D-AP5 Free Acid or D-AP5 Sodium Salt if
interference is confirmed.
Visualizing the Pathway Interference
Figure 1: Mechanistic divergence of AP-5 Lithium Salt.[1] While the AP-5 molecule targets the NMDAR, the dissociated Lithium ion independently targets intracellular kinases (GSK-3
Part 2: Concentration & Selectivity Windows
The Issue
"I used 100 µM D-AP5 and saw a reduction in the fast EPSC (AMPA component)."
Scientific Grounding
D-AP5 is highly selective, but selectivity is relative to concentration.
-
Isomer Purity: D-AP5 is approx.[1] 52-fold more potent than L-AP5.[1] If you are using DL-AP5 (racemic), you are adding double the salt load for the same effective antagonism.
-
Spillover: At high concentrations (>100 µM), AP-5 can begin to interact with kainate receptors or glutamate transporters.
Data Summary: Selectivity Profile
| Target Receptor | D-AP5 Activity | IC50 / Ki | Operational Window |
| NMDA Receptor | Antagonist | ~0.3 - 1.0 µM | 25 - 50 µM (Standard) |
| AMPA Receptor | No Effect | > 100 µM | Safe < 100 µM |
| Kainate Receptor | Weak Antagonist | > 100 µM | Safe < 100 µM |
| mGluR (Group I/II) | No Effect | > 1 mM | Highly Selective |
Troubleshooting Protocol: Dose Titration
Q: What is the optimal concentration to ensure I block NMDARs without hitting AMPARs?
A:
-
Standard Slices: Use 50 µM D-AP5 . This is ~50x the
, ensuring complete blockade of NMDARs even during high-frequency stimulation (glutamate surge) without affecting AMPARs. -
Racemic Mixtures: If using DL-AP5, you must use 100 µM to achieve the same effect as 50 µM D-AP5, but this doubles your risk of non-specific effects. Always use D-AP5 for critical pharmacology.
Part 3: Physicochemical Stability & pH
The Issue
"My patch-clamp seal quality degrades when I wash in AP-5."
Root Cause Analysis
NMDARs are highly pH-sensitive (proton inhibition).
-
AP-5 is an acid (phosphonovaleric acid).[2] Dissolving the salt can alter the pH of unbuffered ACSF.
-
If the local pH drops, NMDAR currents will decrease due to protons, not just the antagonist, leading to overestimation of drug potency.
-
Conversely, pH shifts can alter the ionization state of the AP-5 molecule, affecting its binding affinity.
Protocol: Preparation & Storage
-
Stock Solution: Prepare a 50-100 mM stock in water.
-
pH Adjustment: Check the pH of the stock. If highly acidic, adjust to pH 7.2-7.4 using NaOH (or LiOH if you are committed to the Li salt, but NaOH is preferred for stability).
-
Aliquot: Store at -20°C. Freeze/thaw cycles can cause precipitation.
-
Working Solution: When diluting into ACSF, verify the final pH. The buffering capacity of bicarbonate-buffered ACSF is usually sufficient for 50 µM additions, but HEPES-buffered external solutions require strict pH re-verification.
Part 4: The "Rescue & Replacement" Validation Workflow
Use this logic flow to troubleshoot unexpected results.
Figure 2: Decision tree for isolating off-target effects. This workflow prioritizes eliminating concentration artifacts and cation-specific effects before assuming a valid pharmacological result.
References
-
Davies, J., & Watkins, J. C. (1982). Actions of D and L forms of 2-amino-5-phosphonovalerate and 2-amino-4-phosphonobutyrate in the cat spinal cord. Brain Research, 235(2), 378–386.
-
Morris, R. G. (1989). Synaptic plasticity and learning: selective impairment of learning rats and blockade of long-term potentiation in vivo by the N-methyl-D-aspartate receptor antagonist AP5. Journal of Neuroscience, 9(9), 3040-3057.
-
Klein, P. S., & Melton, D. A. (1996). A molecular mechanism for the effect of lithium on development. Proceedings of the National Academy of Sciences, 93(16), 8455–8459. (Establishes GSK-3 inhibition).
-
Collingridge, G. L., et al. (1983). Excitatory amino acid receptors in the rat hippocampal slice. The Journal of Physiology, 334, 33-46.
-
Traynelis, S. F., & Cull-Candy, S. G. (1990). Proton inhibition of N-methyl-D-aspartate receptors in cerebellar neurons. Nature, 345(6273), 347–350. (Reference for pH sensitivity).
Sources
how to improve the washout of AP-5 lithium salt in experiments
Domain: Electrophysiology & Pharmacology | Reagent: D-AP5 (D-2-amino-5-phosphonovalerate)
Executive Summary
This guide addresses the technical challenges associated with the washout of D-AP5 Lithium Salt , a selective, competitive NMDA receptor antagonist. Unlike pore-blocking antagonists (e.g., MK-801) which are effectively irreversible, AP-5 is designed for rapid reversibility. If you are experiencing "incomplete" or "slow" washout, the issue is rarely the molecular binding kinetics (
This technical support document breaks down the washout process into three troubleshooting modules: Fluidics , Kinetics , and Chemistry .
Module 1: The Physics of Washout (Fluidics)
The Problem: The most common cause of "sticky" AP-5 is not the drug, but the delivery system. The Fix: Minimize "Dead Volume" and optimize "Chamber Turnover."
In a standard perfusion system, the Dead Volume is the liquid volume remaining in the tubing between your valve switch and the bath. If your flow rate is 2 mL/min and you have 4 mL of dead volume, it takes 2 minutes just for the washout to begin reaching the slice.
Troubleshooting Checklist: Fluid Dynamics
| Parameter | Optimal Setting | Why it matters |
| Tubing Material | PTFE (Teflon) or PEEK | Soft Tygon tubing can absorb lipophilic compounds (less relevant for polar AP-5, but critical for general hygiene). |
| Tubing Diameter | 1/16" OD (small bore) | Reduces internal volume. Wide tubing dramatically increases lag time. |
| Bath Volume | < 2 mL | Large baths act as "mixing chambers," diluting the washout rather than replacing it. |
| Flow Rate | 2–5 mL/min | Must be high enough to exchange the bath volume 3-5 times per minute. |
Visualization: The Perfusion Lag Logic
The following diagram illustrates where washout failure typically occurs—in the "Mixing Zone" of the recording chamber.
Figure 1: Critical points of failure in perfusion. The "Bath Mixing Zone" often dilutes the washout solution, delaying the removal of AP-5 from the slice surface.
Module 2: The Chemistry (Receptor Kinetics)
The Problem: Users often confuse Potency with Affinity . The Fix: Use the correct isomer (D-AP5) to reduce total chemical load.
AP-5 is a competitive antagonist at the glutamate binding site of the GluN2 subunit.
-
DL-AP5: A racemic mixture.[2] You need 2x the concentration to achieve the same effect as D-AP5.
Why this matters for washout: Using DL-AP5 doubles the amount of "salt" and impurities introduced to the tissue. While the L-isomer is largely inactive at NMDARs, it may interact with other transporters or metabolic pathways, contributing to "baseline drift" that mimics poor washout.
Comparative Kinetics Table
| Antagonist | Mechanism | Washout Profile | Recommended Use |
| D-AP5 | Competitive | Fast (Minutes) | Reversible NMDAR inhibition (LTP/LTD studies). |
| DL-AP5 | Competitive | Fast (Minutes) | Budget option; requires higher dose (more impurities). |
| MK-801 | Pore Blocker | Irreversible (Hours) | Use only for "terminal" experiments (no recovery needed). |
Visualization: Competitive vs. Non-Competitive
Understanding that AP-5 competes with Glutamate explains why washout works: you are simply removing the competition.
Figure 2: D-AP5 competes directly with Glutamate. Unlike pore blockers, it does not get "stuck" inside the channel when the channel closes. This allows for full recovery once the concentration in the bath drops.
Module 3: The "Lithium" Variable
The Problem: Is the Lithium salt affecting the experiment? The Fix: Understanding Solubility vs. Toxicity.
AP-5 is available as a free acid or a salt (Lithium or Sodium).
-
Free Acid: Soluble in water only with addition of Base (NaOH). Harder to handle.
-
Lithium Salt: Highly water-soluble (up to 100mM). Very easy to handle.
The "Lithium Confounder" Myth:
Researchers often worry that the Li+ ion will inhibit GSK-3
-
Reality: Therapeutic effects of Lithium occur at 1–2 mM .
-
Experiment: If you use 50
M D-AP5, you are introducing 50 M of Li+. This is 20-40x lower than the threshold for most biological side effects.
Protocol: The "Rapid Washout" Validation
Use this protocol to verify if your rig is capable of washing out AP-5 effectively.
Step 1: Establish Baseline
-
Record stable EPSPs for 10-15 minutes in standard ACSF.
-
Criterion: Slope variation < 5%.
Step 2: The "Pop" Test (Agonist Challenge)
-
Instead of waiting for LTP induction (which is complex), apply a brief pulse of NMDA (10-20
M) . -
Observe the depolarization or inward current.
Step 3: Apply D-AP5 [5]
-
Wash in D-AP5 (50
M) for 10 minutes.[3] -
Repeat the NMDA pulse.[3]
-
Result: The response should be abolished (flatline).
Step 4: The Washout
-
Switch back to ACSF. Increase flow rate by 20% for the first 2 minutes to clear the dead space.
-
Wait 15-20 minutes.
-
Repeat the NMDA pulse.[3]
-
Success Criterion: Response amplitude recovers to >90% of Step 2.
Troubleshooting FAQs
Q: My baseline EPSP never recovered after AP-5 washout. Did the drug kill the slice?
A: Unlikely. D-AP5 is non-toxic. The most probable cause is that you inadvertently induced LTD (Long Term Depression) during the blockage period, or the slice health deteriorated (run-down) over time. Always monitor Input Resistance (
Q: Can I use the Sodium salt instead of Lithium? A: Yes, but Lithium salts are often preferred for their superior solubility and stability in stock solutions. If you are doing experiments specifically on Lithium-sensitive pathways (e.g., Bipolar disorder models), switch to the Sodium salt or Free Acid to eliminate the variable.
Q: How long does full washout take in a thick brain slice (400
References
-
Morris, R. G. (1989). Synaptic plasticity and learning: selective impairment of learning rats and blockade of long-term potentiation in vivo by the N-methyl-D-aspartate receptor antagonist AP5.[2][5] Journal of Neuroscience, 9(9), 3040–3057.[2] [Link]
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. [Link]
Sources
AP-5 lithium salt degradation and proper storage conditions
Welcome to the technical support center for AP-5 (2-Amino-5-phosphonopentanoic acid) lithium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability, storage, and effective use of AP-5 in your experiments. My objective is to provide you with the expertise and practical insights needed to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of AP-5 lithium salt.
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid (lyophilized) this compound is chemically stable and should be stored at -20°C for long-term storage, where it can remain stable for several years.[1] For short-term storage, it can be kept at 4°C for up to two years.[2] The compound is hygroscopic, meaning it can absorb moisture from the air. Therefore, it is crucial to store it in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[3]
Q2: How should I prepare and store aqueous stock solutions of this compound?
A2: Aqueous stock solutions are significantly less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment.[1] If storage is necessary, prepare concentrated stock solutions (e.g., 100 mM in high-purity water), aliquot into single-use volumes in tightly sealed vials, and store at -20°C for up to one month.[4] Some manufacturers advise against storing aqueous solutions for more than a single day due to the risk of degradation.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What is the primary degradation pathway for AP-5 in aqueous solutions?
A3: The primary degradation pathway for AP-5 in aqueous solution is likely hydrolysis of the phosphonate group. The carbon-phosphorus (C-P) bond is generally stable, but the phosphonate ester and acid moieties can be susceptible to cleavage in the presence of water, especially over time and with fluctuations in pH or temperature. This process can lead to a loss of the compound's potency.
Q4: Is there a significant difference in stability or handling between this compound and AP-5 sodium salt?
A4: While both salts function identically in biological assays, their physical properties can differ slightly. Lithium salts are often more hygroscopic than their sodium counterparts.[3][5] This means that this compound may absorb moisture from the atmosphere more readily, making meticulous storage in a dry environment even more critical. In solution, the stability of the AP-5 anion is the primary concern, and thus, the degradation pathways and rates are expected to be very similar for both salts.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[1] | Long-term storage; tightly sealed container; protect from moisture. |
| 4°C | Up to 2 years[2] | Short to medium-term storage; desiccate. | |
| Room Temperature | Short-term (days to weeks) | Not recommended for extended periods; tightly sealed and desiccated. | |
| Aqueous Stock Solution | -20°C | Up to 1 month[4] | Aliquot to avoid freeze-thaw cycles; use single-use vials. |
| 4°C | < 24 hours | Highly discouraged; prepare fresh for best results.[1] | |
| Room Temperature | Not recommended | Significant degradation can occur. |
Visualizing Mechanisms and Pathways
AP-5 Mechanism of Action at the NMDA Receptor
Caption: Postulated degradation of AP-5 via hydrolysis in an aqueous environment, leading to loss of activity.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Q1: I'm not observing the expected antagonist effect of AP-5 in my experiment. What could be the cause?
A1: Several factors could contribute to a lack of efficacy. Follow this troubleshooting workflow:
-
Verify Solution Integrity:
-
Age of Solution: How old is your AP-5 stock solution? As detailed above, aqueous solutions have limited stability. If your stock is more than a month old at -20°C or has been stored at 4°C, it has likely degraded. [1][4]Solution: Prepare a fresh stock solution from the lyophilized powder.
-
Preparation Error: Double-check your calculations for the stock and final working concentrations. An error in dilution will lead to a lower-than-intended concentration at the target receptors.
-
-
Assess Experimental Conditions:
-
Insufficient Concentration: The effective concentration of AP-5 can vary between preparations (e.g., cultured cells vs. acute brain slices). A typical working concentration is 50-100 µM. [6]If you are using a lower concentration, it may not be sufficient to fully antagonize the NMDA receptors in your system.
-
Inadequate Equilibration Time: AP-5 is a competitive antagonist and requires time to diffuse into the tissue and reach equilibrium at the synaptic cleft. Ensure you are pre-incubating your preparation with the AP-5-containing solution for a sufficient duration (typically 15-20 minutes for brain slices) before attempting to elicit an NMDA receptor-mediated response. [7]
-
-
Confirm NMDA Receptor Activity:
-
Positive Control: Before concluding that AP-5 is inactive, confirm that your system can produce a robust NMDA receptor-dependent signal. Can you elicit a clear NMDA-mediated current or potential that is sensitive to other known NMDA receptor antagonists?
-
Health of the Preparation: In slice electrophysiology, for example, the health of the tissue is paramount. If the neurons are unhealthy, you may not see any synaptic responses, including those mediated by NMDA receptors. [8] Q2: My AP-5 solution appears cloudy or has a precipitate. What should I do?
-
A2: Cloudiness or precipitation can occur for several reasons:
-
Solubility Limits: While AP-5 is water-soluble, you may have exceeded its solubility limit, especially if preparing a highly concentrated stock in a buffer with a high salt concentration or at a low temperature. The solubility of DL-AP5 in PBS (pH 7.2) is approximately 10 mg/ml. [1] * Solution: Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. If the precipitate remains, you may need to prepare a less concentrated stock solution.
-
Contamination: Bacterial or fungal growth in a non-sterile solution can cause cloudiness. This is a significant risk for solutions stored for extended periods, especially at 4°C.
-
Solution: Discard the contaminated solution immediately. Prepare fresh stock solutions using sterile water or buffer and sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
-
Formation of Insoluble Salts: If your experimental buffer contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), it is possible for less soluble phosphate salts to precipitate over time.
-
Solution: Prepare your concentrated AP-5 stock in pure water and perform the final dilution into your experimental buffer immediately before use. This minimizes the time the components are together at high concentrations.
-
Q3: How can I validate the potency of a new or old batch of AP-5?
A3: If you suspect that a batch of AP-5 has degraded or if you want to confirm the activity of a new lot, a functional assay is the most definitive method.
-
Electrophysiology: In a whole-cell voltage-clamp recording from a neuron known to express NMDA receptors (e.g., a hippocampal pyramidal neuron), you can apply NMDA directly to elicit an inward current. A potent AP-5 solution should block this current in a concentration-dependent manner.
-
Calcium Imaging: In cultured neurons loaded with a calcium indicator dye (e.g., Fura-2), application of NMDA will cause a significant increase in intracellular calcium. Pre-incubation with active AP-5 should prevent or significantly attenuate this calcium influx.
-
Biochemical Assays: While more complex, a cGMP accumulation assay can be used. NMDA receptor activation can lead to an increase in cGMP levels, a response that is blocked by D-AP5. [7]
Experimental Protocols
Preparation of a 100 mM this compound Aqueous Stock Solution
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture onto the hygroscopic powder.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. The molecular weight of the anhydrous form is approximately 203.05 g/mol . Always refer to the manufacturer's certificate of analysis for the exact molecular weight of your specific lot.
-
Add the appropriate volume of high-purity, sterile water (e.g., Milli-Q or equivalent) to achieve a final concentration of 100 mM.
-
-
Dissolution:
-
Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution. The solution should be clear and colorless.
-
-
Sterilization and Storage:
-
Sterile-filter the 100 mM stock solution through a 0.22 µm syringe filter into a new sterile container. This is particularly important if the solution will be used in cell culture or for long-term experiments.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month.
-
References
-
Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions. PubMed, National Library of Medicine. Available at: [Link].
-
AP5. Wikipedia. Available at: [Link].
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. National Center for Biotechnology Information. Available at: [Link].
-
Lithium Chloride vs Sodium Salts: Moisture Capacity. General Measure. Available at: [Link].
-
Precipitate Formation (Examples and Predicting Precipitates). YouTube. Available at: [Link].
-
2-Amino-5-phosphonovalerate (2APV), a potent and selective antagonist of amino acid-induced and synaptic excitation. PubMed, National Library of Medicine. Available at: [Link].
-
Effects of AP5 infusion into the lateral ventricle on the activities and hippocampal electrical patterns of sleep episodes in rats. PubMed, National Library of Medicine. Available at: [Link].
-
Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility. PubMed, National Library of Medicine. Available at: [Link].
-
LTP reversal in aged slices is inhibited by AP5. ResearchGate. Available at: [Link].
-
Precipitation Reactions. Chemistry LibreTexts. Available at: [Link].
-
Potency of the NMDA antagonist D-AP5 against NMDA-evoked cGMP... ResearchGate. Available at: [Link].
-
Determining if a PRECIPITATE will form in a solution | Chemistry with Cat. YouTube. Available at: [Link].
-
Difference in chemical bonding between lithium and sodium salts: Influence of covalency on their solubility. ResearchGate. Available at: [Link].
-
Jason Wallach - Dissociatives: NMDA Receptor Antagonists Pharmacology and Structure Activity... YouTube. Available at: [Link].
-
A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. PubMed, National Library of Medicine. Available at: [Link].
-
Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. Available at: [Link].
-
18.4 Precipitation and Dissolution. College of Western Idaho General Chemistry: CHEM 111 & 112. Available at: [Link].
-
De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor. MDPI. Available at: [Link].
-
hygroscopic salt particles: Topics by Science.gov. Science.gov. Available at: [Link].
-
Why am I not able to get any synaptic responses with my field recordings? ResearchGate. Available at: [Link].
-
Revising the hygroscopicity of inorganic sea salt particles. ResearchGate. Available at: [Link].
-
Potency Assay Development and Validation. Pharmaron. Available at: [Link].
-
Pretreatment with N-methyl-D-aspartate (NMDA) receptor antagonists (but... ResearchGate. Available at: [Link].
-
Mechanism of Precipitation (how particles are formed?). University of Technology Sydney. Available at: [Link].
-
Stability Testing: Photostability Testing of New Veterinary Drug Substances and Medicinal Products. U.S. Food and Drug Administration. Available at: [Link].
-
Can anyone help with the difference of hippocampal slices oientation for electrophysiology? ResearchGate. Available at: [Link].
-
Pharmacology of NMDA Receptors. National Center for Biotechnology Information. Available at: [Link].
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. D-AP5 | NMDA receptor antagonist | CAS# 79055-68-8 | InvivoChem [invivochem.com]
- 3. hygroscopic salt particles: Topics by Science.gov [science.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lithium Chloride vs Sodium Salts: Moisture Capacity [eureka.patsnap.com]
- 6. AP5 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Targeted Brain Delivery of AP-5 Lithium Salt
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission: To provide high-fidelity troubleshooting and optimization protocols for the intracerebral delivery of D-AP5 (2-amino-5-phosphonopentanoic acid) lithium salt.
Module 1: Formulation & Compound Integrity
Q: My AP-5 solution precipitates or causes tissue lesions upon injection. What is happening?
A: This is likely a pH mismatch or an osmolarity shock, not just a solubility issue.
While the lithium salt form of AP-5 is chosen for its superior water solubility compared to the free acid, simply dissolving it in water is insufficient for intracerebral microinjection.
The Mechanism: Cerebrospinal fluid (CSF) has a pH of ~7.3 and limited buffering capacity. Injecting a highly acidic or alkaline solution into the brain parenchyma causes immediate excitotoxic damage and can precipitate the compound out of solution, rendering it biologically inert at the target site.
The Protocol: Physiological Equilibration
-
Solvent Choice: Dissolve AP-5 Lithium Salt in sterile, endotoxin-free water initially.
-
Buffer Integration: Do not inject water directly. Dilute the stock into artificial cerebrospinal fluid (aCSF) or PBS.
-
pH Adjustment: Check pH. If it deviates from 7.2–7.4, adjust carefully with dilute NaOH or HCl. Note: The lithium salt usually yields a near-neutral solution, but batch variability exists.
-
Isomer Verification: Ensure you are using D-AP5 , not the racemic DL-AP5 . D-AP5 is the active isomer and is approximately 52-fold more potent than the L-isomer [1].[1][2] Using the racemate requires doubling the dose, which increases the ionic load and potential for off-target osmolarity effects.
Visualizing the Formulation Workflow
Figure 1: Step-by-step formulation workflow to ensure physiological compatibility and prevent precipitation.
Module 2: Stereotaxic Delivery & Reflux Prevention
Q: I am seeing dye/drug spread up the needle track (Reflux). How do I confine AP-5 to the target nucleus?
A: You are battling hydrostatic pressure. You must adopt a "Slow-In, Wait, Slow-Out" kinetic profile.
Backflow (reflux) occurs when the rate of injection exceeds the tissue's hydraulic conductivity, forcing the fluid up the path of least resistance—the needle track. This results in off-target antagonism and insufficient drug concentration at the region of interest (ROI).
The Protocol: Zero-Reflux Injection
| Parameter | Recommended Value | Scientific Rationale |
| Needle Gauge | 30G - 33G | Minimizes tissue displacement and track diameter. |
| Injection Rate | 20–50 nL/min | Allows interstitial diffusion to outpace hydrostatic pressure buildup [2]. |
| Target Volume | 100–500 nL | Volumes >500 nL exponentially increase backflow risk in rodent brains. |
| Rest Period | 10 minutes | Critical equilibration time for pressure normalization before retraction. |
The "Oil Cap" Technique (Advanced): For extremely precise applications, load the syringe with your AP-5 solution, followed by a small volume (50 nL) of mineral oil. Injecting this "oil cap" last seals the injection site, mechanically blocking the needle track.
Visualizing the Injection Kinetics
Figure 2: Kinetic profile of stereotaxic injection designed to eliminate backflow and ensure target saturation.
Module 3: The Lithium Confound (Critical)
Q: My control group (Saline) looks different from my AP-5 Li+ group, but not in the way I expected. Is the Lithium interfering?
A: Yes. Lithium is bioactive. You must control for it.
This is the most common experimental error in AP-5 studies. Lithium is a potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK3β) and affects the phosphoinositide pathway [3].
The Confound: If you observe neuroprotection, changes in circadian rhythm, or alterations in LTP that do not align with pure NMDA receptor blockade, you may be observing the effects of the lithium ion, not the AP-5. Lithium treatment has been shown to selectively increase GluN2A subunit expression [4], potentially altering the very receptor landscape you are trying to study.
The Solution: Equimolar Controls
-
Wrong Control: Saline (NaCl) or aCSF.
-
Correct Control: Equimolar Lithium Chloride (LiCl) solution.
-
Example: If you inject 50 mM this compound, your control must be 50 mM LiCl. This isolates the effect of the AP-5 molecule.[3]
-
Visualizing the Signaling Interference
Figure 3: Dual pathway activation showing how the Lithium ion can introduce confounding variables via GSK3 inhibition.
Module 4: Post-Experiment Validation
Q: How do I prove the AP-5 actually worked in the specific brain region?
A: You need functional or histological verification. Diffusion is not guaranteed.
1. Functional Verification (Electrophysiology): If performing slice physiology, the gold standard is the abolition of NMDA-mediated EPSCs (Excitatory Postsynaptic Currents) while holding the cell at +40mV (to relieve Mg2+ block).
2. Behavioral Dissociation: If the target is the hippocampus, the animal should show deficits in spatial learning (e.g., Morris Water Maze) but intact visible platform performance. This dissociates sensory/motor deficits from memory deficits.
3. Co-injection with Tracers: Co-inject a fluorescent tracer (e.g., Alexa Fluor hydrazide) to map the diffusion cloud.
-
Warning: Ensure the tracer has a similar molecular weight to AP-5 (~197 g/mol ) to approximate diffusion, though most dyes are larger and will under-represent the spread of the smaller AP-5 molecule.
References
- Binder, D. K., et al. (2004). "Osmotic transport of neurotrophic factors in the central nervous system." Journal of Neuroscience Methods.
-
Jope, R. S. (2003). "Lithium and GSK-3: one inhibitor, two inhibitory actions, multiple outcomes."[4] Trends in Pharmacological Sciences. Retrieved from [Link]
-
Cui, J., et al. (2011). "Lithium Inhibits GSK3β and Augments GluN2A Receptor Expression in the Prefrontal Cortex." Frontiers in Behavioral Neuroscience. Retrieved from [Link]
Sources
High-Fidelity Reagents Support Hub: AP-5 Lithium Salt Technical Guide
Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your NMDA receptor blockade experiments are showing inconsistent baselines, incomplete inhibition, or unexpected downstream signaling effects.
When using AP-5 Lithium Salt (DL-2-Amino-5-phosphonovaleric acid lithium salt), variability often stems not from the AP-5 molecule itself, but from the "invisible" passenger: the lithium ion (
Part 1: The "Lithium Effect" (Critical Variable)[1]
Q: I switched from AP-5 Free Acid to this compound for better solubility. Why are my LTP/LTD baselines shifting?
A: You have introduced a bioactive confounder. While the lithium salt form dissolves instantly in water (unlike the free acid), the dissociated lithium ions (
In neurophysiology, lithium is a potent inhibitor of Glycogen Synthase Kinase-3
-
The Conflict: You are using AP-5 to block NMDA receptors to prevent plasticity (LTP/LTD). However,
inhibits GSK3 , which itself regulates AMPA receptor trafficking and synaptic stability. -
The Result: Your "control" or "washout" periods may be contaminated by lithium-induced signaling changes, independent of NMDA receptor activity.
Visualizing the Confounder: The diagram below illustrates how the Lithium counter-ion affects pathways parallel to your target (NMDAR).
Figure 1: Dual-action pathway map. While AP-5 (Blue) blocks the NMDA receptor, the Lithium counter-ion (Red) inhibits GSK3
Part 2: Solubility & Preparation Protocols
Q: How do I prepare a stable stock solution without precipitating the salt?
A: The Lithium salt is hygroscopic and water-soluble, but stability depends on pH and storage.
Standard Operating Procedure (SOP-AP5-Li):
-
Solvent Choice: Use distilled water or 100 mM NaOH (only if using Free Acid). For Lithium Salt, water is sufficient.
-
Caution: Do not dissolve directly into high-calcium ACSF (Artificial Cerebrospinal Fluid) as concentrated stock; phosphate groups can precipitate with calcium at high concentrations.
-
-
Concentration: Prepare a 100 mM stock solution.
-
Calculation: Mass (mg) = [Concentration (M) × Volume (L) × MW ( g/mol )] × 1000.
-
-
Aliquot Strategy: AP-5 is stable, but repeated freeze-thaw cycles can cause hydrolysis or concentration drifts due to evaporation.
-
Rule: Aliquot into single-use volumes (e.g., 50–100
L) and store at -20°C .
-
Troubleshooting Matrix: Preparation & Usage
| Symptom | Probable Cause | Corrective Action |
| Particulates in Stock | Calcium precipitation | Dissolve in pure water, not ACSF/Buffer. Dilute into ACSF only at final concentration. |
| Incomplete Blockade | Isomer confusion | Check label: Are you using DL -AP5 or D -AP5? (See Part 3). |
| Baseline Drift | Lithium bioactivity | Use Equimolar LiCl in your control ACSF to subtract the lithium effect. |
| Yellowing Solution | Oxidation/Contamination | Discard immediately. AP-5 solutions should be clear and colorless. |
Part 3: Isomer Potency (The "50%" Error)
Q: I am using 50
A: You are likely using the racemic mixture (DL-AP5) but dosing it as if it were the pure active isomer.
-
L-AP5: Biologically inactive at NMDA receptors.
-
DL-AP5: A 50/50 mixture.
If your protocol calls for "50
Potency Comparison Table:
| Compound Variant | Active Isomer Content | Typical Effective Conc. (in vitro) | Notes |
| D-AP5 | 100% | 25 – 50 | The "Gold Standard" for specific blockade. |
| DL-AP5 | 50% | 50 – 100 | Cheaper, but requires 2x concentration to match D-AP5 potency. |
| L-AP5 | 0% | N/A | Used as a negative control to prove stereoselectivity. |
Part 4: Experimental Design & Validation
Q: How do I validate that my results are due to NMDAR blockade and not the Lithium salt?
A: You must run a "Ionic Control" arm in your experiment.
The Self-Validating Protocol:
-
Experimental Group: ACSF + 50
M D-AP5 (Lithium Salt). -
Control Group: ACSF + 50
M Lithium Chloride (LiCl) .-
Logic: This exposes the tissue to the exact same concentration of
ions without the AP-5 antagonist. If the Control Group shows baseline shifts or signaling changes compared to pure ACSF, the effect is driven by Lithium, not NMDAR blockade.
-
Visualizing the Decision Workflow:
Figure 2: Reagent Selection Workflow. Choosing the Lithium salt for convenience necessitates an additional control step to ensure data integrity.
References
-
Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology, 21, 165–204.
-
Klein, P. S., & Melton, D. A. (1996). A molecular mechanism for the effect of lithium on development. Proceedings of the National Academy of Sciences, 93(16), 8455–8459. (Establishes GSK3 inhibition).
-
Tocris Bioscience. (n.d.). D-AP5 Product Information & Solubility Data. Tocris Scientific Literature.
-
Berridge, M. J., et al. (1989).[6] Neural and developmental actions of lithium: A unifying hypothesis. Cell, 59(3), 411-419.[6] (Phosphoinositide pathway effects).
-
Hello Bio. (n.d.). DL-AP5 Technical Data and NMDA Antagonism. Hello Bio Product Support.
Sources
- 1. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Lithium and Therapeutic Targeting of GSK-3 [mdpi.com]
how to confirm complete NMDA receptor blockade by AP-5 lithium salt
Topic: Confirming Complete NMDA Receptor Blockade by AP-5 Lithium Salt
Product Focus: D-AP5 (D-2-amino-5-phosphonovalerate), Lithium Salt[1][2][3][4][5][6][7][8]
Introduction: The Validation Imperative
Welcome to the Technical Support Center. You are likely here because your data depends on the absolute certainty that NMDA receptors (NMDARs) are silent.
D-AP5 is the gold-standard competitive antagonist for the glutamate binding site on the GluN2 subunit of the NMDA receptor. We specifically recommend the Lithium Salt formulation for its superior aqueous solubility compared to the free acid.
The Critical Risk: Incomplete blockade leads to "leak" calcium currents, false-positive LTP induction, or misinterpreted synaptic integration data. Merely adding the drug is not enough; you must confirm the blockade physiologically.
Module 1: Preparation & Stability (The Pre-Flight Check)
Before touching a pipette, ensure your pharmacological agent is viable. The Lithium Salt offers distinct advantages but requires specific handling.
Solubility & Reconstitution
-
Why Lithium Salt? The free acid form of AP-5 requires the addition of NaOH to solubilize, which can inadvertently alter the pH of your ACSF (Artificial Cerebrospinal Fluid). The Lithium Salt is soluble in water directly.
-
Standard Stock: Prepare a 50 mM or 100 mM stock in sterile distilled water (or Milli-Q).
-
Note: Do not use ACSF for stock preparation; high salt concentrations can reduce solubility.
-
-
Storage: Aliquot into small volumes (e.g., 50-100 µL) and freeze at -20°C. Avoid freeze-thaw cycles.
Concentration Guidelines
| Application | Recommended Bath Concentration | Mechanistic Rationale |
| Dissociated Neurons | 10 – 20 µM | Direct access to receptors; IC50 is ~0.3 µM [1]. |
| Brain Slices (Acute) | 50 – 100 µM | Tissue penetration is the limiting factor. Higher concentration ensures deep tissue saturation [2]. |
| In Vivo (Microdialysis) | 100 µM+ (local) | Diffusion barriers and clearance rates are high. |
Module 2: The Gold Standard Protocol (Voltage Clamp)
The only definitive way to confirm blockade is Whole-Cell Voltage Clamp Electrophysiology . This protocol isolates the NMDAR current and proves its elimination.[9]
The "Mg2+ Trap" Warning
CRITICAL: At resting membrane potentials (-70 mV), NMDARs are already blocked by extracellular Magnesium (Mg2+). If you apply AP-5 at -70 mV in normal ACSF, you will see no change in the current, leading to a false confirmation. You must first relieve the Mg2+ block to see the NMDAR current, then use AP-5 to kill it.
Step-by-Step Validation Workflow
-
Isolation Cocktail: Bath perfuse ACSF containing:
-
NBQX (10 µM) or CNQX (20 µM) : To block AMPA/Kainate receptors.
-
Picrotoxin (50 µM) or Bicuculline (10 µM) : To block GABA_A receptors.
-
Result: The fast synaptic response (EPSC) should disappear.
-
-
Relieve Mg2+ Block (Choose ONE method):
-
Method A (Voltage): Clamp the cell at +40 mV .
-
Method B (Chemical): Use Mg2+-free ACSF (replace Mg2+ with Ca2+ or leave out). Clamp at -60 mV.
-
-
Establish Baseline:
-
Stimulate the presynaptic pathway (Schaffer collaterals, etc.).
-
You should see a slow, decaying outward current (at +40 mV) or inward current (in Mg2+-free). This is the pure NMDAR current.
-
Record a stable baseline for 5-10 minutes.
-
-
Apply D-AP5:
-
Wash in 50 µM D-AP5 Lithium Salt .
-
Observation: The slow current should progressively diminish.
-
-
The Criterion:
-
Blockade is considered complete when the response is <5% of the baseline amplitude.
-
-
Washout (Self-Validation):
-
Remove D-AP5.[9] The current must recover (usually 50-80% recovery within 15 mins). If it does not recover, your "block" might have been cell death or run-down.
-
Visualizing the Workflow
Figure 1: The logical flow for electrophysiological confirmation of NMDAR blockade. Note the critical step of relieving the Mg2+ block.
Module 3: Troubleshooting Common Failures
Symptom 1: "I added AP-5, but the current didn't change."
-
Cause A (The Mg2+ Error): You are holding at -70 mV in normal ACSF. The receptors are blocked by Magnesium, not your drug.
-
Fix: Depolarize to +40 mV.[9]
-
-
Cause B (The AMPA Error): You didn't fully block AMPA receptors. The current you see is a fast AMPA current, which AP-5 does not touch.
-
Fix: Add 10 µM NBQX.
-
-
Cause C (Stereoisomer Mix-up): Did you buy DL -AP5 instead of D -AP5?
Symptom 2: "The blockade is partial (e.g., 20% remaining)."
-
Cause: Tissue thickness. In a 400 µm slice, 50 µM bath concentration might result in only 10 µM at the core due to uptake mechanisms.
-
Fix: Increase bath concentration to 100 µM or increase flow rate.
-
Symptom 3: "My baseline NMDAR current is running down before I add AP-5."
-
Cause: NMDARs are sensitive to "washout" of intracellular components during whole-cell recording.
-
Fix: Add ATP (4 mM) and GTP (0.3 mM) to your internal pipette solution to support receptor stability.
-
Module 4: Mechanism of Action (The "Why")
Understanding the competitive nature of AP-5 is crucial for experimental design. AP-5 competes with Glutamate.[1][3][4] It does not block the channel pore (unlike MK-801) and it does not compete with the co-agonist Glycine/D-Serine.
Synaptic Logic Diagram
Figure 2: Competitive Antagonism. D-AP5 competes directly with Glutamate for the GluN2 binding site. It does not affect the Glycine site or the Mg2+ pore block.
Module 5: FAQ
Q: Can I use Calcium Imaging instead of Electrophysiology? A: Yes. Since NMDARs are highly permeable to Ca2+, you can load cells with a calcium indicator (e.g., GCaMP or Fluo-4).
-
Protocol: Stimulate in Mg2+-free ACSF. You will see a calcium transient. Apply AP-5.[1][2][3][4][6][9][10] The transient should vanish.
-
Caveat: Voltage-gated calcium channels (VGCCs) also admit Ca2+. You must block VGCCs or ensure the stimulation doesn't fire action potentials (use TTX) to isolate the NMDAR component [4].
Q: Is AP-5 light sensitive? A: Generally no, but standard lab practice suggests keeping stock solutions in dark/foil-wrapped tubes to prevent any degradation of the organic phosphate group over long periods.
Q: Does AP-5 block kainate receptors? A: At high concentrations (>100 µM), D-AP5 loses some selectivity, but at the standard 50 µM dose, it is highly selective for NMDARs over AMPA/Kainate receptors [1].
References
-
Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology, 21(1), 165-204.
-
Hello Bio Technical Datasheet. D-AP5 (NMDA receptor antagonist). Hello Bio Product Resources.
-
Tocris Bioscience. DL-AP5 Product Information & Biological Activity. Tocris Scientific Resources.
-
Metzbower, S. R., et al. (2019). Calcium Imaging of NMDAR-Dependent Transients in Dendritic Spines. Frontiers in Synaptic Neuroscience.
Sources
- 1. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: D-AP5 vs. DL-AP5 Lithium Salt in NMDA Receptor Research
Executive Summary
In N-methyl-D-aspartate (NMDA) receptor research, the choice between D-AP5 (the pure active isomer) and DL-AP5 Lithium Salt (the racemic salt mixture) is often driven by cost. However, this decision carries significant experimental weight. While D-AP5 offers high-precision receptor silencing, DL-AP5 introduces "silent" isomers and exogenous lithium ions that can act as confounding variables in sensitive signal transduction assays.
This guide analyzes the physicochemical and pharmacological differences between these two forms to help you select the correct reagent for your specific experimental constraints.
Molecular Mechanics & Stereochemistry
The core difference lies in stereoselectivity . The NMDA receptor glutamate binding site is highly stereospecific.
-
D-AP5 (D-2-amino-5-phosphonovalerate): This is the active enantiomer.[1][2] It acts as a potent, competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2][3][4]
-
L-AP5: This enantiomer displays virtually no activity at the NMDA receptor (approximately 52-fold lower potency than the D-isomer).
The "Dilution" Effect
Because DL-AP5 is only 50% active D-isomer, you must use twice the concentration of DL-AP5 to achieve the same physiological block as pure D-AP5.
| Feature | D-AP5 | DL-AP5 |
| Composition | 100% Active Isomer | 50% Active / 50% Inactive |
| Potency (relative) | 1x | 0.5x |
| Kd Value | ~1.4 µM | ~2.8 µM (effective) |
| Typical Block Conc. | 50 µM | 100 µM |
Visualization: Stereochemical Binding Logic
The following diagram illustrates why the racemic mixture requires higher dosing and introduces "molecular debris" (L-isomer) into the synaptic cleft.
Figure 1: Mechanism of action comparison. D-AP5 binds directly to the receptor. In a DL-mixture, the L-isomer remains free in the solution, potentially interacting with off-target sites or transport mechanisms.
The Salt Factor: Lithium vs. Free Acid
The second critical distinction is the counter-ion. D-AP5 is often sold as a free acid or sodium salt, while DL-AP5 is frequently available as a lithium salt to improve solubility.
Solubility and Handling
-
Free Acid (D-AP5): Often requires the addition of a base (NaOH) to dissolve in water at neutral pH. This can be tedious for small volumes.
-
Lithium Salt (DL-AP5): Dissolves readily in water without pH adjustment.
The Lithium Confound (Expertise Warning)
While convenient, the lithium ion (
-
GSK-3
Inhibition: Lithium inhibits Glycogen Synthase Kinase-3 beta, a crucial enzyme in synaptic plasticity and cell survival pathways. -
Phosphoinositide Turnover: Lithium interferes with the recycling of IP3, potentially dampening G-protein coupled receptor signaling.
Risk Assessment:
In a typical acute slice experiment, using 100 µM DL-AP5 introduces 100 µM
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create a stable 50 mM stock solution.
Materials:
-
D-AP5 (Free Acid) OR DL-AP5 Lithium Salt.
-
Distilled deionized water (
). -
1N NaOH (for Free Acid only).
-
0.22 µm syringe filter.
Workflow:
-
Calculate Mass:
-
For D-AP5 (MW ~197.13 g/mol ): Dissolve 10 mg in ~1 mL water.
-
For DL-AP5 Li+ (MW varies, check vial): Dissolve equivalent mass.
-
-
Solubilization:
-
DL-AP5 Li+: Vortex; it should dissolve immediately.
-
D-AP5 Free Acid: The solution will be acidic and cloudy. Add 1N NaOH dropwise (approx. 1-2 molar equivalents) while vortexing until clear. Stop immediately once clear to avoid over-alkalizing.
-
-
Sterilization: Filter through a 0.22 µm membrane if using for cell culture.
-
Storage: Aliquot into 50-100 µL tubes and freeze at -20°C. Stable for 3-6 months.
Protocol B: Acute Brain Slice Application (LTP Block)
Objective: Verify NMDA receptor dependence of Long-Term Potentiation (LTP).
-
Baseline Recording: Establish a stable baseline of fEPSPs (Field Excitatory Postsynaptic Potentials) in the CA1 region of the hippocampus for 20 minutes.
-
Drug Application:
-
Option 1 (D-AP5): Dilute stock to 50 µM in ACSF (Artificial Cerebrospinal Fluid).
-
Option 2 (DL-AP5): Dilute stock to 100 µM in ACSF.
-
-
Wash-in: Perfuse the slice with the AP5-containing ACSF for at least 10-15 minutes before delivering the tetanus/induction protocol. This ensures full tissue penetration.
-
Induction: Deliver High-Frequency Stimulation (HFS) or Theta Burst Stimulation (TBS).
-
Result: In the presence of AP5, the induction of LTP should be completely blocked, leaving only Post-Tetanic Potentiation (PTP) which decays back to baseline.
Decision Matrix: Which to Choose?
Use the following logic flow to determine the appropriate reagent for your study.
Figure 2: Decision tree for reagent selection based on experimental type and budget.
Summary Table
| Feature | D-AP5 | DL-AP5 Lithium Salt |
| Active Isomer Content | 100% | 50% |
| Required Concentration | 50 µM | 100 µM |
| Solubility in Water | Moderate (Needs Base) | High (Ready to use) |
| Risk of Off-Target Effects | Low | Moderate (Li+ effects, L-isomer transport) |
| Cost | $ | |
| Best Use Case | Precision signaling, long-term culture, in vivo | Routine slice electrophysiology, teaching labs |
References
-
National Institutes of Health (PMC). Chronic lithium treatment robustly protects neurons... by inhibiting NMDA receptor-mediated calcium influx. Retrieved from [Link]
Sources
Technical Comparison Guide: AP-5 (Lithium Salt) vs. Ketamine as NMDA Receptor Antagonists
Executive Summary
In the dissection of N-methyl-D-aspartate (NMDA) receptor function, D-AP5 (D-2-amino-5-phosphonopentanoate) and Ketamine represent two distinct pharmacological paradigms.[1][2][3]
-
D-AP5 (Lithium Salt) is the "molecular scalpel." It is a highly selective, competitive antagonist used primarily in in vitro preparations to precisely define receptor involvement in synaptic plasticity (LTP/LTD). Its poor blood-brain barrier (BBB) permeability limits its systemic utility.
-
Ketamine is the "systemic sledgehammer." It is a non-competitive, use-dependent open-channel blocker with high BBB permeability. It is the tool of choice for in vivo behavioral models and translational depression studies, despite its "dirtier" pharmacological profile (off-target effects on HCN channels and dopamine transporters).
Mechanistic Divergence
The fundamental difference lies in where and how they bind to the NMDA receptor complex.
D-AP5: Competitive Antagonism
D-AP5 acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit. It prevents the agonist (glutamate) from binding.
-
Implication: Its blockade can be surmounted by high concentrations of glutamate. It does not require the channel to open to bind.
Ketamine: Non-Competitive "Trapping" Block
Ketamine binds inside the ion channel pore (the PCP site).[4] It is an open-channel blocker .
-
Implication: The receptor must be activated (open) for Ketamine to enter.[4] Once inside, it can become "trapped" when the channel closes.[4][5] This "use-dependence" means Ketamine is more effective in highly active neural networks.
Mechanistic Visualization
The following diagram illustrates the distinct binding sites and logic flow for both compounds.
Figure 1: Mechanistic pathway showing AP-5 preventing activation vs. Ketamine blocking the open channel.
Physicochemical Properties: The Case for Lithium Salt
When sourcing AP-5, researchers often choose between the Free Acid and the Lithium Salt .
Why D-AP5 Lithium Salt?
-
Solubility: The free acid form of D-AP5 is poorly water-soluble and requires the addition of a base (like NaOH) to dissolve, which can inadvertently alter the pH of your ACSF (Artificial Cerebrospinal Fluid) or culture media. The Lithium salt dissolves directly in water/buffer.
-
pH Stability: Using the salt form ensures that your experimental buffer remains at physiological pH without titration errors.
-
Precaution: Lithium itself has biological activity (e.g., GSK3
inhibition). However, at the standard AP-5 working concentration (50 M), the Li concentration is negligible compared to the Na and K in standard ACSF.-
Control Tip: If using very high concentrations (>500
M), include a LiCl control group.
-
Comparative Performance Data
| Feature | D-AP5 (Lithium Salt) | Ketamine |
| Mechanism | Competitive (Glutamate site) | Non-competitive (Channel pore) |
| Binding Site | GluN2 Subunit (Extracellular) | PCP Site (Transmembrane Pore) |
| Affinity ( | ~0.3 - 0.5 | ~0.5 - 0.8 |
| BBB Permeability | Very Low (Requires intracranial delivery) | High (Systemic delivery possible) |
| Selectivity | High (Pure NMDAR antagonist) | Moderate (Affects HCN, Dopamine, Opioid) |
| LTP Inhibition | Complete blockade (Gold Standard) | Partial/Complete (Use-dependent) |
| Regulatory Status | Research Chemical (Unscheduled) | Controlled Substance (Schedule III) |
Experimental Protocols
Protocol A: In Vitro LTP Inhibition (The "Gold Standard")
Objective: To verify if a specific form of synaptic plasticity is NMDAR-dependent using D-AP5.
-
Preparation: Prepare acute hippocampal slices (350-400
m) in oxygenated ACSF. -
Baseline: Record fEPSPs (field Excitatory Postsynaptic Potentials) in the CA1 region by stimulating Schaffer collaterals. Establish a stable baseline for 20 minutes.
-
Drug Application:
-
Perfuse D-AP5 (50
M) in ACSF for 10-15 minutes prior to induction. -
Note: 50
M is the saturation point for complete blockade. Lower doses (1-10 M) may only partially block GluN2A-rich receptors.
-
-
Induction: Apply High-Frequency Stimulation (HFS) or Theta Burst Stimulation (TBS).
-
Washout: Continue recording.
-
Result Validation: In the presence of AP-5, the HFS should fail to induce potentiation (fEPSP slope remains at baseline). Upon washout of AP-5 (requires >30 mins), LTP should be inducible again.
Protocol B: In Vivo Acute Behavioral Blockade
Objective: To assess NMDAR involvement in a behavioral task (e.g., Forced Swim Test) using Ketamine.
-
Subject: Adult C57BL/6 Mice.
-
Preparation: Dissolve Ketamine Hydrochloride in sterile 0.9% saline.
-
Dosing:
-
Sub-anesthetic dose: 10 mg/kg (Intraperitoneal - IP).
-
Note: Anesthetic doses (>80 mg/kg) will induce immobility and confound behavioral scoring.
-
-
Timing: Administer 30-60 minutes prior to testing. Ketamine has a rapid onset.[5][6]
-
Control: Saline vehicle injection is mandatory.
-
Result Validation: Look for rapid antidepressant-like effects (reduced immobility) or psychotomimetic behavior (hyperlocomotion), depending on the dosage.
Decision Matrix: Which to Choose?
| Scenario | Recommendation | Reasoning |
| Slice Electrophysiology (LTP/LTD) | D-AP5 | Cleanest pharmacological profile; no use-dependence artifacts. |
| Receptor Subunit Dissection | D-AP5 | Competitive kinetics allow for precise Kd calculations. |
| Systemic Behavioral Studies | Ketamine | Crosses BBB; clinically relevant for depression/pain models. |
| Chronic In Vivo Infusion | D-AP5 | Can be used with osmotic minipumps (intraventricular) to avoid psychotomimetic side effects of ketamine. |
| Clinical Translation | Ketamine | It is an FDA-approved drug; AP-5 is strictly for research. |
References
-
Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology. (Defines AP-5 as a selective NMDA antagonist).
-
MacDonald, J. F., et al. (1987). Ketamine blocks N-methyl-D-aspartate receptor channels.[4] Journal of Neurophysiology. (Establishes Ketamine as an open-channel blocker).[4][7]
-
Collingridge, G. L., et al. (1983). Excitatory amino acid receptors and synaptic transmission in the rat hippocampus. The Journal of Physiology. (The foundational paper on AP-5 blocking LTP).
-
Zarate, C. A., et al. (2006). A randomized trial of an N-methyl-D-aspartate antagonist in treatment-resistant major depression. Archives of General Psychiatry. (Clinical application of Ketamine).
-
Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews. (Comprehensive review of affinities and subunits).
Sources
- 1. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying differential effectiveness of memantine and ketamine in rapid antidepressant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blossomanalysis.com [blossomanalysis.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AP-5 and Ifenprodil on NMDA Receptor Subtypes: A Guide for Researchers
This guide provides a detailed comparative analysis of two widely used NMDA receptor antagonists: AP-5 (or APV) and ifenprodil. We will explore their distinct mechanisms of action, subtype selectivity, and provide supporting experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.
Introduction to NMDA Receptors and Their Subtypes
N-methyl-D-aspartate (NMDA) receptors are a critical class of ionotropic glutamate receptors in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. These receptors are heterotetramers, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). The specific combination of GluN2 subunits dictates the receptor's pharmacological and biophysical properties, including channel kinetics, magnesium block, and sensitivity to various antagonists. This diversity allows for precise tuning of synaptic transmission and is a key reason why subtype-selective antagonists are invaluable research tools.
AP-5 (2-amino-5-phosphonopentanoic acid): The Competitive Antagonist
AP-5 is a potent and selective competitive antagonist at the glutamate binding site on the NMDA receptor. This means it directly competes with the endogenous agonist, glutamate, for the same binding pocket on the GluN2 subunit. Due to this mechanism, the inhibitory effect of AP-5 can be overcome by increasing the concentration of glutamate.
Key Characteristics of AP-5:
-
Mechanism: Competitive antagonist at the glutamate binding site.
-
Selectivity: While highly selective for NMDA receptors over other glutamate receptors like AMPA and kainate, AP-5 shows relatively little selectivity among different NMDA receptor subtypes. It is considered a broad-spectrum NMDA receptor blocker.
-
Application: Widely used in neuroscience research to induce a general blockade of NMDA receptor-mediated synaptic transmission and plasticity, such as long-term potentiation (LTP).
Ifenprodil: The Subtype-Selective Allosteric Modulator
In contrast to AP-5, ifenprodil is a non-competitive antagonist that exhibits strong selectivity for NMDA receptors containing the GluN2B subunit. It acts as a negative allosteric modulator, binding to a distinct site on the amino-terminal domain (ATD) of the GluN2B subunit. This binding reduces the probability of the channel opening, even when glutamate and the co-agonist glycine are bound.
Key Characteristics of Ifenprodil:
-
Mechanism: Non-competitive, negative allosteric modulator.
-
Selectivity: Shows high selectivity for GluN2B-containing NMDA receptors over those containing GluN2A, GluN2C, or GluN2D subunits.
-
Application: An essential pharmacological tool for isolating and studying the specific physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in conditions such as stroke and neurodegenerative diseases.
Quantitative Comparison of Antagonist Potency
The differing potencies and selectivities of AP-5 and ifenprodil are best illustrated by their half-maximal inhibitory concentration (IC50) values at different NMDA receptor subtypes.
| Compound | Receptor Subtype | IC50 (µM) | Antagonism Type | Binding Site |
| AP-5 | GluN1/GluN2A | ~5-10 | Competitive | Glutamate Site (GluN2) |
| GluN1/GluN2B | ~5-10 | Competitive | Glutamate Site (GluN2) | |
| Ifenprodil | GluN1/GluN2A | >10 | Non-competitive | Allosteric Site (GluN2B) |
| GluN1/GluN2B | ~0.3-0.5 | Non-competitive | Allosteric Site (GluN2B) |
Note: IC50 values are approximate and can vary depending on experimental conditions. Data compiled from sources.
Experimental Protocols for Characterizing Antagonist Activity
To empirically determine the data presented above, researchers typically employ electrophysiological and biochemical assays. Here, we provide streamlined protocols for these key experiments.
Electrophysiological Characterization using Patch-Clamp
This protocol describes how to measure the inhibitory effect of AP-5 and ifenprodil on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells transfected with specific NMDA receptor subunits).
Objective: To determine the IC50 of AP-5 and ifenprodil for specific NMDA receptor subtypes.
Methodology:
-
Cell Preparation: Culture HEK293 cells and transfect them with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B).
-
Patch-Clamp Setup: Prepare whole-cell patch-clamp recordings. The external solution should contain NMDA (100 µM) and glycine (10 µM) to activate the receptors, with no added Mg2+ to prevent voltage-dependent block. The internal solution in the patch pipette should have a standard composition.
-
Baseline Recording: Obtain a stable whole-cell recording and establish a baseline NMDA-evoked current by applying the agonist-containing external solution.
-
Antagonist Application: Apply increasing concentrations of either AP-5 or ifenprodil to the bath and record the resulting inhibition of the NMDA-evoked current. Ensure a washout period between applications.
-
Data Analysis: For each concentration of the antagonist, measure the peak current amplitude and normalize it to the baseline current. Plot the normalized current as a function of antagonist concentration and fit the data with a Hill equation to determine the IC50 value.
Caption: Workflow for determining antagonist IC50 using patch-clamp electrophysiology.
Biochemical Characterization using Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of AP-5 and ifenprodil for specific NMDA receptor subtypes.
Objective: To measure the affinity of unlabeled antagonists by their ability to displace a labeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a brain region rich in the target receptor (e.g., hippocampus for GluN2B) or from transfected cells.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand that binds to the site of interest (e.g., [3H]CGP 39653 for the glutamate site, or [3H]ifenprodil for the ifenprodil site), and increasing concentrations of the unlabeled competitor drug (AP-5 or ifenprodil).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor drug. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Mechanism of Action at the Receptor Level
The following diagram illustrates the NMDA receptor signaling pathway and the distinct points of inhibition for AP-5 and ifenprodil.
Caption: NMDA receptor signaling and sites of antagonist action.
Conclusion
AP-5 and ifenprodil are both powerful inhibitors of NMDA receptor function, but they achieve this through fundamentally different mechanisms and with distinct subtype selectivities. AP-5 serves as a broad-spectrum, competitive antagonist suitable for general NMDA receptor blockade. In contrast, ifenprodil is a highly selective, non-competitive antagonist for GluN2B-containing receptors, making it the superior choice for studies aiming to dissect the specific roles of this receptor subtype. The choice between these two compounds should be guided by the specific scientific question and the desired level of pharmacological precision.
References
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience. [Link]
-
Collingridge, G. L., Isaac, J. T., & Wang, Y. T. (2004). Receptor trafficking and synaptic plasticity. Nature Reviews Neuroscience. [Link]
-
Hansen, K. B., Yi, F., Percy, A. J., Traynelis, S. F., & Guthrie, J. (2018). Subunit-selective allosteric inhibition of NMDA receptors. Biochemical Pharmacology. [Link]
-
Morris, R. G. (1989). Synaptic plasticity and learning: selective impairment of learning in rats and blockade of long-term potentiation in vivo by the N-methyl-D-aspartate receptor antagonist AP5. Journal of Neuroscience. [Link]
-
Williams, K. (1993). Ifenprodil discriminates between subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology. [Link]
-
Kew, J. N., Richards, J. G., Mutel, V., & Kemp, J. A. (1998). Developmental changes in NMDA receptor subtype composition in rat cortex. Neuropharmacology. [Link]
Technical Comparison Guide: Confirming NMDA Receptor Specificity with AP-5 Lithium Salt
Executive Summary
This guide provides a rigorous technical analysis of D-AP5 Lithium Salt (D-2-amino-5-phosphonopentanoate) as a gold-standard tool for isolating N-methyl-D-aspartate (NMDA) receptor-mediated currents. Unlike non-specific excitotoxins or broad-spectrum channel blockers, AP-5 offers precise competitive antagonism at the glutamate binding site. This document details its pharmacological profile, advantages of the lithium salt formulation, and a self-validating experimental protocol for confirming receptor specificity in electrophysiological assays.
Pharmacological Profile & Mechanism
AP-5 is a selective, competitive antagonist of the NMDA receptor. It competes directly with the endogenous ligand, L-glutamate, for the agonist binding site on the GluN2 subunit.
-
Stereoselectivity: The D-isomer (D-AP5) is the active enantiomer, displaying approximately 52-fold higher potency than the L-isomer (L-AP5). Researchers must ensure they are using D-AP5 or the racemic mixture DL-AP5 (requiring higher concentrations) to achieve effective blockade.
-
The Lithium Advantage: The Lithium Salt form is engineered for superior aqueous solubility compared to the free acid.
-
Free Acid: Poorly soluble in water; requires the addition of a base (e.g., NaOH) to dissolve, which can introduce pH variability and alter osmolarity.
-
Lithium Salt:[1][2][3][4][5][6] Dissolves instantly in water or ACSF (Artificial Cerebrospinal Fluid) without pH adjustment. At typical working concentrations (50–100 µM), the introduced Li⁺ concentration is negligible (<0.1 mM) and does not interfere with phosphoinositide signaling or membrane excitability.
-
Mechanism of Action Visualization
The following diagram illustrates the competitive antagonism of AP-5 at the NMDA receptor complex, contrasting it with the open-channel block mechanism of MK-801.
Figure 1: Mechanism of Action.[7][8][9] AP-5 prevents activation by competing for the binding site, whereas MK-801 requires the channel to open before it can block the pore.
Comparative Analysis: AP-5 vs. Alternatives
To confirm specificity, one must distinguish NMDA currents from AMPA/Kainate currents. The table below compares AP-5 with other common glutamate receptor antagonists.
| Feature | D-AP5 (Lithium Salt) | MK-801 (Dizocilpine) | CNQX / NBQX |
| Primary Target | NMDA Receptor (GluN2 subunit) | NMDA Receptor (Ion Channel) | AMPA / Kainate Receptors |
| Mechanism | Competitive Antagonist | Uncompetitive Channel Blocker | Competitive Antagonist |
| Binding Site | Extracellular Glutamate Site | Transmembrane Pore | Extracellular AMPA Site |
| Kinetics | Fast on/off; Concentration-dependent | Slow onset; Use-dependent (requires channel opening) | Fast on/off |
| Reversibility | Highly Reversible (Washout ~10-20 min) | Poorly Reversible (Trapped in pore) | Reversible |
| Selectivity Ratio | >1000x for NMDA vs AMPA | High for NMDA Pore | High for AMPA vs NMDA |
| Key Application | Defining Specificity (Gold Standard) | Modeling Schizophrenia / Excitotoxicity | Isolating NMDA currents by blocking AMPA |
Key Insight: MK-801 is "use-dependent," meaning it only blocks channels that are actively opening. This makes it poor for initial specificity confirmation in quiescent preparations. AP-5 is preferred because it prevents channel opening entirely, regardless of the receptor's prior state.
Experimental Protocol: Self-Validating Specificity Assay
Objective: Isolate and confirm NMDA receptor-mediated Excitatory Postsynaptic Currents (EPSCs) in hippocampal slice preparations.
Reagents:
-
D-AP5 Lithium Salt: Stock 50 mM in water (Store -20°C). Working conc: 50 µM.[7]
-
CNQX: Stock 10 mM in DMSO. Working conc: 10–20 µM.
-
Picrotoxin: Working conc: 50–100 µM (to block GABA_A inhibition).
Step-by-Step Workflow
-
Preparation & Baseline:
-
Prepare acute hippocampal slices (CA1 region).
-
Perfuse with ACSF containing Picrotoxin (100 µM) to isolate excitatory transmission.
-
Voltage Clamp: Hold neuron at -70 mV . Stimulate Schaffer collaterals.
-
Observation: You will see a fast, inward current. This is primarily AMPA-mediated.
-
-
Pharmacological Isolation (The "CNQX Test"):
-
Bath apply CNQX (20 µM) .
-
Result: The fast inward current at -70 mV should disappear (>95% reduction).
-
Inference: The baseline response was AMPA/Kainate mediated.
-
-
Unmasking the NMDA Current:
-
Confirmation of Specificity (The "AP-5 Test"):
-
Bath apply D-AP5 (50 µM) while maintaining +40 mV holding.
-
Result: The slow outward current should be completely abolished.
-
Validation: Wash out AP-5 with normal ACSF. The current should recover (demonstrating tissue viability and drug reversibility).
-
Validation Logic Flow
Use the following decision tree to interpret your recording results.
Figure 2: Experimental Decision Tree. This logic ensures that the recorded current is pharmacologically isolated and specifically mediated by NMDA receptors.
References
-
Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acids in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of Physiology, 334(1), 33-46. Link
-
Morris, R. G. M. (1989). Synaptic plasticity and learning: selective impairment of learning rats and blockade of long-term potentiation in vivo by the N-methyl-D-aspartate receptor antagonist AP5. Journal of Neuroscience, 9(9), 3040-3057. Link
-
Davies, J., & Watkins, J. C. (1982). Actions of D and L forms of 2-amino-5-phosphonovalerate and 2-amino-4-phosphonobutyrate in the cat spinal cord. Brain Research, 235(2), 378-386. Link
-
Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496. Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures (Journal Article) | OSTI.GOV [osti.gov]
- 7. NMDA receptors are the basis for persistent network activity in neocortex slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 10. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
COMPARATIVE GUIDE: Pharmacological Blockade (AP-5) vs. Genetic Ablation (Grin1) of NMDA Receptors
Executive Summary
In the investigation of glutamatergic signaling, relying solely on one method of inhibition often leads to interpretative errors. Pharmacological blockade (using AP-5 ) and genetic ablation (using Knockout models ) represent two distinct interrogative pressures on a biological system: Acute versus Chronic .
This guide provides a technical framework for cross-validating findings between these two methods. We focus specifically on the Lithium Salt form of AP-5 (for its superior solubility profile in physiological buffers) and compare it against Conditional Grin1 Knockout mice. The goal is to distinguish true NMDA receptor (NMDAR) physiology from off-target drug effects or genetic compensatory mechanisms.
The Pharmacological Agent: AP-5 Lithium Salt
Chemical Profile & Selectivity
D-AP5 (D-2-amino-5-phosphonovalerate) is the active isomer of the competitive NMDA receptor antagonist.[1] It binds selectively to the glutamate recognition site of the GluN2 subunit, preventing channel opening.
-
Selectivity: Highly selective for NMDARs; does not affect AMPA or Kainate receptors at physiological concentrations.
-
Isomerism: The D-isomer is approximately 50-fold more potent than the L-isomer. Using the racemic mixture (DL-AP5) requires higher concentrations, increasing the risk of non-specific effects.
Why the Lithium Salt?
Researchers often default to the free acid form of AP-5, which requires aggressive pH titration (often with NaOH) to dissolve in aqueous buffers. This introduces two variables:
-
Osmolarity/Ion shifts: Adding NaOH alters the Na+ load.
-
pH Fluctuations: Improper titration can acidify local micro-environments in slice preparations.
The Advantage: The Lithium Salt form is water-soluble (up to ~100 mM) directly in neutral pH buffers (e.g., ACSF).
-
Technical Note: While Lithium ions (
) have biological activity (e.g., GSK3 inhibition), they are typically active in the millimolar (1-2 mM) range. AP-5 is effective at 50-100 M . The resulting load is negligible, making it a cleaner tool for acute application than acid-titrated solutions.
The Genetic Comparator: Grin1 Conditional Knockout
The Target: Grin1 (GluN1)
The NMDAR is a heterotetramer requiring two GluN1 subunits (encoded by Grin1) and two GluN2/3 subunits.
-
Global Knockout: Homozygous deletion of Grin1 is neonatally lethal (respiratory failure).
-
Conditional Knockout (cKO): The Cre-LoxP system (e.g., Grin1
x CaMKII-Cre) allows for ablation specifically in forebrain excitatory neurons during adulthood, bypassing lethality.
The "Chronic" Confounder: Compensation
Unlike acute AP-5 application, genetic deletion is permanent. The brain fights back.
-
Homeostatic Plasticity: Loss of NMDAR signaling often triggers an upregulation of AMPA receptors (AMPARs) to maintain synaptic drive.
-
Structural Remodeling: Grin1 ablation can alter dendritic spine density.[2]
Crucial Insight: If your AP-5 data matches your KO data, the phenotype is robust. If they differ, the KO phenotype may be a result of compensation, not just the absence of the receptor.
Mechanistic Visualization
Pathway Diagram: Acute Blockade vs. Genetic Loss
The following diagram illustrates the mechanistic divergence between the two methods.
Caption: Comparison of acute pharmacological inhibition (AP-5) versus chronic genetic ablation effects on NMDAR signaling and compensatory pathways.
Experimental Protocols: Cross-Validation Workflow
To scientifically validate your findings, you must run parallel tracks: Electrophysiology (LTP) is the gold standard readout.
Protocol: Acute Slice Electrophysiology (LTP)
Objective: Measure Long-Term Potentiation (LTP) in CA1 hippocampus. System: Acute hippocampal slices (350-400 µm).
Workflow A: Pharmacological Validation (AP-5)
-
Preparation: Dissolve D-AP5 Lithium Salt in ACSF to a stock of 10 mM.
-
Check: Ensure ACSF pH remains 7.4. (Lithium salt should not alter this significantly).
-
-
Baseline: Record fEPSPs (Field Excitatory Postsynaptic Potentials) in CA1 stratum radiatum for 20 mins. Stable baseline is defined as <5% drift.
-
Wash-in: Perfuse 50 µM D-AP5 for 10-15 minutes prior to induction.
-
Induction: Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS: 100Hz, 1s).
-
Readout: Record for 60 mins post-induction.
-
Expected Result: Complete blockade of LTP induction (EPSP slope remains at ~100% of baseline).
-
Workflow B: Genetic Validation (Grin1 cKO)
-
Subjects: Use Grin1
::CaMKII-Cre mice (Test) and Grin1 (Control littermates). -
Baseline: Record fEPSPs.
-
Critical Check: Compare Input-Output (I/O) curves. If the cKO I/O curve is significantly higher than WT, compensation (AMPA upregulation) has occurred.
-
-
Induction: Apply identical TBS/HFS as Workflow A.
-
Readout: Record for 60 mins.
-
Expected Result: Absence of LTP.
-
Decision Logic: Interpreting the Data
Caption: Decision matrix for interpreting discrepancies between pharmacological and genetic datasets.
Data Synthesis & Comparison Guide
Use this table to categorize your experimental results.
| Feature | AP-5 (Pharmacological) | Grin1 cKO (Genetic) | Interpretation of Discrepancy |
| Onset | Immediate (Minutes) | Developmental / Chronic | Compensation: If KO shows normal function where AP-5 shows deficit, the brain may have re-wired.[6] |
| Selectivity | High (Glu site), but dose-dependent | Absolute (for targeted subunit) | Off-Target: If AP-5 shows effects not seen in KO, AP-5 may be hitting other targets (rare, but possible). |
| Reversibility | Yes (Wash-out restores function) | No (Permanent loss) | Recovery: AP-5 allows testing of "rescue" in the same slice; KO does not. |
| Baseline Transmission | Unchanged (usually) | Often Increased (AMPA upregulation) | Homeostasis: A shift in KO baseline confirms homeostatic scaling. |
| LTP Induction | Blocked | Blocked | Convergence: Both must block LTP to confirm NMDAR dependence. |
References
-
Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology, 21(1), 165-204.
-
Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acid action in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of Physiology, 334(1), 33-46.
-
Tsien, J. Z., Huerta, P. T., & Tonegawa, S. (1996). The essential role of hippocampal CA1 NMDA receptor-dependent synaptic plasticity in spatial memory. Cell, 87(7), 1327-1338.
-
Adesnik, H., & Nicoll, R. A. (2007). Conservation of glutamate receptor 2-containing AMPA receptors during long-term potentiation. Journal of Neuroscience, 27(46), 12661-12670.
-
Ultanir, S. K., et al. (2007). Regulation of spine density and synaptic function by neuromodulin. Journal of Neuroscience, 27(22), 6093-6104. (Discusses compensatory mechanisms).[7][8][9][10]
Sources
- 1. Long-term potentiation and long-term depression are induced through pharmacologically distinct NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synaptic Dysfunction and Compensation After NMDA Receptor Ablation in the Mouse Medial Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. funjournal.org [funjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. NMDA receptor remodeling and nNOS activation in mice after unilateral striatal injury with 6-OHDA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA Receptors and Metaplasticity: Mechanisms and Possible Roles in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: AP-5 Lithium Salt in NMDA Receptor Research
Executive Summary
D-AP5 (D-2-amino-5-phosphonopentanoic acid) is the quintessential competitive antagonist for the NMDA receptor (NMDAR). While available in various forms, the Lithium Salt formulation offers distinct physicochemical advantages over the free acid, primarily regarding aqueous solubility and pH neutrality.
This guide provides a rigorous comparison of AP-5 Lithium Salt against its primary research alternatives (MK-801, CPP) and outlines validated workflows for its application in in vitro synaptic plasticity and in vivo behavioral pharmacology.
Part 1: The Physicochemical Edge – Why Lithium Salt?
Researchers often face a choice between the Free Acid and the Lithium Salt of AP-5. The selection critically impacts experimental preparation and reproducibility.
Solubility and Stability
-
AP-5 Free Acid: Poorly soluble in water. Requires the addition of a strong base (NaOH) to dissolve, which necessitates meticulous pH titration. Inaccurate pH adjustment can alter neuronal excitability independent of NMDAR blockade.
-
This compound: Highly water-soluble (typically up to 100 mM). It dissolves instantly in water or ACSF (Artificial Cerebrospinal Fluid) without requiring pH adjustment, minimizing preparation error.
The Lithium Confound Control
Critical Consideration: Lithium ions (
-
Context: The typical working concentration of AP-5 in slice experiments is 50–100 µM . Consequently, the
concentration is also 50–100 µM. -
Threshold: Therapeutic/biological effects of Lithium usually require 1–2 mM concentrations.
-
Verdict: At standard AP-5 dosages,
is generally below the bioactive threshold. However, for ultra-sensitive experiments, a Sodium Salt alternative or a control group is recommended.
Part 2: Mechanistic Comparison (AP-5 vs. Alternatives)
To select the correct reagent, one must understand the binding kinetics. AP-5 is a competitive antagonist , whereas its main alternative, MK-801, is an uncompetitive open-channel blocker .
Graphviz Diagram: Mechanism of Action
The following diagram illustrates the binding site differences that dictate the "Washout" capabilities of these drugs.
Caption: Comparative binding mechanisms. AP-5 competes directly with Glutamate, preventing channel opening. MK-801 requires the channel to open before it can block the pore.
Part 3: In Vitro Application (Slice Electrophysiology)
AP-5 is the "Gold Standard" for Long-Term Potentiation (LTP) studies because its effects are rapidly reversible .
Validated Protocol: Hippocampal LTP Blockade
Objective: Confirm NMDAR-dependence of LTP in the CA1 region.
-
Preparation:
-
Prepare acute transverse hippocampal slices (300–400 µm) from rodents.
-
Recovery: Incubate in ACSF at room temperature for >1 hour.
-
-
Baseline Recording:
-
Stimulate Schaffer collaterals; record fEPSP (field Excitatory Postsynaptic Potential) in CA1 stratum radiatum.
-
Establish a stable baseline (20 min) at 30-50% max response.
-
-
Drug Application (The Critical Step):
-
Treatment Group: Perfuse 50 µM D-AP5 Lithium Salt for 10–15 minutes prior to induction.
-
Note: D-AP5 is the active isomer. If using DL-AP5 (racemic), double the concentration to 100 µM.
-
-
Induction:
-
Apply High-Frequency Stimulation (HFS: 100 Hz, 1s) or Theta Burst Stimulation (TBS).
-
Result: In the presence of AP-5, the fEPSP should return to baseline (LTP blocked).
-
-
Washout (Validation):
-
Wash with standard ACSF for 30–45 minutes.
-
Re-apply HFS/TBS.
-
Result: LTP should now be successfully induced, confirming the receptor blockade was not toxic or permanent.
-
Comparison Note: If MK-801 were used here, the blockade would be "use-dependent" and extremely difficult to wash out, making "rescue" experiments impossible.
Part 4: In Vivo Application (Behavioral Pharmacology)[3]
Major Limitation: AP-5 is highly polar and does not cross the blood-brain barrier (BBB) effectively following systemic (IP/IV) administration.
Validated Protocol: Intracerebroventricular (ICV) Injection
To study spatial memory (e.g., Morris Water Maze), AP-5 must be delivered directly to the CNS.
Workflow Diagram:
Caption: Workflow for in vivo AP-5 administration requiring direct CNS delivery.
Protocol Steps:
-
Stereotaxy: Implant a guide cannula targeting the lateral ventricle (Coordinates relative to Bregma: AP -0.8 mm, L ±1.5 mm, DV -3.5 mm).
-
Preparation: Dissolve D-AP5 Lithium Salt in sterile saline to 10–50 mM.
-
Infusion:
-
Insert injection cannula (extending 1 mm beyond guide).
-
Infuse 1–2 µL at a rate of 0.5 µL/min.
-
Leave cannula in place for 2 minutes to prevent backflow.
-
-
Timing: Test behavior 20–30 minutes post-injection.
Part 5: Comparative Data Summary
Table 1: Pharmacological & Physicochemical Profile
| Feature | D-AP5 (Lithium Salt) | MK-801 (Dizocilpine) | CPP |
| Mechanism | Competitive Antagonist | Uncompetitive Channel Blocker | Competitive Antagonist |
| Binding Site | Glutamate Recognition Site | Ion Channel Pore (PCP site) | Glutamate Recognition Site |
| Reversibility | High (Rapid Washout) | Low (Trapped in closed channels) | High |
| BBB Penetration | Poor (Requires ICV/Local) | Excellent (Systemic Active) | Moderate |
| Selectivity | Highly Selective for NMDAR | Affects Dopamine/NET transporters | Highly Selective |
| Solubility | Water: ~100 mM (Instant) | Water: ~20 mM | Water: ~50 mM |
| Key Application | Synaptic Plasticity (LTP) | Schizophrenia Models / Seizures | Systemic NMDAR studies |
Table 2: Potency Constants (Rat Cortex)
| Compound | ||
| D-AP5 | ~0.4 µM | ~1.0 µM |
| L-AP5 | >100 µM (Inactive isomer) | >50 µM |
| MK-801 | ~3.0 nM (High Affinity) | Use-Dependent |
| CPP | ~0.1 µM | ~0.4 µM |
Note: D-AP5 is approximately 50-fold more potent than the L-isomer. Always verify if you are using the racemate (DL) or the pure isomer (D).
References
-
Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acids in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of Physiology.
-
Morris, R. G., Anderson, E., Lynch, G. S., & Baudry, M. (1986). Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5. Nature.
-
Huettner, J. E., & Bean, B. P. (1988). Block of N-methyl-D-aspartate-activated current by the anticonvulsant MK-801: voltage-dependent block and trapping. Proceedings of the National Academy of Sciences.
-
Tocris Bioscience. D-AP5 Product Information & Solubility Data.
-
Lodge, D., et al. (1988). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British Journal of Pharmacology.
Sources
Assessing the Reversibility of AP-5 Lithium Salt Blockade: A Comparative Technical Guide
Executive Summary
In the investigation of N-methyl-D-aspartate (NMDA) receptor-dependent synaptic plasticity, the integrity of the pharmacological blockade is paramount. D-AP5 (D-2-amino-5-phosphonovalerate) is the "gold standard" competitive antagonist for these studies. However, the choice of salt form—specifically the Lithium Salt versus the Free Acid—and the validation of its reversibility are often overlooked variables that introduce experimental error.
This guide provides a rigorous framework for assessing the reversibility of AP-5 Lithium Salt, contrasting it with the essentially irreversible open-channel blocker MK-801 . We establish a self-validating protocol to ensure that observed synaptic blockade is due to specific receptor antagonism rather than tissue toxicity or pH-induced artifacts.
Chemical & Physical Profile: The Lithium Advantage
Before assessing reversibility, one must understand the formulation. The Lithium Salt of AP-5 offers distinct advantages in electrophysiological preparations over the Free Acid form.
Table 1: Formulation Comparison
| Feature | D-AP5 (Lithium Salt) | D-AP5 (Free Acid) | Implication for Data |
| Solubility | Water-soluble (~100 mM) | Poor in water; requires base (NaOH) | Li-Salt allows direct addition to ACSF without volume/pH drift. |
| pH Adjustment | Neutral in solution | Acidic; requires titration | Free acid titration introduces variable Na+ concentrations, altering driving force. |
| Ionic Impact | Adds trace Li+ (inert at <100 µM) | Adds Na+ (via NaOH) | Li+ is generally inert at antagonist concentrations; Na+ changes can shift reversal potentials. |
| Osmolarity | Minimal impact | Potential fluctuations | Critical for patch-clamp seal stability. |
Expert Insight: We recommend the Lithium Salt for rapid perfusion experiments. The Free Acid requires the addition of NaOH to solubilize, which alters the sodium concentration of your ACSF. In sensitive voltage-clamp experiments, even a 5 mM shift in [Na+] can alter the electrochemical driving force, confounding current amplitude measurements.
Mechanistic Basis of Reversibility
To design a valid washout experiment, one must visualize the binding kinetics. AP-5 is a competitive antagonist , meaning it competes with Glutamate for the agonist binding site (Ligand Binding Domain). In contrast, MK-801 is a non-competitive open-channel blocker .[1]
Diagram 1: Competitive vs. Non-Competitive Blockade
Caption: Figure 1. Mechanism of Action. AP-5 competes at the recognition site allowing rapid dissociation (blue path). MK-801 requires channel opening and becomes trapped, preventing washout (red path).
Experimental Protocol: The "Self-Validating" Washout Assay
This protocol is designed for ex vivo hippocampal slice electrophysiology (CA1-Schaffer Collateral pathway) , but is adaptable to cultured neurons.
Objective: Prove that the blockade of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) or field potentials (fEPSPs) is specific and fully reversible.
Diagram 2: The Reversibility Workflow
Caption: Figure 2. Experimental timeline for assessing reversibility. Phase 3 is critical; failure to recover indicates toxicity or non-specific binding.
Step-by-Step Methodology
-
Preparation:
-
Prepare a stock solution of D-AP5 Lithium Salt (50 mM or 100 mM) in distilled water. Store at -20°C.
-
On the day of the experiment, dilute to a final concentration of 50 µM in ACSF.
-
Note: Do not adjust pH of the ACSF after adding AP-5 Li+; the micromolar concentration will not shift the buffer capacity of bicarbonate-buffered ACSF.
-
-
Baseline Acquisition (Self-Validation Step 1):
-
Establish a stable baseline of NMDAR-mediated currents (using Mg2+-free ACSF or holding potential at +40mV) for at least 10 minutes .
-
Criteria: Variance < 5% in amplitude.
-
-
Wash-in and Blockade:
-
Perfuse D-AP5 (50 µM) at a rate of 2-3 mL/min.
-
Observation: You should observe a rapid reduction in the NMDAR component within 2-5 minutes .
-
Causality: If blockade takes >15 minutes, your perfusion system has too much dead volume or the tissue health is compromised (poor penetration).
-
-
The Washout (The Critical Test):
-
Switch back to standard ACSF (no AP-5).
-
Continue recording evoked responses every 15-30 seconds.
-
Target: Signal should begin to recover within 3-5 minutes . Full recovery (>90% of baseline) should occur within 15-20 minutes .
-
-
Comparison Control (MK-801):
-
If using MK-801 as a control, apply 10-20 µM. Note that washout will not occur even after 60 minutes of perfusion, as the drug is trapped in the closed channel (Huettner & Bean, 1988).
-
Comparative Performance Data
The following table summarizes the kinetic profiles of AP-5 versus common alternatives, derived from patch-clamp data in hippocampal slices.
Table 2: Antagonist Reversibility Profile
| Compound | Type | Binding Site | Onset Kinetics | Washout Time (t 1/2) | Reversibility |
| D-AP5 | Competitive | Glutamate (LBD) | Fast (< 2 min) | Fast (5-10 min) | 100% Reversible |
| CPP | Competitive | Glutamate (LBD) | Slow | Slow (> 30 min) | Reversible (Slow) |
| MK-801 | Non-Competitive | Ion Channel Pore | Slow (Use-dependent) | > 2 Hours | Effectively Irreversible |
| Ketamine | Non-Competitive | Ion Channel Pore | Fast | Medium (15-20 min) | Reversible |
Data Interpretation:
AP-5: The rapid on/off kinetics make it ideal for experiments requiring internal controls (Baseline -> Block -> Recovery) within a single slice.
CPP: While more potent, its lipophilicity leads to slower washout, often making "recovery" data points unfeasible in the lifespan of an acute slice.
MK-801: Once applied, the NMDA receptors are functionally deleted. It cannot be used for reversible modulation.
Troubleshooting & Optimization
If AP-5 fails to wash out (signal does not recover), consider the following:
-
Sequestration: In thick slices (>400 µm), drugs can be sequestered in the lipid bilayers or dead tissue layers. Solution: Use thinner slices (300-350 µm) or increase flow rate.
-
pH Drift: If using the Free Acid form without proper buffering, local acidosis may inhibit NMDARs independently of the drug. Solution: Switch to This compound .
-
Run-down: NMDAR currents naturally "run down" (decrease) over time in whole-cell patches due to dialysis of intracellular factors. Solution: Use Perforated Patch techniques or monitor input resistance to distinguish run-down from irreversible blockade.
References
-
Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology, 21(1), 165-204.
-
Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acids in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of Physiology, 334(1), 33-46.
-
Huettner, J. E., & Bean, B. P. (1988). Block of N-methyl-D-aspartate-activated current by the anticonvulsant MK-801: selective binding to open channels. Proceedings of the National Academy of Sciences, 85(4), 1307-1311.
-
Morris, R. G. (1989). Synaptic plasticity and learning: selective impairment of learning rats and blockade of long-term potentiation in vivo by the N-methyl-D-aspartate receptor antagonist AP5. Journal of Neuroscience, 9(9), 3040-3057.
-
Tocris Bioscience. D-AP5 Product Guide & Solubility Data.
Sources
A Comparative Guide to AP-5 Sodium and Lithium Salts for NMDA Receptor Antagonism
For researchers in neuroscience and pharmacology, the selective N-methyl-D-aspartate (NMDA) receptor antagonist, 2-amino-5-phosphonopentanoic acid (AP-5), is an indispensable tool for dissecting the intricacies of synaptic plasticity, learning, and memory. While the parent molecule is the active component, it is commercially available in various salt forms, most commonly as sodium and lithium salts. This guide provides an in-depth comparison of AP-5 sodium and lithium salts, offering scientific insights and practical guidance for their application in experimental settings.
The Primacy of the D-Isomer in NMDA Receptor Blockade
Before delving into a comparison of the salt forms, it is crucial to underscore that the biological activity of AP-5 resides almost exclusively in its D-isomer. The D-AP5 enantiomer is a potent and selective competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2] In contrast, the L-isomer exhibits significantly lower potency, with some studies indicating it to be approximately 52-fold less active than the D-isomer. Therefore, for experiments requiring precise and potent NMDA receptor antagonism, the use of the isolated D-AP5 form is paramount. Commercially available "DL-AP5" is a racemic mixture of both D- and L-isomers.[3]
Physicochemical Properties: A Tale of Two Cations
The primary difference between AP-5 sodium salt and AP-5 lithium salt lies in the counter-ion that accompanies the active AP-5 molecule. This seemingly minor substitution can have practical implications for solution preparation and experimental design.
| Property | AP-5 Sodium Salt (DL-form) | This compound (DL-form) | D-AP5 (Free Acid) |
| Molecular Weight | 219.11 g/mol (anhydrous)[4][5] | ~203.06 g/mol | 197.13 g/mol [6] |
| Solubility | Readily soluble in water.[7] | Soluble in water. | Soluble in water (100mM).[6] |
| Purity | Typically >98% (HPLC).[5] | Typically ~95%. | Typically >99%.[6] |
Causality Behind Experimental Choices: The choice between the sodium and lithium salt is often dictated by the specific requirements of the experimental buffer system. In most physiological buffers, the concentration of sodium ions is significantly higher than that of lithium ions. The addition of a small amount of AP-5 sodium salt will have a negligible effect on the overall sodium concentration. Conversely, while the amount of lithium introduced with the this compound is also small, lithium ions can have their own biological effects, particularly on intracellular signaling pathways. Therefore, for most applications, the sodium salt is the preferred choice to minimize potential off-target effects of the counter-ion.
Potency at the NMDA Receptor: An Evidence Gap
The antagonistic activity of AP-5 is a function of the AP-5 anion's ability to competitively bind to the glutamate recognition site on the NMDA receptor. The accompanying cation (Na⁺ or Li⁺) is not expected to directly interact with the binding site. Therefore, it is highly probable that the potency of the sodium and lithium salts of AP-5 is virtually identical, provided that equimolar concentrations of the active D-AP5 anion are used.
Available potency data for D-AP5, the active isomer, provides a strong benchmark:
-
IC₅₀: An electrophysiological study on rat cortical wedges determined the IC₅₀ value for D-AP5 to be 3.7 µM for the antagonism of 40 µM NMDA.[8]
-
Kᵈ: D-AP5 is a selective and competitive NMDA receptor antagonist with a Kᵈ of 1.4 μM .[2]
Trustworthiness Through Self-Validating Protocols: To definitively determine if a difference in potency exists between the two salt forms in a specific experimental model, a direct comparison is necessary. The following sections provide detailed protocols for conducting such a comparative analysis.
Experimental Protocols for Potency Determination
To empower researchers to make informed decisions based on their specific experimental needs, we provide the following detailed protocols for assessing the potency of NMDA receptor antagonists.
Electrophysiological Assessment of NMDA Receptor Antagonism
This protocol describes a whole-cell voltage-clamp recording from pyramidal neurons in acute brain slices to measure the inhibition of NMDA-evoked currents by AP-5 salts.
Experimental Workflow:
Figure 1: Workflow for electrophysiological assessment of AP-5 potency.
Step-by-Step Methodology:
-
Slice Preparation:
-
Anesthetize an adult rodent according to approved institutional animal care and use committee protocols.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 MgSO₄, 2 CaCl₂.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Whole-Cell Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Visualize pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.3 with CsOH.
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channel.
-
-
Evoking NMDA Currents:
-
Locally apply NMDA (e.g., 100 µM) for a brief duration (e.g., 2-5 seconds) using a puffer pipette positioned near the recorded neuron's dendrites. Alternatively, evoke synaptic NMDA currents by stimulating afferent fibers in the presence of AMPA and GABA receptor blockers (e.g., CNQX and picrotoxin).[7]
-
Establish a stable baseline of NMDA-evoked currents with consistent amplitude.
-
-
Application of AP-5 Salts:
-
Prepare stock solutions of AP-5 sodium salt and this compound in water.
-
Bath apply increasing concentrations of the AP-5 salt (e.g., 0.1, 1, 3, 10, 30, 100 µM) to the slice. Allow each concentration to equilibrate for at least 5-10 minutes before measuring the NMDA current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current at each antagonist concentration.
-
Normalize the current amplitude to the baseline response.
-
Plot the normalized response as a function of the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Radioligand Binding Assay for NMDA Receptor Occupancy
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of AP-5 salts for the NMDA receptor.
Signaling Pathway:
Figure 2: Competitive binding at the NMDA receptor glutamate site.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude membrane fraction.[9]
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
Set up the assay in a 96-well plate.
-
To each well, add a fixed concentration of a suitable radioligand that binds to the glutamate site of the NMDA receptor (e.g., [³H]CGP 39653).
-
Add increasing concentrations of the unlabeled competitor (AP-5 sodium salt or this compound).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[9]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a saturating concentration of a known NMDA receptor ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
Conclusion and Recommendations
While a definitive comparative study on the potency of AP-5 sodium versus lithium salt is currently absent from the scientific literature, fundamental pharmacological principles suggest that their potencies should be equivalent when used at equimolar concentrations of the active D-isomer. The primary practical difference lies in the identity of the counter-ion. For most applications, AP-5 sodium salt is the recommended choice to avoid any potential confounding biological effects of lithium ions.
For researchers whose experimental systems may be sensitive to subtle ionic changes or for whom absolute certainty is required, the provided electrophysiological and radioligand binding protocols offer a robust framework for a direct, in-house comparison. By adhering to these self-validating experimental designs, investigators can confidently determine the potency of either salt form within their specific model, ensuring the highest level of scientific rigor.
References
- Lodge, D., Davies, S. N., Jones, M. G., Millar, J., Manallack, D. T., Ornstein, P. L., Verberne, A. J., Young, N., & Beart, P. M. (1988). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British Journal of Pharmacology, 95(4), 957–965.
-
Bio-Techne. (n.d.). DL-AP5 Sodium salt (3693) by Tocris. Retrieved February 9, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 9, 2026, from [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DL-AP5 Sodium salt | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. DL-AP5 sodium salt, NMDA glutamate site antagonist (CAS 1303993-72-7) | Abcam [abcam.com]
- 5. usbio.net [usbio.net]
- 6. D-AP5, 50mg | Labscoop [labscoop.com]
- 7. DL-AP5 sodium salt | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 8. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
AP-5 LITHIUM SALT: Proper Disposal & Handling Procedures
Executive Summary
Immediate Action Required: Do NOT dispose of AP-5 (DL-2-Amino-5-phosphonopentanoic acid, lithium salt) via municipal drainage (sink) or regular trash.
While AP-5 is often classified under GHS as an "Irritant" rather than an "Acute Toxin," its pharmacological potency as a selective NMDA receptor antagonist dictates that it be treated as Bioactive Chemical Waste . All solid and liquid waste must be segregated for high-temperature chemical incineration.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of AP-5 Lithium Salt is critical for selecting the correct waste stream and spill response.
| Property | Specification | Operational Implication |
| Chemical Name | DL-AP5 Lithium Salt | Active NMDA antagonist.[1] |
| CAS Number | 76326-31-3 (Parent) | Verify against local inventory logs. |
| Solubility | Water-soluble (~100 mM) | Critical: Spills can rapidly spread in wet environments. |
| GHS Classification | H315, H319, H335 (Irritant) | Requires standard PPE (Nitrile gloves, safety glasses). |
| Bioactivity | NMDA Receptor Antagonist | High potency means trace environmental release is unacceptable. |
| Thermal Stability | Stable solid | Suitable for standard chemical incineration. |
Risk Assessment: The "Why" Behind the Protocol
Expertise & Experience Note: Junior researchers often mistake "Low Acute Toxicity" (high LD50) for "Safe to Drain." This is a procedural failure.
-
Ecological Impact: NMDA receptors are evolutionarily conserved. Releasing glutamate receptor antagonists into water systems can disrupt aquatic neural development.
-
Lithium Content: While the molar quantity of lithium in a 50 mg vial is below the threshold for bulk heavy metal waste, it contributes to the cumulative metal load of the waste stream. Incineration with scrubbers is the only method that manages both the organic bioactive component and the metal salt.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powder & Contaminated Debris)
Scope: Expired vials, weighing boats, contaminated gloves, and spill cleanup materials.
-
Segregation: Place all solid materials into a transparent, puncture-resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: "this compound (Solid) - Bioactive."
-
Hazards: Irritant, Bioactive.
-
-
Consolidation: Move the sealed container to your facility's Solid Chemical Waste accumulation area.
-
Final Disposal: This stream must be routed for High-Temperature Incineration .
Protocol B: Liquid Waste (Stock Solutions & Aliquots)
Scope: Aqueous stock solutions (e.g., 100 mM in water) or buffer dilutions.
-
Compatibility Check: Ensure the waste carboy is rated for Aqueous Chemical Waste .
-
Note: AP-5 is stable in water. It does not require a specific quenching agent, but avoid mixing with strong oxidizers (e.g., Chromic acid) to prevent unpredictable exothermic reactions.
-
-
Transfer: Pour liquid waste into the carboy using a funnel to prevent splashing.
-
Rinsing: Triple-rinse the original vial with a small volume of water. Add the rinsate to the waste carboy.
-
Labeling:
-
Constituents: Water (99%), this compound (<1%).
-
Hazard Checkbox: "Toxic/Irritant."[2]
-
Protocol C: Spill Cleanup (Emergency Procedure)
Scenario: You have dropped a 50 mg vial of powder on the bench.
-
Isolate: Mark the area. Do not create dust (avoid dry brushing).[3]
-
PPE: Don double nitrile gloves and a P95/N95 respirator (if powder is aerosolized).
-
Solubilize: Cover the powder with a paper towel dampened with water (this compound is highly water-soluble). This traps the dust.
-
Collect: Wipe up the material.
-
Clean: Wipe the surface again with 70% Ethanol or a mild detergent to remove residue.
-
Dispose: Treat all used towels and gloves as Solid Waste (Protocol A) .
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision logic for segregating AP-5 waste streams. Both paths ultimately lead to incineration to destroy bioactivity.
References
The following sources provide the regulatory and technical grounding for these protocols.
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from [Link]
Sources
Personal protective equipment for handling AP-5 LITHIUM SALT
The following guide details the safe handling, operational logistics, and scientific context for AP-5 Lithium Salt (D-2-Amino-5-phosphonopentanoic acid, lithium salt). It is designed for researchers requiring high-fidelity control over NMDA receptor antagonism experiments.
Classification: Bioactive NMDA Receptor Antagonist
Executive Safety & Risk Assessment
Core Hazard: While AP-5 is chemically classified as an Irritant (Skin/Eye) , the primary risk to the researcher is biological . As a potent, competitive antagonist of the NMDA receptor (NMDAR), accidental systemic absorption (inhalation of dust or transdermal uptake) can modulate synaptic plasticity and excitatory neurotransmission.
The Lithium Factor: Unlike the free acid or sodium salt, this formulation includes Lithium (Li⁺) . While the molar concentration of Li⁺ contributed by AP-5 (typically used at 50–100 µM) is often below the therapeutic threshold for lithium's own biological effects (e.g., GSK-3β inhibition or IP3 turnover), researchers must acknowledge Li⁺ as a variable in sensitive electrophysiological or signaling assays.
PPE Matrix: Hierarchy of Controls
| Protection Level | Equipment | Specification | Rationale |
| Respiratory | Fume Hood (Primary) | Certified chemical fume hood | Critical: Prevent inhalation of lyophilized powder during weighing. |
| Dermal | Gloves | Nitrile (Min. 0.11 mm thickness) | Standard barrier. Double-gloving recommended when handling stock solutions (>10 mM). |
| Ocular | Safety Glasses | ANSI Z87.1 w/ side shields | Prevents corneal exposure; AP-5 is an eye irritant. |
| Body | Lab Coat | Cotton/Poly blend, buttoned | Prevents contamination of street clothes. |
Technical Logistics: Storage & Solubilization
Storage Stability:
-
Solid State: Store at -20°C . Hygroscopic. Keep desiccated.
-
Aqueous Stock: Stable at -20°C for up to 3 months . Avoid repeated freeze-thaw cycles which can degrade the molecule and alter molarity.
Reconstitution Protocol (Self-Validating): The lithium salt is generally more water-soluble than the free acid form.
-
Calculate: Determine volume for a 10–100 mM stock .
-
Formula: Mass (mg) / MW (mg/mmol) = mmol.
-
Note: Check the specific batch MW on the vial label; hydration states of lithium salts vary.
-
-
Solvent: Use sterile, deionized water (Milli-Q) or equimolar NaOH if pH adjustment is strictly required (though Li-salt usually dissolves in neutral water).
-
Validation: Vortex for 30 seconds. Solution must be optically clear . If particulate remains, sonicate for 5 minutes at room temperature.
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation.
Scientific Context: Mechanism of Action
Expert Insight: AP-5 is a competitive antagonist.[1][2][3] It competes directly with L-Glutamate for the binding site on the GluN2 subunit of the NMDA receptor. Unlike MK-801 (a channel blocker), AP-5 binding is reversible and does not require the channel to be open to bind.
Diagram 1: NMDA Receptor Antagonism Pathway
This diagram illustrates the competitive inhibition mechanism, preventing Calcium (Ca²⁺) influx essential for Long-Term Potentiation (LTP).
Caption: AP-5 competitively occupies the glutamate binding site on the NMDA receptor, preventing channel opening and subsequent calcium-dependent signaling cascades.[1][2][3][4]
Experimental Workflow: Safe Handling
The following workflow ensures operator safety while maintaining the integrity of the compound.
Diagram 2: Safe Reconstitution Workflow
Caption: Step-by-step logic for safe reconstitution. Note the quality control loop to ensure complete solubilization before freezing.
Disposal & Emergency Procedures
Disposal Protocol:
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Chemical Waste bins (often yellow/black bags), not regular trash.
-
Liquid Waste: Aqueous solutions containing AP-5 should be collected in a dedicated "Toxic Aqueous" waste stream container. Do not pour down the drain.
-
Labeling: Clearly label waste containers as "Contains NMDA Antagonist (AP-5) - Toxic."
Emergency Response:
-
Eye Contact: Flush immediately with water for 15 minutes.[5][6] Seek medical attention.
-
Skin Contact: Wash thoroughly with soap and water.[6] Remove contaminated clothing.[5][6]
-
Spill: Dampen a paper towel to wipe up powder (avoid creating dust). Place in hazardous waste.[7][8]
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. AP5 - Wikipedia [en.wikipedia.org]
- 5. victronenergy.com [victronenergy.com]
- 6. primes.de [primes.de]
- 7. cnssafety.ucdavis.edu [cnssafety.ucdavis.edu]
- 8. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
